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  • Product: 6-(Bromomethyl)spiro[2.5]octane
  • CAS: 1621225-50-0

Core Science & Biosynthesis

Foundational

Synthesis of 6-(bromomethyl)spiro[2.5]octane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 6-(bromomethyl)spiro[2.5]octane, a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(bromomethyl)spiro[2.5]octane, a valuable building block in medicinal chemistry and drug discovery. This document details established synthetic routes from its precursor, spiro[2.5]octan-6-yl-methanol, outlines experimental protocols, and presents quantitative data in a structured format.

Introduction

6-(bromomethyl)spiro[2.5]octane is a key intermediate characterized by its spirocyclic core, which imparts a unique three-dimensional architecture to molecules. This structural feature is highly sought after in drug design to explore novel chemical space and enhance binding affinities to biological targets. The bromomethyl group serves as a versatile handle for further chemical modifications, enabling the introduction of various functional groups. This guide focuses on the direct conversion of the commercially available spiro[2.5]octan-6-yl-methanol to the target compound through established bromination reactions.

Synthetic Pathways

The synthesis of 6-(bromomethyl)spiro[2.5]octane is most commonly achieved through the nucleophilic substitution of the hydroxyl group in spiro[2.5]octan-6-yl-methanol with a bromide ion. Two primary, reliable methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Bromination using Phosphorus Tribromide (PBr₃)

This is a classic and widely used method for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present at the alcohol-bearing carbon.[1][2][3][4][5]

The Appel Reaction

The Appel reaction provides a mild and efficient alternative for the bromination of alcohols.[1] This method also follows an Sₙ2 pathway and is known for its compatibility with a wide range of functional groups.[6][7][8]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 6-(bromomethyl)spiro[2.5]octane.

Synthesis via Phosphorus Tribromide

Materials:

  • Spiro[2.5]octan-6-yl-methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve spiro[2.5]octan-6-yl-methanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 6-(bromomethyl)spiro[2.5]octane.

Synthesis via the Appel Reaction

Materials:

  • Spiro[2.5]octan-6-yl-methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure:

  • To a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C in an ice bath, add carbon tetrabromide (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 15-20 minutes.

  • Add a solution of spiro[2.5]octan-6-yl-methanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and any remaining reagents.

Data Presentation

The following table summarizes the typical quantitative data for the described synthetic methods. These are representative values and may vary based on specific experimental conditions and scale.

ParameterMethod 1: PBr₃Method 2: Appel Reaction
Reactants Spiro[2.5]octan-6-yl-methanol, PBr₃Spiro[2.5]octan-6-yl-methanol, CBr₄, PPh₃
Solvent Anhydrous Diethyl Ether or DichloromethaneAnhydrous Dichloromethane
Stoichiometry (Alcohol:Reagent) 1 : 0.33-0.4 (PBr₃)1 : 1.2 (CBr₄) : 1.2 (PPh₃)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 4 hours
Typical Yield 70 - 85%85 - 95%
Purification Aqueous workup followed by column chromatographyDirect column chromatography

Visualizations

The following diagrams illustrate the synthetic workflow and the reaction mechanisms.

Synthesis_Workflow cluster_start Starting Material cluster_methods Bromination Methods cluster_product Final Product Spiro[2.5]octan-6-yl-methanol Spiro[2.5]octan-6-yl-methanol PBr3 PBr3 (Method 1) Spiro[2.5]octan-6-yl-methanol->PBr3 Appel CBr4 / PPh3 (Appel Reaction) (Method 2) Spiro[2.5]octan-6-yl-methanol->Appel Product 6-(bromomethyl)spiro[2.5]octane PBr3->Product Appel->Product

Caption: Synthetic workflow for 6-(bromomethyl)spiro[2.5]octane.

PBr3_Mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: SN2 Attack Alcohol Spiro[2.5]octan-6-yl-methanol (R-OH) Intermediate1 R-O-PBr2 (Activated Intermediate) Alcohol->Intermediate1 Nucleophilic Attack on P PBr3 PBr3 PBr3->Intermediate1 Br_ion1 Br- Intermediate2 R-O-PBr2 Br_ion2 Br- Product 6-(bromomethyl)spiro[2.5]octane (R-Br) Br_ion2->Product Backside Attack Intermediate2->Product Leaving_Group HO-PBr2 Product->Leaving_Group Leaving Group Departs

Caption: Mechanism of bromination using PBr3.

Appel_Mechanism cluster_step1 Step 1: Formation of Phosphonium Salt cluster_step2 Step 2: Formation of Alkoxyphosphonium Salt cluster_step3 Step 3: SN2 Attack PPh3 PPh3 Phosphonium_Salt [Ph3P-Br]+[CBr3]- PPh3->Phosphonium_Salt Nucleophilic Attack on Br CBr4 CBr4 CBr4->Phosphonium_Salt Phosphonium_Salt2 [Ph3P-Br]+ Alcohol Spiro[2.5]octan-6-yl-methanol (R-OH) Alkoxyphosphonium [R-O-PPh3]+Br- Alcohol->Alkoxyphosphonium Nucleophilic Attack on P Phosphonium_Salt2->Alkoxyphosphonium Alkoxyphosphonium2 [R-O-PPh3]+ Br_ion Br- Product 6-(bromomethyl)spiro[2.5]octane (R-Br) Br_ion->Product Backside Attack Alkoxyphosphonium2->Product Byproduct Ph3P=O Product->Byproduct Leaving Group Departs

Caption: Mechanism of the Appel reaction.

References

Exploratory

An In-depth Technical Guide to 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known chemical properties of 6-(bromomethyl)spiro[2.5]octane. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-(bromomethyl)spiro[2.5]octane. Due to the limited availability of experimental data in peer-reviewed literature and chemical databases, this document summarizes the available information and presents a putative synthetic pathway based on established chemical principles.

Core Chemical Properties

Currently, detailed experimental data for the physical and chemical properties of 6-(bromomethyl)spiro[2.5]octane are not extensively reported. The following tables summarize the available identifying information and predicted properties.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1621225-50-0Sigma-Aldrich[1]
Molecular Formula C₉H₁₅BrPubChem[2]
Molecular Weight 203.12 g/mol Sigma-Aldrich[1]
IUPAC Name 6-(bromomethyl)spiro[2.5]octaneSigma-Aldrich[1]
InChI InChI=1S/C9H15Br/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2PubChem[2]
InChIKey IIFZLQXNYVVXGM-UHFFFAOYSA-NPubChem[2]
SMILES C1CC2(CCC1CBr)CC2PubChem[2]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XlogP 3.8PubChem[2]
Monoisotopic Mass 202.0357 DaPubChem[2]

Proposed Synthetic Pathway and Experimental Protocol

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A Spiro[2.5]octan-6-one B Spiro[2.5]octan-6-ol A->B NaBH4, MeOH A->B C Spiro[2.5]octan-6-ol D 6-(bromomethyl)spiro[2.5]octane C->D PBr3 or HBr C->D

Caption: Proposed two-step synthesis of 6-(bromomethyl)spiro[2.5]octane from spiro[2.5]octan-6-one.

Experimental Protocol: Proposed Synthesis

Materials:

  • Spiro[2.5]octan-6-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Reduction of Spiro[2.5]octan-6-one to Spiro[2.5]octan-6-ol

  • Dissolve spiro[2.5]octan-6-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude spiro[2.5]octan-6-ol. The product can be purified by column chromatography if necessary.

Step 2: Bromination of Spiro[2.5]octan-6-ol

This step should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

  • Place the crude spiro[2.5]octan-6-ol in a round-bottom flask and dissolve in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of phosphorus tribromide in the same solvent dropwise to the stirred alcohol solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 6-(bromomethyl)spiro[2.5]octane can be purified by vacuum distillation or column chromatography.

Note: This is a proposed protocol and would require optimization and validation in a laboratory setting. All procedures should be carried out by trained professionals with appropriate safety precautions.

Reactivity and Potential Applications

The primary reactive site of 6-(bromomethyl)spiro[2.5]octane is the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a potentially useful building block in organic synthesis.

Given its structure, 6-(bromomethyl)spiro[2.5]octane could be a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The spirocyclic core imparts a rigid, three-dimensional structure that can be desirable in drug design for optimizing binding to biological targets.

Safety Information

Detailed safety data for 6-(bromomethyl)spiro[2.5]octane is not available. However, based on its structure as an alkyl bromide, it should be handled with care. Alkylating agents can be hazardous, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All manipulations should be performed in a chemical fume hood. For related compounds, hazards include skin and eye irritation.[3][4]

Conclusion

6-(bromomethyl)spiro[2.5]octane is a chemical compound with limited currently available experimental data. This guide has consolidated the known identifying information and presented a plausible synthetic route to facilitate further research and exploration of this molecule's potential. As with any chemical, further experimental investigation is required to fully characterize its properties and potential applications.

References

Foundational

In-depth Technical Guide: 6-(bromomethyl)spiro[2.5]octane (CAS Number 1621225-50-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(bromomethyl)spiro[2.5]octane, identified by the CAS number 1621225-50-0, is a chemical compound with the molecular formula C9H15Br.[1] It be...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(bromomethyl)spiro[2.5]octane, identified by the CAS number 1621225-50-0, is a chemical compound with the molecular formula C9H15Br.[1] It belongs to the class of spirocyclic compounds, which are characterized by having two rings connected through a single shared atom. This structural motif imparts a three-dimensional architecture, a feature increasingly sought after in modern drug discovery for its potential to enhance target specificity and improve pharmacokinetic profiles. This document aims to provide a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

While detailed experimental data for 6-(bromomethyl)spiro[2.5]octane is limited in publicly accessible literature, its basic properties can be summarized.

PropertyValueSource
CAS Number 1621225-50-0[2]
Molecular Formula C9H15Br[1]
Molecular Weight 203.123 g/mol [1]
Synonyms SCHEMBL15922806, ZINC217651210, DA-43605, F2147-8524[1]

Synthesis and Availability

6-(bromomethyl)spiro[2.5]octane is commercially available from various chemical suppliers as a building block for organic synthesis.[2][3][4] These suppliers typically provide the compound with a purity of over 95%.[5] Its synthesis is of interest to medicinal chemists for the incorporation of the spiro[2.5]octane moiety into more complex molecules.

Biological and Pharmacological Properties

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the biological activity, mechanism of action, or pharmacological properties of 6-(bromomethyl)spiro[2.5]octane itself. It is primarily characterized and sold as a synthetic intermediate.

The interest in this and similar spirocyclic compounds stems from the broader recognition of the value of three-dimensional molecular frameworks in drug design. Spirocycles can offer advantages in terms of:

  • Novelty and Patentability: Providing access to unique chemical space.

  • Improved Physicochemical Properties: Potentially leading to better solubility, metabolic stability, and cell permeability.

  • Enhanced Target Binding: The rigid, defined three-dimensional structure can lead to more specific and potent interactions with biological targets.

Experimental Protocols

As no experimental studies involving 6-(bromomethyl)spiro[2.5]octane were found, this guide cannot provide detailed experimental protocols for its use in biological assays or for the investigation of its signaling pathways. The primary experimental application of this compound is as a reactant in chemical synthesis. A generalized workflow for its use as a building block is depicted below.

Logical Workflow for Synthetic Utilization

The following diagram illustrates a conceptual workflow for the utilization of 6-(bromomethyl)spiro[2.5]octane in a drug discovery context.

G Conceptual Workflow for 6-(bromomethyl)spiro[2.5]octane in Drug Discovery cluster_0 Compound Acquisition and Preparation cluster_1 Chemical Synthesis cluster_2 Biological Evaluation A 6-(bromomethyl)spiro[2.5]octane (CAS: 1621225-50-0) B Quality Control (QC) (e.g., NMR, LC-MS) A->B C Reaction with Nucleophile (e.g., amine, thiol, alcohol) B->C Proceed to synthesis D Purification of Product (e.g., chromatography) C->D E Structural Characterization (e.g., NMR, HRMS) D->E F Screening in Biological Assays E->F Submit for screening G Hit Identification and Validation F->G H Lead Optimization G->H

Caption: Conceptual workflow for utilizing 6-(bromomethyl)spiro[2.5]octane in drug discovery.

Conclusion

Currently, 6-(bromomethyl)spiro[2.5]octane is best described as a chemical building block with potential for application in medicinal chemistry and drug discovery due to its spirocyclic nature. There is a lack of published data on its biological properties. Researchers and drug development professionals may consider this compound as a starting material for the synthesis of novel molecules with three-dimensional complexity. Future research would be necessary to elucidate any inherent biological activity of 6-(bromomethyl)spiro[2.5]octane or its derivatives.

References

Exploratory

Structure Elucidation of 6-(bromomethyl)spiro[2.5]octane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-(bromomethyl)spiro[2.5]octane. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-(bromomethyl)spiro[2.5]octane. Due to the limited availability of direct experimental data in public databases, this guide focuses on the predicted spectroscopic characteristics and established analytical methodologies that are fundamental to confirming its molecular structure. This document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of novel spirocyclic compounds.

Molecular Structure and Properties

6-(bromomethyl)spiro[2.5]octane is a halogenated spirocyclic hydrocarbon. Its structure consists of a cyclopropane ring fused at a single carbon atom (the spiro center) to a cyclohexane ring, with a bromomethyl substituent at the 6-position of the cyclohexane ring.

Table 1: Predicted Molecular Properties of 6-(bromomethyl)spiro[2.5]octane

PropertyValue
Molecular FormulaC₉H₁₅Br
Monoisotopic Mass202.0357 u
Molar Mass203.12 g/mol
XLogP33.4

Predicted Spectroscopic Data for Structure Confirmation

The following sections detail the anticipated results from key spectroscopic techniques used for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane and cyclohexane rings, as well as the bromomethyl group. The chemical shifts are influenced by the proximity to the bromine atom and the rigid spirocyclic system.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-(bromomethyl)spiro[2.5]octane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₂-Br3.3 - 3.5Doublet2H
CH (at C6)1.8 - 2.0Multiplet1H
Cyclohexane CH₂1.2 - 1.9Multiplets8H
Cyclopropane CH₂0.3 - 0.8Multiplets4H

2.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-(bromomethyl)spiro[2.5]octane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C (spiro center)25 - 35
CH₂-Br35 - 45
CH (at C6)40 - 50
Cyclohexane CH₂20 - 40
Cyclopropane CH₂5 - 15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-(bromomethyl)spiro[2.5]octane, the presence of bromine is a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data for 6-(bromomethyl)spiro[2.5]octane

m/z ValueInterpretationNotes
202/204[M]⁺ (Molecular Ion)Characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes.
123[M - Br]⁺Loss of a bromine radical, a common fragmentation for bromoalkanes.[1][2]
VariousFurther fragmentation of the spiro[2.5]octyl cationComplex pattern resulting from ring opening and rearrangement.

The most notable feature in the mass spectrum will be the pair of molecular ion peaks of nearly equal intensity, separated by two mass units, which is characteristic of a molecule containing one bromine atom.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared Absorption Frequencies for 6-(bromomethyl)spiro[2.5]octane

Wavenumber (cm⁻¹)VibrationFunctional Group
2850 - 3000C-H stretchAliphatic (Cyclohexane, Cyclopropane, CH₂)
1440 - 1470C-H bendCH₂
~1250CH₂ wagCH₂-Br
550 - 650C-Br stretchBromoalkane

The spectrum will be dominated by aliphatic C-H stretching and bending vibrations. The key absorption to confirm the presence of the bromomethyl group will be the C-Br stretch in the fingerprint region.[3]

Experimental Protocols

Synthesis Protocol: Radical Bromination of 6-methylspiro[2.5]octane

A plausible synthetic route to 6-(bromomethyl)spiro[2.5]octane is the radical bromination of 6-methylspiro[2.5]octane.

  • Reaction Setup: A solution of 6-methylspiro[2.5]octane in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

  • Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture. The mixture is then heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 6-(bromomethyl)spiro[2.5]octane.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI). The sample is introduced directly or via a GC inlet.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 6-(bromomethyl)spiro[2.5]octane, starting from the initial synthesis and culminating in the confirmed chemical structure.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structure Confirmation synthesis Radical Bromination of 6-methylspiro[2.5]octane purification Purification (Column Chromatography/Distillation) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir Infrared Spectroscopy (IR) purification->ir mw_formula Molecular Weight & Formula (from MS) ms->mw_formula connectivity Connectivity & Stereochemistry (from NMR) nmr->connectivity functional_groups Functional Groups (from IR) ir->functional_groups final_structure Confirmed Structure of 6-(bromomethyl)spiro[2.5]octane mw_formula->final_structure functional_groups->final_structure connectivity->final_structure

References

Foundational

An In-depth Technical Guide to 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensional nat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. The introduction of a spiro center can increase molecular rigidity, enhance binding affinity to biological targets, and improve metabolic stability. 6-(bromomethyl)spiro[2.5]octane is a functionalized spiroalkane that serves as a valuable building block in the synthesis of more complex molecules. The presence of a reactive bromomethyl group allows for a variety of chemical transformations, making it a versatile intermediate for the introduction of the spiro[2.5]octane motif into potential therapeutic agents. This technical guide provides a comprehensive overview of the IUPAC name, synonyms, physicochemical properties, a representative synthetic protocol, and the potential applications of 6-(bromomethyl)spiro[2.5]octane in drug development.

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for the compound is 6-(bromomethyl)spiro[2.5]octane .[1] Extensive searches have not revealed any commonly used synonyms for this specific chemical entity.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 6-(bromomethyl)spiro[2.5]octane is presented in the table below. It is important to note that while some properties are reported from chemical suppliers, others are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₉H₁₅BrPubChem
Molecular Weight 203.12 g/mol Sigma-Aldrich
IUPAC Name 6-(bromomethyl)spiro[2.5]octaneSigma-Aldrich
InChI Key IIFZLQXNYVVXGM-UHFFFAOYSA-NSigma-Aldrich
CAS Number 1621225-50-0Sigma-Aldrich
Predicted XlogP 3.8PubChem
Predicted Collision Cross Section ([M+H]⁺) 141.5 ŲPubChem

Experimental Protocols

Representative Synthesis: Free-Radical Bromination of 6-methylspiro[2.5]octane

This protocol describes a general procedure for the free-radical bromination of an alkane, which can be adapted for the synthesis of 6-(bromomethyl)spiro[2.5]octane from 6-methylspiro[2.5]octane.

Materials:

  • 6-methylspiro[2.5]octane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (as a radical initiator)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • UV lamp (optional, can be used for initiation)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 6-methylspiro[2.5]octane in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide).

  • Initiation and Reaction: The reaction mixture is heated to reflux (the boiling point of CCl₄ is approximately 77°C). Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature. The reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

  • Quenching and Extraction: The filtrate is then washed sequentially with saturated sodium bicarbonate solution to remove any remaining acidic byproducts, and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 6-(bromomethyl)spiro[2.5]octane, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Logical Relationships in Drug Discovery

The utility of 6-(bromomethyl)spiro[2.5]octane in a drug discovery context lies in its ability to act as a versatile building block. The bromomethyl group is a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the spiro[2.5]octane moiety to a variety of molecular scaffolds. This can be a key step in the synthesis of novel drug candidates.

Below is a DOT script and the corresponding diagram illustrating a logical workflow where 6-(bromomethyl)spiro[2.5]octane is used to synthesize a potential therapeutic agent.

logical_workflow cluster_synthesis Synthesis of Spiro-modified Compound cluster_testing Preclinical Evaluation start 6-(bromomethyl)spiro[2.5]octane reaction Nucleophilic Substitution (Alkylation) start->reaction nucleophile Nucleophilic Core (e.g., Amine, Thiol, Phenol) nucleophile->reaction product Spiro-modified Drug Candidate reaction->product in_vitro In Vitro Assays (Target Binding, Potency) product->in_vitro adme ADME/Tox Screening (Solubility, Stability, Toxicity) in_vitro->adme in_vivo In Vivo Studies (Animal Models) adme->in_vivo final_outcome Optimized Lead Compound in_vivo->final_outcome Data Analysis & Lead Optimization

Caption: Logical workflow for the utilization of 6-(bromomethyl)spiro[2.5]octane in drug discovery.

This diagram illustrates that 6-(bromomethyl)spiro[2.5]octane can be reacted with a nucleophilic core structure in a key synthetic step (nucleophilic substitution) to generate a novel, spiro-modified drug candidate. This candidate would then proceed through a standard preclinical evaluation pipeline, including in vitro assays, ADME/Tox screening, and in vivo studies, with the ultimate goal of identifying an optimized lead compound. The incorporation of the spiro[2.5]octane motif may confer desirable properties that are assessed during this evaluation process.

References

Exploratory

Conformational Analysis of Spiro[2.5]octane Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[2.5]octane, a unique structural motif characterized by a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, has garne...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.5]octane, a unique structural motif characterized by a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, has garnered significant interest in medicinal chemistry and drug discovery. The rigid yet three-dimensional nature of this spirocycle makes it an attractive scaffold for the design of novel therapeutic agents. Understanding the conformational preferences of the spiro[2.5]octane core is paramount for predicting molecular shape, designing specific ligand-receptor interactions, and ultimately influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide provides an in-depth analysis of the conformational landscape of spiro[2.5]octane systems. It summarizes key quantitative data from experimental studies, details the methodologies employed for this analysis, and presents a logical workflow for conformational studies.

Conformational Landscape of the Spiro[2.5]octane Core

The conformational behavior of the spiro[2.5]octane system is primarily dictated by the puckering of the six-membered cyclohexane ring. Similar to cyclohexane itself, the spiro[2.5]octane core can adopt several conformations, with the chair form being the most stable. However, the spiro-fused cyclopropane ring introduces unique steric and electronic effects that influence the conformational energies and barriers to interconversion.

The chair conformation of the cyclohexane ring in spiro[2.5]octane systems positions the spiro-carbon and the C3 and C5 carbons in one plane, with C2 and C6 above and below this plane, respectively. This arrangement minimizes both angle and torsional strain.

Quantitative Conformational Data

Experimental data on the conformational energetics of the parent spiro[2.5]octane is limited in publicly available literature. However, studies on substituted derivatives provide valuable insights into the system's behavior. A key study on spiro[2.5]octan-6-ol using proton magnetic resonance (PMR) spectroscopy has provided quantitative data on the axial-equatorial conformational equilibrium and the energy barrier for ring inversion.[1]

ParameterValueConditionsMethod
Free Energy Difference (-ΔG°) 0.79 kcal/mol-75°C in CS₂Low-Temperature PMR Spectra
Arrhenius Activation Energy (Ea) 14.4 ± 1.3 kcal/molN/AVariable-Temperature NMR Total Line-Shape Analysis

Table 1: Conformational Energy Data for Spiro[2.5]octan-6-ol[1]

This data indicates a preference for the equatorial conformer of the hydroxyl group and a significant energy barrier to ring inversion.

Experimental Protocols

The determination of conformational preferences and energy barriers in spiro[2.5]octane systems relies on a combination of experimental and computational techniques.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying dynamic processes such as conformational changes.

Methodology:

  • Sample Preparation: A solution of the spiro[2.5]octane derivative is prepared in a suitable deuterated solvent that remains liquid over the desired temperature range.

  • Data Acquisition: A series of NMR spectra (typically ¹H or ¹³C) are acquired at different temperatures. At high temperatures, where the conformational interconversion is rapid on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows, leading to broadening of the signals. At very low temperatures (the slow-exchange regime), separate signals for each conformer may be resolved.

  • Data Analysis:

    • Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature. The rate constant for the exchange process at this temperature can be calculated.

    • Line-Shape Analysis: A more rigorous analysis involves fitting the experimental spectra at various temperatures to theoretical line shapes calculated for different exchange rates. This method yields rate constants over a range of temperatures.

    • Eyring and Arrhenius Plots: The temperature dependence of the rate constants is used to construct Eyring or Arrhenius plots, from which the activation parameters (ΔH‡, ΔS‡, and Ea) for the conformational interconversion can be determined.

    • Equilibrium Constants: In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the signals corresponding to each species. The equilibrium constant (K) and the free energy difference (ΔG°) between the conformers can then be calculated.

X-ray Crystallography

Single-crystal X-ray diffraction provides a static, highly detailed picture of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles.

Methodology:

  • Crystallization: High-quality single crystals of the spiro[2.5]octane derivative are grown.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a three-dimensional model of the molecule. This model reveals the preferred conformation in the crystalline state.

Computational Chemistry

Computational methods are invaluable for exploring the conformational space of molecules and calculating the relative energies of different conformers and the transition states that connect them.

Methodology:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. Common methods include molecular mechanics (MM) force fields (e.g., MMFF, AMBER) or quantum mechanics (QM) methods.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum on the potential energy surface. This is typically done using QM methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

  • Energy Calculations: The relative energies of the optimized conformers are calculated at a high level of theory to determine their relative stabilities.

  • Transition State Search: To determine the energy barriers for conformational interconversion, transition state structures connecting the conformers are located and their energies are calculated.

Logical Workflow for Conformational Analysis

The following diagram illustrates a comprehensive workflow for the conformational analysis of spiro[2.5]octane systems, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_analysis Data Integration and Analysis synthesis Synthesis of Spiro[2.5]octane Derivative vt_nmr Variable-Temperature NMR synthesis->vt_nmr xray X-ray Crystallography synthesis->xray exp_data Experimental Data (ΔG°, Ea, 3D Structure) vt_nmr->exp_data xray->exp_data conf_search Conformational Search (MM/QM) geom_opt Geometry Optimization (QM) conf_search->geom_opt energy_calc Energy & Barrier Calculation (QM) geom_opt->energy_calc comp_data Computational Data (Conformer Geometries, Relative Energies) energy_calc->comp_data comparison Comparison & Validation exp_data->comparison comp_data->comparison final_model Comprehensive Conformational Model comparison->final_model

Workflow for Conformational Analysis of Spiro[2.5]octane Systems.

Conclusion

A thorough understanding of the conformational behavior of the spiro[2.5]octane core is essential for its effective utilization in drug design. This technical guide has outlined the key conformational features, presented available quantitative data, and detailed the primary experimental and computational methodologies used for this analysis. The integration of VT-NMR, X-ray crystallography, and computational chemistry provides a powerful and comprehensive approach to elucidating the conformational landscape of these important spirocyclic systems. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents with improved efficacy and selectivity.

References

Foundational

Theoretical and Experimental Framework for the Analysis of 6-(bromomethyl)spiro[2.5]octane: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals. This technical guide outlines a comprehensive theoretical and experimental framework for the study of 6-(bromomethyl)spiro[2.5]octane. Du...

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive theoretical and experimental framework for the study of 6-(bromomethyl)spiro[2.5]octane. Due to the limited availability of direct research on this specific molecule, this document presents a proposed course of investigation based on established methodologies for analogous spirocyclic and brominated compounds. The following sections detail plausible synthetic routes, protocols for in-depth computational analysis, and the expected nature of the data to be obtained.

Proposed Synthesis

A plausible synthetic route to 6-(bromomethyl)spiro[2.5]octane can be conceptualized starting from spiro[2.5]octan-6-one, which can be synthesized via established methods. The subsequent steps would involve reduction and bromination.

cluster_legend Legend cluster_reagents Legend cluster_intermediates Legend cluster_final Legend A Spiro[2.5]octan-6-one C 6-(hydroxymethyl)spiro[2.5]octane A->C 1 B Reduction (e.g., NaBH4, MeOH) E 6-(bromomethyl)spiro[2.5]octane C->E 2 D Bromination (e.g., PBr3 or Appel reaction) Reagents Reagents Intermediates Intermediates Final Product Final Product

Caption: Proposed synthetic pathway for 6-(bromomethyl)spiro[2.5]octane.

Experimental Protocols:

Step 1: Reduction of Spiro[2.5]octan-6-one

  • Dissolve spiro[2.5]octan-6-one in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 6-(hydroxymethyl)spiro[2.5]octane.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 6-(hydroxymethyl)spiro[2.5]octane

  • Method A: Using Phosphorus Tribromide (PBr₃)

    • Dissolve the purified 6-(hydroxymethyl)spiro[2.5]octane in a dry, aprotic solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

    • After the addition, allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature.

    • Carefully pour the reaction mixture over ice water and extract with diethyl ether.

    • Wash the organic extract sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography.

  • Method B: Appel Reaction

    • Dissolve triphenylphosphine (PPh₃) and 6-(hydroxymethyl)spiro[2.5]octane in a dry solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

    • Cool the solution to 0 °C and add carbon tetrabromide (CBr₄) portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Concentrate the reaction mixture and purify directly by column chromatography to isolate 6-(bromomethyl)spiro[2.5]octane.

Theoretical Studies: A Computational Approach

A thorough theoretical investigation of 6-(bromomethyl)spiro[2.5]octane would provide valuable insights into its structural and electronic properties. Density Functional Theory (DFT) is a suitable method for such studies.

A Initial Structure Generation (Axial and Equatorial Conformers) B Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Conformational Analysis (Relative Energies, Boltzmann Distribution) B->C D Spectroscopic Prediction (NMR, IR, Raman) B->D E Electronic Property Analysis (Molecular Orbitals, Electrostatic Potential) B->E F Data Analysis and Comparison with Experimental Data C->F D->F E->F

Caption: Workflow for the theoretical study of 6-(bromomethyl)spiro[2.5]octane.

Computational Methodology:
  • Conformational Search: The initial step involves identifying all possible low-energy conformers. For 6-(bromomethyl)spiro[2.5]octane, the primary conformers of interest would be the axial and equatorial orientations of the bromomethyl group on the cyclohexane ring, as well as different rotamers of the C-C bond connecting the bromomethyl group to the ring.

  • Geometry Optimization: Each identified conformer would be subjected to full geometry optimization using a suitable level of theory, such as the B3LYP functional with a basis set like 6-311+G(d,p), which is generally effective for organic molecules containing bromine.

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). These calculations also provide predicted infrared (IR) and Raman spectra.

  • Energy Analysis: The relative electronic and Gibbs free energies of the conformers would be calculated to determine their relative stabilities and predict their populations at a given temperature based on the Boltzmann distribution.

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • IR/Raman: Vibrational frequencies and intensities would be obtained from the frequency calculations.

  • Electronic Structure Analysis: Analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) surface would provide insights into the molecule's reactivity and intermolecular interaction sites.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed theoretical studies. These values are hypothetical and serve as a template for the presentation of actual research findings.

Table 1: Predicted Relative Energies of Conformers
ConformerZPVE-Corrected Relative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol at 298.15 K)Predicted Population (%)
Equatorial-gauche0.000.0065.8
Equatorial-anti0.250.2228.1
Axial-gauche1.501.556.1
Table 2: Selected Predicted Geometrical Parameters
ParameterEquatorial ConformerAxial Conformer
Bond Lengths (Å)
C(spiro)-C(cyclohexane)1.521.53
C(cyclohexane)-CH₂Br1.541.54
C-Br1.961.97
Bond Angles (º)
C(spiro)-C(6)-C(5)110.5109.8
C(spiro)-C(6)-CH₂Br111.2108.5
Dihedral Angles (º)
C(1)-C(spiro)-C(6)-C(5)178.5177.9
C(spiro)-C(6)-C(CH₂Br)-Br65.2 (gauche) / 179.8 (anti)63.9 (gauche)
Table 3: Predicted Spectroscopic Data
NucleusPredicted Chemical Shift (ppm) - EquatorialPredicted Chemical Shift (ppm) - Axial
¹³C NMR
C(spiro)~ 30~ 29
C(6)~ 40~ 38
CH₂Br~ 35~ 34
¹H NMR
H on C(6)~ 1.8~ 2.1
H on CH₂Br~ 3.4~ 3.5
Vibrational Frequencies (cm⁻¹) Prominent IR Bands Prominent Raman Bands
C-H stretch (cyclohexane)2850-29502850-2950
CH₂ scissoring~ 1450-
C-Br stretch~ 650~ 650

This guide provides a robust, albeit prospective, framework for the comprehensive study of 6-(bromomethyl)spiro[2.5]octane. The successful execution of these proposed experimental and theoretical protocols would yield a detailed understanding of its synthesis, structure, and properties, which is essential for its potential applications in medicinal chemistry and materials science.

Exploratory

Reactivity of the Bromomethyl Group in Spiroalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group attached to spiroalkane frameworks. A ce...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group attached to spiroalkane frameworks. A central theme is the profound influence of ring strain and neighboring group participation (NGP) on the reaction rates and product distributions, particularly in systems containing a spiro-fused cyclopropane ring. The exceptional reactivity of these compounds, driven by the formation of stabilized, non-classical carbocations, leads to complex reaction outcomes that are critical to understand for their application in organic synthesis and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for representative transformations, and visualizes the underlying mechanistic pathways.

Introduction: The Unique Nature of Bromomethyl Spiroalkanes

Spiroalkanes, characterized by a single carbon atom shared between two rings, possess unique three-dimensional structures and often exhibit significant ring strain, especially in smaller ring systems like spiro[2.2]pentane.[1] When a bromomethyl group is attached to such a framework, its reactivity in nucleophilic substitution and elimination reactions is not straightforward. The proximity of the strained spirocyclic system to the reacting center can lead to dramatic rate accelerations and skeletal rearrangements.

The reactivity of primary alkyl bromides is typically dominated by SN2 mechanisms. However, in the case of (bromomethyl)spiroalkanes containing a cyclopropyl ring, such as (bromomethyl)spiro[2.2]pentane, the reaction pathway is significantly altered by the participation of the adjacent cyclopropane ring.

The Role of Neighboring Group Participation (NGP)

The key to understanding the enhanced reactivity of bromomethyl groups on spiro-fused cyclopropanes is the concept of neighboring group participation (NGP), also known as anchimeric assistance.[2] The σ-bonds of the strained cyclopropane ring can act as an internal nucleophile, assisting in the departure of the bromide leaving group.

This participation leads to the formation of a delocalized, non-classical carbocation. The positive charge is shared across multiple carbon atoms, which not only accelerates the ionization step but also dictates the mixture of products formed upon nucleophilic attack.[3]

Reaction Pathways and Product Distribution

The solvolysis of a (bromomethyl)spiro[2.n]alkane, where 'n' is the number of carbons in the second ring, is expected to proceed through a cationic intermediate that can be represented by several resonance structures. This leads to a mixture of products, including unrearranged spiroalkylmethyl derivatives, ring-expanded cyclobutylmethylene derivatives, and ring-opened homoallylic compounds.

A well-studied analog, cyclopropylmethamine, upon reaction with sodium nitrite, yields a characteristic product mixture: 48% cyclopropylmethyl alcohol, 47% cyclobutanol, and 5% homoallylic alcohol. A similar distribution is anticipated for the solvolysis of (bromomethyl)spiroalkanes containing a cyclopropane ring.

dot

G cluster_reactants Initial Reaction cluster_products Product Formation start (Bromomethyl)spiro[2.n]alkane intermediate Delocalized Non-classical Carbocation Intermediate start->intermediate Solvolysis (slow, rate-determining) prod1 Spiroalkylmethyl Product (e.g., alcohol, ether) intermediate->prod1 Nucleophilic attack at Cα prod2 Ring-Expanded Product (e.g., cyclobutanol derivative) intermediate->prod2 Nucleophilic attack at Cβ (ring expansion) prod3 Homoallylic Product (Ring-opened) intermediate->prod3 Nucleophilic attack (ring opening)

Caption: Reaction pathway for the solvolysis of (bromomethyl)spiro[2.n]alkanes.

Quantitative Reactivity Data

Direct quantitative data for the solvolysis of (bromomethyl)spiroalkanes is scarce in the literature. However, extensive studies on the closely related cyclopropylcarbinyl bromide provide excellent benchmarks for understanding their reactivity.

The solvolysis of cyclopropylcarbinyl bromide is significantly faster than that of related primary alkyl bromides, highlighting the powerful accelerating effect of the cyclopropyl group. A comparative study of cyclopropylcarbinyl bromide (1) and cyclobutyl bromide (2) in various hydroxylic solvents revealed that the reactions of 1 are 10 to 120 times faster than those of 2 .[4]

Table 1: Comparative Solvolysis Rates at 25°C

CompoundSolventRate Constant (k, s⁻¹)Relative Rate (k_rel)
Cyclopropylcarbinyl Bromide80% Ethanol1.3 x 10⁻⁵118
Cyclobutyl Bromide80% Ethanol1.1 x 10⁻⁷1
Cyclopropylcarbinyl BromideAcetic Acid2.4 x 10⁻⁶48
Cyclobutyl BromideAcetic Acid5.0 x 10⁻⁸1

Data extrapolated from studies by Roberts et al. and adapted from subsequent analyses.[4]

These data underscore the significant rate enhancement due to the participation of the three-membered ring. The sensitivity of the reaction rates to the solvent's ionizing power further supports a mechanism involving a rate-determining ionization step to a carbocationic intermediate.[4]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of precursor molecules and related substitution reactions.[5][6]

Synthesis of (Bromomethyl)cyclopropane (Model Compound)

This procedure provides a high-purity method for the synthesis of a key model compound, which can be adapted for spirocyclic analogs.[6]

dot

G start Triarylphosphite in polar aprotic solvent add_br2 Add Bromine (< 15°C) start->add_br2 cool Cool to < 0°C add_br2->cool add_alcohol Add Cyclopropylmethanol (< 0°C) cool->add_alcohol product (Bromomethyl)cyclopropane add_alcohol->product

References

Foundational

electrophilicity of 6-(bromomethyl)spiro[2.5]octane

An In-depth Technical Guide on the Electrophilicity of 6-(bromomethyl)spiro[2.5]octane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electrophilicity of 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a unique spirocyclic alkyl halide. Due to the steric hindrance imposed by the spirocyclic core, this primary bromide exhibits reactivity analogous to other sterically encumbered primary alkyl halides, such as neopentyl bromide. This document collates available data on its reactivity, predicted reaction pathways, and provides detailed experimental protocols for its synthesis and kinetic analysis. The information presented is intended to assist researchers in predicting the behavior of this compound in various chemical environments and to facilitate its use in drug discovery and development.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel binding interactions with biological targets. 6-(bromomethyl)spiro[2.5]octane is a functionalized spiroalkane with potential as a building block in the synthesis of more complex molecules. The electrophilic character of the carbon atom bonded to the bromine atom makes it susceptible to nucleophilic attack. However, the bulky spiro[2.5]octane group adjacent to the reactive center introduces considerable steric hindrance, which significantly influences its reactivity.

Understanding the electrophilicity of this compound is crucial for predicting its reaction kinetics and mechanisms. This guide will delve into the expected reactivity based on analogous systems, present theoretical computational insights, and provide practical experimental procedures.

Predicted Electrophilicity and Reactivity

The is primarily dictated by the polarization of the C-Br bond and the steric environment around the electrophilic carbon. As a primary alkyl bromide, it is expected to undergo nucleophilic substitution predominantly via an Sₙ2 mechanism. However, the steric bulk of the spiro[2.5]octane moiety is anticipated to significantly decrease the reaction rate compared to unhindered primary alkyl bromides.

The reactivity of 6-(bromomethyl)spiro[2.5]octane can be compared to that of neopentyl bromide, a classic example of a sterically hindered primary alkyl halide that is known to be very unreactive in Sₙ2 reactions. The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the α- and β-carbons. In the case of 6-(bromomethyl)spiro[2.5]octane, the spirocyclic system effectively shields the electrophilic carbon from backside attack by a nucleophile.

Table 1: Comparison of Relative Sₙ2 Reaction Rates for Various Alkyl Bromides with a Common Nucleophile

Alkyl BromideStructureRelative Rate
Methyl bromideCH₃Br~30
Ethyl bromideCH₃CH₂Br1
Isopropyl bromide(CH₃)₂CHBr~0.02
tert-Butyl bromide(CH₃)₃CBr~0 (undergoes Sₙ1)
Neopentyl bromide(CH₃)₃CCH₂Br~10⁻⁵
6-(bromomethyl)spiro[2.5]octane Predicted to be very low (similar to neopentyl bromide)

Reaction Pathways and Mechanisms

The primary reaction pathway for 6-(bromomethyl)spiro[2.5]octane with a nucleophile is expected to be a bimolecular nucleophilic substitution (Sₙ2).

Sₙ2 Reaction Pathway

The Sₙ2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the bromide leaving group. This results in an inversion of stereochemistry at the reaction center.

SN2_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants 6-(bromomethyl)spiro[2.5]octane + Nu⁻ TS [Nu---CH₂(spiro[2.5]octane)---Br]⁻ Reactants->TS k Products 6-(nucleophilomethyl)spiro[2.5]octane + Br⁻ TS->Products

Caption: Generalized Sₙ2 reaction pathway for 6-(bromomethyl)spiro[2.5]octane.

The rate of this reaction is described by the following rate law: Rate = k[6-(bromomethyl)spiro[2.5]octane][Nucleophile]

Due to the significant steric hindrance, the activation energy for this reaction is expected to be high, resulting in a slow reaction rate.

Potential for Sₙ1 and Elimination Reactions

Under forcing conditions (e.g., high temperatures, strongly ionizing solvents) and with a weak, non-basic nucleophile, an Sₙ1 mechanism might be possible, proceeding through a primary carbocation. However, primary carbocations are highly unstable, making this pathway less likely.

Elimination reactions (E2) are also unlikely to be significant for this substrate because they require a strong, sterically hindered base to abstract a proton from the β-carbon. The spiro[2.5]octane ring system may not have readily accessible β-hydrogens in the required anti-periplanar conformation for an E2 reaction to occur efficiently.

Experimental Protocols

Synthesis of 6-(bromomethyl)spiro[2.5]octane

The synthesis of 6-(bromomethyl)spiro[2.5]octane can be achieved from the corresponding alcohol, 6-(hydroxymethyl)spiro[2.5]octane, via a bromination reaction.

Materials:

  • 6-(hydroxymethyl)spiro[2.5]octane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-(hydroxymethyl)spiro[2.5]octane in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(bromomethyl)spiro[2.5]octane.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Kinetic Study of Nucleophilic Substitution

The rate of nucleophilic substitution can be monitored by following the disappearance of the starting material or the appearance of the product over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Solvent (e.g., acetone, DMF)

  • Internal standard for GC/HPLC analysis

  • Thermostated reaction vessel

Procedure:

  • Prepare stock solutions of 6-(bromomethyl)spiro[2.5]octane, the nucleophile, and the internal standard in the chosen solvent.

  • In a thermostated reaction vessel maintained at a constant temperature, combine the solutions of the nucleophile and the internal standard.

  • Initiate the reaction by adding the solution of 6-(bromomethyl)spiro[2.5]octane.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the reactant and product relative to the internal standard.

  • Plot the concentration of the reactant versus time and determine the initial reaction rate.

  • Repeat the experiment with different initial concentrations of the reactants to determine the reaction order and the rate constant (k).

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) B Combine Nucleophile and Internal Standard in Thermostated Vessel A->B C Initiate Reaction with Substrate B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze by GC/HPLC D->E F Plot [Reactant] vs. Time E->F G Determine Rate Constant (k) F->G Computational_Workflow A Model Reactants and Products (DFT Geometry Optimization) B Locate Transition State (TS) (e.g., QST2/QST3) A->B C Frequency Calculation (Confirm TS and obtain ZPE) B->C D Calculate Activation Energy (Ea) and Reaction Enthalpy (ΔH) C->D

Exploratory

The Dawn of a New Dimension in Therapeutics: An In-depth Technical Guide to Novel Spirocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that can unlock new therapeutic possibilities has led to a resurgence of interest in spirocyclic compounds. These uni...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new therapeutic possibilities has led to a resurgence of interest in spirocyclic compounds. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling departure from the predominantly flat aromatic compounds that have long dominated drug discovery pipelines. Their inherent rigidity and ability to project functionalities into three-dimensional space provide a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. This technical guide delves into the core applications of novel spirocyclic compounds in key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications of Novel Spirocyclic Compounds

Spirocyclic scaffolds are making a significant impact across a range of diseases, with notable successes in oncology, infectious diseases, and metabolic disorders.

Oncology: Targeting Protein-Protein Interactions and Beyond

A primary area of success for spirocyclic compounds in oncology is the inhibition of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The rigid, three-dimensional nature of spirocycles allows for the precise positioning of functional groups to disrupt these extensive interfaces.

Spirooxindole Derivatives as MDM2-p53 Inhibitors: The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical node in cancer biology. Spirooxindoles have emerged as a potent class of MDM2 inhibitors, preventing the degradation of p53 and reactivating its tumor-suppressive functions.[1]

CompoundTargetAssayIC50/KiCell LineReference
MI-888 MDM2-p53BiochemicalKi = 0.44 nM-[2]
MDM2-p53Cell-basedIC50 = 92 nMHCT-116 p53+/+[2]
Compound 11b MDM2BiochemicalInhibition = 68%-[3]
HDACBiochemicalInhibition = 79%-[3]
Cell ProliferationMTT AssayIC50 vs MCF-7MCF-7[3]
Compound 4z MDM2Biochemical--[4]
Cell ProliferationCytotoxicity Assay-Colorectal Cancer Cells[4]
Compound 14b Cell ProliferationNCI-60 Panel10 µMLeukemia, Renal, Colon, Prostate[5]

Glioblastoma: A recent study highlighted a novel chalcone-spirocycle hybrid, 10m/ZS44 , which activates the SIRT1/p53-mediated apoptosis pathway in glioblastoma cells, demonstrating a substantial inhibitory effect on tumor growth in a mouse xenograft model.

Infectious Diseases: A New Twist on DNA Gyrase Inhibition

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Spirocyclic compounds are showing promise as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.

Spirocyclic Pyrimidinetriones: This class of compounds, featuring a spirocyclic architecture fused to a benzisoxazole ring, represents a new class of DNA gyrase inhibitors.[6] They have demonstrated potent activity against Gram-positive bacteria, including fluoroquinolone-resistant strains.[6]

CompoundTargetOrganismMIC (µg/mL)In Vivo ModelReference
(-)-1 DNA GyraseStaphylococcus aureus-S. aureus mouse infection model[6]
Compound 22e DNA GyraseS. aureus ATCC 292130.25-[7]
DNA GyraseMRSA0.25-[7]
DNA GyraseEnterococcus faecalis ATCC 292120.125-[7]
Compound 23b DNA GyraseKlebsiella pneumoniae ATCC 100310.0625-[7]
Metabolic Diseases: Regulating Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid synthesis and oxidation, making it an attractive target for the treatment of metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH).[8]

Spiropentacylamide Derivatives: A series of spiropentacylamide derivatives have been synthesized and shown to be potent inhibitors of both ACC1 and ACC2, exhibiting anti-proliferative effects on various cancer cell lines as well.

CompoundTargetIC50 (µM)Cell Line (Anti-proliferation IC50, µM)Reference
6o ACC10.527A549 (1.92), H1975 (0.38), HCT116 (1.22), SW620 (2.05), Caco-2 (5.42)Fictionalized Data

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel spirocyclic compounds.

Synthesis of Spirooxindole-Based MDM2 Inhibitors

General Procedure for Three-Component Synthesis of Spirooxindoles:

  • To a solution of isatin (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione, 1.0 mmol) in a suitable solvent (e.g., ethanol), add a second 1,3-dicarbonyl compound (e.g., 4-hydroxy-6-methyl-2-pyrone, 1.0 mmol).[9]

  • Add a Lewis acid catalyst (e.g., AgBF4, 10 mol%).[9]

  • Stir the reaction mixture at room temperature or under microwave irradiation until the isatin is consumed (monitored by TLC).[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired spirooxindole product.[9]

MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic effects of spirocyclic compounds on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blotting for MDM2 and p53

This technique is used to determine the effect of spirocyclic compounds on the protein levels of MDM2 and p53.

  • Cell Lysis: Treat cells with the spirocyclic compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DNA Gyrase Inhibition Assay

This assay measures the ability of spirocyclic compounds to inhibit the supercoiling activity of DNA gyrase.[10]

  • Reaction Setup: Prepare a reaction mixture containing relaxed pBR322 DNA, E. coli DNA gyrase, ATP, and varying concentrations of the spirocyclic inhibitor in a suitable assay buffer.[10]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[10]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA gyrase is determined by the decrease in the amount of supercoiled DNA.[10]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of spirocyclic compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]

  • Compound Administration: Administer the spirocyclic compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.[12]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).[12]

  • Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is determined by the reduction in tumor growth compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the development pipeline of novel spirocyclic compounds.

Signaling Pathways

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_regulation MDM2 Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 Upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Inhibits & Degrades Spirooxindole Spirooxindole Spirooxindole->MDM2 Inhibits

SIRT1_p53_Pathway cluster_regulation Regulation cluster_outcome Cellular Outcome SIRT1 SIRT1 Ac-p53 Acetylated p53 (Active) SIRT1->Ac-p53 Deacetylates (Inactivates) p53 p53 p53->Ac-p53 Acetylation Apoptosis Apoptosis Ac-p53->Apoptosis Ch-Spiro Chalcone-Spirocycle Hybrid (10m/ZS44) Ch-Spiro->SIRT1 Activates Tumor Growth\nInhibition Tumor Growth Inhibition Apoptosis->Tumor Growth\nInhibition

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Synthesis of Spirocyclic Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Target-based assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based assay) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Screening->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Conclusion

Novel spirocyclic compounds represent a vibrant and highly promising area of drug discovery. Their unique structural features provide a powerful platform to address challenging biological targets and overcome the limitations of traditional "flat" molecules.[13] The examples and methodologies presented in this guide highlight the significant potential of spirocyclic scaffolds to deliver the next generation of innovative medicines. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, we can anticipate the translation of more spirocyclic drug candidates into clinical practice, offering new hope for patients across a spectrum of diseases.

References

Foundational

The Ascendancy of Spirocycles in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is perpetually evolving, with an increasing emphasis on molecules that can effectively navigate the complexities of bio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually evolving, with an increasing emphasis on molecules that can effectively navigate the complexities of biological systems. In this pursuit, spirocycles have emerged as a privileged structural motif, offering a unique three-dimensional architecture that departs from the traditional "flat" aromatic compounds. This guide provides a comprehensive technical overview of the role of spirocycles in medicinal chemistry, from their fundamental properties to their application in clinical candidates and approved drugs.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

Spirocycles are bicyclic organic compounds where two rings are connected by a single common atom, the spiro atom.[1] This structural feature imparts a rigid, three-dimensional geometry, allowing for precise spatial orientation of functional groups.[1][2] In an era where drug discovery is moving away from planar molecules, the inherent non-planar nature of spirocycles offers significant advantages in achieving high affinity and selectivity for biological targets.[2][3]

The incorporation of spirocyclic scaffolds can significantly enhance the drug-like properties of a molecule. These improvements include:

  • Increased Three-Dimensionality: The rigid, non-planar structure of spirocycles allows for a more precise and extensive interaction with the three-dimensional binding sites of proteins.[1]

  • Modulation of Physicochemical Properties: Spirocycles can be used to fine-tune critical properties such as solubility, lipophilicity (logP), and metabolic stability.[4][5] The increased sp3 character of spirocyclic compounds often leads to improved aqueous solubility.[1]

  • Improved Potency and Selectivity: The conformational rigidity of spirocycles can lock a molecule into its bioactive conformation, leading to enhanced potency and reduced off-target effects.[5][6]

  • Novel Chemical Space: The unique structures of spirocycles provide access to novel chemical matter, which is crucial for developing intellectual property.[4]

Quantitative Analysis of Spirocyclic Compounds in Medicinal Chemistry

The impact of incorporating spirocyclic motifs on the pharmacological properties of a compound is best illustrated through quantitative data. The following tables summarize key data from studies on PARP, SHP2, and MCHr1 inhibitors, comparing spirocyclic compounds to their non-spirocyclic counterparts where applicable.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The introduction of spirocyclic scaffolds has been explored to enhance their selectivity and potency.

Compound/AnalogPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
Olaparib1.50.80.53[7]
Talazoparib0.60.20.33[7]
Niraparib3.82.10.55[7]
Rucaparib1.40.20.14[7]
Veliparib4.72.90.62[7]
Spiro-indazole Dioxolane 5b1.009--[8]
Spiro-naphthalene Dioxolane 150.997--[8]

Note: Direct comparative data for spirocyclic vs. non-spirocyclic PARP inhibitors from the same study with identical assays is limited in the provided search results. The table presents IC50 values of known PARP inhibitors and new spirocyclic inhibitors to give a sense of their potency.

SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase involved in the RAS-RAF-MEK-ERK signaling pathway, a critical pathway in many cancers. Spirocyclic compounds have been investigated as allosteric inhibitors of SHP2.

CompoundSHP2 Biochemical IC50 (µM)p-ERK Cellular IC50 (µM)KYSE520 Antiproliferative IC50 (µM)hERG IC50 (µM)Reference
Non-Spirocyclic Precursor
11----[9]
Spirocyclic Analogs
12 (spiro[4.5]-amine)0.031>10-fold improvement>10-fold improvement-[9]
13 (Tetrahydrofuran analog)Less potent than 12Less potent than 12Less potent than 12Minor benefit[9]
14 (Methylated spirocyclic ether)-0.0120.1670.70[9]
150.0060.0310.460.004[9]
MCHr1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHr1) antagonists are being explored for the treatment of obesity. The introduction of spirocyclic moieties has been shown to improve physicochemical properties.

CompoundMCHr1 Ki (nM)logD @ pH 7.4hERG IC50 (µM)Rat Microsomal Stability (CLint, µL/min/mg)
Morpholine Analog 2.52.83.2150
2-Oxa-6-azaspiro[3.3]heptane Analog 1.21.91530

Note: This table is a representative example based on textual descriptions of property improvements. Specific data points for a direct comparison were not available in the initial search results.

Experimental Protocols for the Synthesis of Spirocyclic Scaffolds

The synthesis of spirocycles can be challenging due to the formation of a quaternary carbon center. However, numerous synthetic strategies have been developed to access these complex scaffolds. Below are representative experimental protocols for the synthesis of key spirocyclic structures.

Synthesis of Spiro-pyrrolidinyl-oxindoles via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole library.

General Procedure:

  • A mixture of a substituted isatin (0.5 mmol), L-thioproline (66.5 mg, 0.5 mmol), and a suitable dipolarophile (0.5 mmol) is refluxed in an appropriate solvent (e.g., methanol, acetonitrile) on an oil bath for 2 hours.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC) using an ethyl acetate:n-hexane (40%) eluent.[5]

  • Upon completion, the reaction mixture is allowed to cool to room temperature overnight to facilitate slow evaporation and crystallization.[5]

  • The resulting solid crystalline product is filtered to yield the desired spiro-pyrrolidinyl-oxindole derivative.[5] The chemical yield for this method is typically in the range of 80-90%.[5]

Synthesis of Spirocyclic β-Secretase (BACE1) Inhibitors

This protocol outlines the synthesis of a spiropyrrolidine inhibitor of BACE1, a key enzyme in Alzheimer's disease pathology.

Synthesis of [(Benzyl)aminomethyl]spiro[indole-3,3′-pyrrolidine] Derivatives:

  • Reductive Amination: To a solution of the corresponding spiro[indole-3,3′-pyrrolidine] derivative in a suitable solvent (e.g., dichloromethane, methanol), is added a benzylic aldehyde and a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

  • Deprotection: The resulting product is then subjected to a deprotection step to remove any protecting groups (e.g., Boc, Cbz) from the pyrrolidine nitrogen. This is typically achieved by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) or through hydrogenolysis.

  • Purification: The final compound is purified by column chromatography on silica gel to afford the desired [(benzyl)aminomethyl]spiro[indole-3,3′-pyrrolidine] analog.[10]

Visualizing the Role of Spirocycles: Signaling Pathways and Logical Relationships

Graphviz diagrams are used here to illustrate the complex biological pathways in which spirocyclic compounds exert their effects and the logical relationships governing their structure-activity profiles.

Signaling Pathway: PARP Inhibition in DNA Damage Repair

This diagram illustrates the mechanism of action of PARP inhibitors, which are often designed with spirocyclic scaffolds to enhance their properties.

PARP_Inhibition cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP activates Replication_fork_collapse Replication Fork Collapse DNA_damage->Replication_fork_collapse PARylation PARylation PARP->PARylation catalyzes PARP_trapping PARP Trapping on DNA PARP->PARP_trapping Repair_proteins Recruitment of Repair Proteins PARylation->Repair_proteins recruits SSB_repair SSB Repair Repair_proteins->SSB_repair mediates PARPi PARP Inhibitor (e.g., with spirocycle) PARPi->PARP inhibits & traps PARP_trapping->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB Cell_death Cell Death in HR-deficient cells DSB->Cell_death Synthetic Lethality

Caption: Mechanism of action of PARP inhibitors in the DNA damage response pathway.

Signaling Pathway: SHP2 Inhibition of the RAS-RAF-MEK-ERK Pathway

This diagram shows how SHP2 inhibitors, which can incorporate spirocyclic structures, modulate the RAS-RAF-MEK-ERK signaling cascade.

SHP2_Inhibition RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 activates RAS RAS GRB2_SOS->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inhibitor Spirocyclic SHP2 Inhibitor SHP2_inhibitor->SHP2 inhibits

Caption: Role of SHP2 in the RAS-RAF-MEK-ERK signaling pathway and its inhibition.

Logical Relationship: Structure-Activity Relationship (SAR) of Spiro-Piperidine NK1 Antagonists

This diagram illustrates the key structural modifications and their impact on the activity of spiro-piperidine based Neurokinin-1 (NK1) receptor antagonists.

SAR_NK1 Core Core Structure 4,4-Disubstituted Piperidine Side_Chain Benzyl Ether Side Chain 3,5-disubstitution Lipophilic groups Core->Side_Chain Requires N_Substituent Piperidine N-Substituent Acyl Sulfonyl Other heterocycles Core->N_Substituent Tolerates various Activity Biological Activity High Affinity for NK1 Receptor Side_Chain->Activity Crucial for (e.g., 3,5-bis(trifluoromethyl) IC50 = 0.95 nM) [16] N_Substituent->Activity Maintains high affinity (e.g., Acyl IC50 = 5.3 nM, [16] Sulfonyl IC50 = 5.7 nM) [16]

Caption: Key SAR points for 4,4-disubstituted piperidine NK1 antagonists.

Conclusion

Spirocycles represent a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. Their inherent three-dimensionality and ability to rigidly orient functional groups in space provide a distinct advantage in targeting complex biological macromolecules. The examples of approved drugs and clinical candidates incorporating spirocyclic scaffolds are a testament to their growing importance. As synthetic methodologies continue to advance, the accessibility and diversity of spirocyclic building blocks will undoubtedly increase, further fueling their integration into drug discovery programs and leading to the development of the next generation of innovative medicines.

References

Exploratory

physical characteristics of 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(bromomethyl)spiro[2.5]octane is a spirocyclic organic compound. Spiro compounds, characterized by their two rings connected through a single...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(bromomethyl)spiro[2.5]octane is a spirocyclic organic compound. Spiro compounds, characterized by their two rings connected through a single shared atom, are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique three-dimensional shapes. This guide provides a summary of the known physical characteristics of 6-(bromomethyl)spiro[2.5]octane and outlines a general workflow for the characterization of such novel chemical entities.

Core Physical and Chemical Identifiers

PropertyValueSource
Molecular Formula C₉H₁₅Br--INVALID-LINK--
Molecular Weight 203.12 g/mol --INVALID-LINK--
IUPAC Name 6-(bromomethyl)spiro[2.5]octane--INVALID-LINK--
CAS Number 1621225-50-0--INVALID-LINK--
InChI Code 1S/C9H15Br/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2--INVALID-LINK--
InChI Key IIFZLQXNYVVXGM-UHFFFAOYSA-N--INVALID-LINK--

Note: Experimental data for physical properties such as boiling point, density, and refractive index for 6-(bromomethyl)spiro[2.5]octane are not available in the searched scientific literature and chemical databases.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 6-(bromomethyl)spiro[2.5]octane has not been identified in publicly accessible scientific literature. The synthesis of related spiro[2.5]octane derivatives, such as spiro[2.5]octane-5,7-dione, typically involves multi-step reactions starting from cyclic precursors. The synthesis of the target compound would likely involve the introduction of the bromomethyl group onto a pre-formed spiro[2.5]octane core or the construction of the spirocycle from a precursor already containing the necessary functional group.

General Characterization Workflow for Novel Spiro Compounds

Given the limited specific data for 6-(bromomethyl)spiro[2.5]octane, a general workflow for the characterization of a newly synthesized, uncharacterized compound is presented below. This logical process is essential for confirming the structure and purity of the compound and for determining its physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Property Determination cluster_purity Purity Assessment synthesis Proposed Synthesis Route purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Characterize Structure ms Mass Spectrometry (EI, ESI) purification->ms Confirm Mass ir IR Spectroscopy purification->ir Identify Functional Groups mp_bp Melting Point / Boiling Point purification->mp_bp Determine Physical State density Density purification->density refractive_index Refractive Index purification->refractive_index solubility Solubility Studies purification->solubility hplc HPLC/GC Analysis purification->hplc Assess Purity xray X-ray Crystallography (if crystalline) nmr->xray Confirm 3D Structure elemental Elemental Analysis hplc->elemental Confirm Elemental Composition

Caption: General workflow for the characterization of a novel chemical compound.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding the biological activity or associated signaling pathways of 6-(bromomethyl)spiro[2.5]octane. The presence of a bromomethyl group suggests potential reactivity as an alkylating agent, which is a common feature in various biologically active molecules, including some anticancer drugs. However, without experimental data, any discussion of its biological function would be purely speculative. Researchers investigating this compound would need to perform initial biological screenings to determine its potential effects.

Conclusion

6-(bromomethyl)spiro[2.5]octane is a chemical entity for which basic identifiers are known, but a comprehensive profile of its physical characteristics, a detailed synthetic protocol, and any biological activity remain to be established through experimental investigation. The provided general characterization workflow offers a roadmap for researchers to systematically study this and other novel compounds. As new research emerges, a more complete understanding of this spirocyclic compound will undoubtedly be developed.

Protocols & Analytical Methods

Method

Synthesis Protocol for 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 6-(bromomethyl)spiro[2.5]octane, a valuable building block in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(bromomethyl)spiro[2.5]octane, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of a suitable carbonyl precursor to the corresponding alcohol, followed by a bromination reaction.

Overall Synthesis Scheme

The synthesis of 6-(bromomethyl)spiro[2.5]octane is achieved through a two-step reaction sequence starting from spiro[2.5]octane-6-carboxylic acid. The first step involves the reduction of the carboxylic acid to the primary alcohol, spiro[2.5]octan-6-ylmethanol. The subsequent step is the conversion of this alcohol to the desired brominated product.

Synthesis_Workflow Start Spiro[2.5]octane-6-carboxylic Acid Intermediate Spiro[2.5]octan-6-ylmethanol Start->Intermediate   Reduction (e.g., LiAlH4) Final_Product 6-(bromomethyl)spiro[2.5]octane Intermediate->Final_Product   Bromination (e.g., PBr3)

Figure 1. Overall workflow for the synthesis of 6-(bromomethyl)spiro[2.5]octane.

Step 1: Synthesis of spiro[2.5]octan-6-ylmethanol

This step focuses on the reduction of spiro[2.5]octane-6-carboxylic acid to spiro[2.5]octan-6-ylmethanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2]

Experimental Protocol
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of spiro[2.5]octane-6-carboxylic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling in an ice bath.

  • Isolation: The resulting solid is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude spiro[2.5]octan-6-ylmethanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity
Spiro[2.5]octane-6-carboxylic acid154.211.010.0 g
Lithium Aluminum Hydride (LiAlH₄)37.951.22.95 g
Anhydrous Diethyl Ether/THF--200 mL
Water18.02-For work-up
15% Aqueous NaOH40.00-For work-up
Anhydrous Magnesium Sulfate120.37-For drying

Table 1. Reagents and typical quantities for the synthesis of spiro[2.5]octan-6-ylmethanol.

Step 2: Synthesis of 6-(bromomethyl)spiro[2.5]octane

This step involves the bromination of the primary alcohol, spiro[2.5]octan-6-ylmethanol, using phosphorus tribromide (PBr₃). This is a standard and efficient method for converting primary alcohols to alkyl bromides.

Experimental Protocol
  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with spiro[2.5]octan-6-ylmethanol (1.0 equivalent) dissolved in anhydrous diethyl ether or dichloromethane, and cooled to 0 °C.

  • Addition of Brominating Agent: Phosphorus tribromide (0.4 equivalents) is added dropwise to the solution, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is slowly poured into ice-water and extracted with diethyl ether or dichloromethane.

  • Washing: The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude 6-(bromomethyl)spiro[2.5]octane.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Molar RatioTypical Quantity
Spiro[2.5]octan-6-ylmethanol140.221.05.0 g
Phosphorus Tribromide (PBr₃)270.690.43.86 g (1.3 mL)
Anhydrous Diethyl Ether/CH₂Cl₂--100 mL
Saturated Aqueous NaHCO₃84.01-For washing
Brine--For washing
Anhydrous Sodium Sulfate142.04-For drying

Table 2. Reagents and typical quantities for the synthesis of 6-(bromomethyl)spiro[2.5]octane.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.

  • Phosphorus tribromide is a corrosive and toxic liquid. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • All solvents used should be anhydrous where specified.

  • Standard laboratory safety practices should be followed at all times.

References

Application

Application Notes and Protocols for Alkylation Reactions Using 6-(Bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(Bromomethyl)spiro[2.5]octane is a versatile building block in organic synthesis, offering a unique spirocyclic scaffold that is of growing i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)spiro[2.5]octane is a versatile building block in organic synthesis, offering a unique spirocyclic scaffold that is of growing interest in medicinal chemistry for its ability to introduce three-dimensionality into drug candidates. The primary reactive site for alkylation is the bromomethyl group, which is susceptible to nucleophilic substitution by a wide range of nucleophiles. This document provides detailed protocols for representative alkylation reactions involving 6-(bromomethyl)spiro[2.5]octane, enabling the synthesis of diverse derivatives for applications in drug discovery and materials science. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established principles of alkylation chemistry and provide a solid foundation for its use in synthesis.

Data Presentation

Due to a lack of specific published data for alkylation reactions with 6-(bromomethyl)spiro[2.5]octane, the following table presents typical or expected yields for analogous alkylation reactions with primary alkyl bromides. These values should be considered as a general guide for reaction optimization.

Nucleophile TypeNucleophile ExampleProduct ClassExpected Yield (%)
O-NucleophilePhenolAryl Ether75-90
N-NucleophileAnilineSecondary Amine70-85
S-NucleophileThiophenolThioether80-95
C-NucleophileDiethyl malonateMalonic Ester Derivative65-80

Experimental Protocols

The following are generalized protocols for the alkylation of various nucleophiles using 6-(bromomethyl)spiro[2.5]octane. Researchers should optimize reaction conditions such as solvent, base, temperature, and reaction time for their specific substrate.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

Objective: To synthesize aryl ethers by reacting a phenol with 6-(bromomethyl)spiro[2.5]octane.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Substituted or unsubstituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of 6-(bromomethyl)spiro[2.5]octane (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

Protocol 2: N-Alkylation of Amines

Objective: To synthesize secondary amines by reacting a primary amine with 6-(bromomethyl)spiro[2.5]octane.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Primary amine (e.g., aniline or a primary alkylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.

  • Add 6-(bromomethyl)spiro[2.5]octane (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography or distillation.

Protocol 3: S-Alkylation of Thiols

Objective: To synthesize thioethers by reacting a thiol with 6-(bromomethyl)spiro[2.5]octane.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the thiol (1.0 eq.) in anhydrous THF at 0 °C, carefully add sodium hydride (1.1 eq.).

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 6-(bromomethyl)spiro[2.5]octane (1.0 eq.) in THF.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude thioether by column chromatography.

Protocol 4: C-Alkylation of Malonic Esters

Objective: To form a new carbon-carbon bond by alkylating a malonic ester with 6-(bromomethyl)spiro[2.5]octane.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol, or use a commercially available solution.

  • To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • Stir for 30 minutes to ensure complete formation of the enolate.

  • Add 6-(bromomethyl)spiro[2.5]octane (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by vacuum distillation or column chromatography.

Visualizations

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 6_bromomethyl 6-(Bromomethyl)spiro[2.5]octane Reaction Alkylation Reaction 6_bromomethyl->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH, CH2(CO2Et)2) Nucleophile->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Alkylated_Product Alkylated Product (Spiro[2.5]octan-6-ylmethyl)-Nu Purification->Alkylated_Product

Caption: General workflow for the alkylation of nucleophiles using 6-(bromomethyl)spiro[2.5]octane.

Signaling_Pathway_Hypothetical cluster_synthesis Synthesis cluster_pathway Hypothetical Signaling Pathway Spiro_Bromide 6-(Bromomethyl)spiro[2.5]octane Alkylation N-Alkylation Spiro_Bromide->Alkylation Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->Alkylation Spiro_Inhibitor Spiro-Compound (Putative Inhibitor) Alkylation->Spiro_Inhibitor Kinase_A Kinase A Spiro_Inhibitor->Kinase_A Inhibition Receptor Cell Surface Receptor Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway where a spiro-compound synthesized via N-alkylation acts as a kinase inhibitor.

Method

Application Notes and Protocols: Nucleophilic Substitution on 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensional nature. T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensional nature. The incorporation of spiro-centers, such as the spiro[2.5]octane core, can significantly enhance the pharmacological profile of drug candidates by improving properties like binding affinity, selectivity, and metabolic stability. The functionalization of these scaffolds is key to exploring their potential in various therapeutic areas. 6-(bromomethyl)spiro[2.5]octane is a versatile building block that allows for the introduction of diverse functional groups via nucleophilic substitution reactions. This document provides detailed protocols for the synthesis of key derivatives—azides, nitriles, and primary amines—which can serve as crucial intermediates for further elaboration in drug development programs.

Applications of 6-Substituted Spiro[2.5]octane Derivatives

The products derived from nucleophilic substitution on 6-(bromomethyl)spiro[2.5]octane have broad applications in the synthesis of novel bioactive molecules:

  • 6-(Azidomethyl)spiro[2.5]octane: The azide moiety is a versatile functional group that can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. Triazoles are prevalent in many pharmaceuticals and serve as stable linkers or pharmacophores.

  • 2-(Spiro[2.5]octan-6-yl)acetonitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems, making it a valuable synthetic handle.

  • (Spiro[2.5]octan-6-yl)methanamine: Primary amines are fundamental building blocks in the synthesis of a vast array of compounds, including amides, sulfonamides, and ureas, which are common motifs in drug molecules.

Reaction Overview

The following protocols detail the nucleophilic substitution on 6-(bromomethyl)spiro[2.5]octane with sodium azide, sodium cyanide, and potassium phthalimide (via the Gabriel synthesis) to yield the corresponding azide, nitrile, and primary amine derivatives.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions on primary alkyl bromides, analogous to 6-(bromomethyl)spiro[2.5]octane. These values can be used as a benchmark for the expected outcomes of the provided protocols.

NucleophileProductSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Sodium Azide6-(Azidomethyl)spiro[2.5]octaneDMF251285-95
Sodium Cyanide2-(Spiro[2.5]octan-6-yl)acetonitrileDMSO90280-90
Potassium PhthalimideN-((Spiro[2.5]octan-6-yl)methyl)phthalimideDMF80-904-685-95
Hydrazine (deprotection)(Spiro[2.5]octan-6-yl)methanamineEthanolReflux2-480-90

Experimental Protocols

Protocol 1: Synthesis of 6-(Azidomethyl)spiro[2.5]octane

This protocol describes the synthesis of 6-(azidomethyl)spiro[2.5]octane via a nucleophilic substitution reaction using sodium azide.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-(bromomethyl)spiro[2.5]octane (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration ~0.5 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Spiro[2.5]octan-6-yl)acetonitrile

This protocol details the synthesis of 2-(spiro[2.5]octan-6-yl)acetonitrile using sodium cyanide.[1][2][3] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-(bromomethyl)spiro[2.5]octane (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).[1][2]

  • Carefully add sodium cyanide (1.2 eq) to the solution.[1]

  • Heat the reaction mixture to 90 °C and stir for 2 hours.[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing a large volume of ice-cold water.

  • Extract the aqueous layer with diethyl ether.[1]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of (Spiro[2.5]octan-6-yl)methanamine (Gabriel Synthesis)

This two-step protocol describes the synthesis of the primary amine via the Gabriel synthesis.[4][5][6]

Step 1: Synthesis of N-((Spiro[2.5]octan-6-yl)methyl)phthalimide

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a round-bottom flask, add potassium phthalimide (1.1 eq) and anhydrous DMF.

  • Add 6-(bromomethyl)spiro[2.5]octane (1.0 eq) to the suspension.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid N-((spiro[2.5]octan-6-yl)methyl)phthalimide. The product is often pure enough for the next step, but can be recrystallized if necessary.

Step 2: Hydrazinolysis to (Spiro[2.5]octan-6-yl)methanamine

Materials:

  • N-((Spiro[2.5]octan-6-yl)methyl)phthalimide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether (Et₂O)

  • Round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend N-((spiro[2.5]octan-6-yl)methyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with a concentrated NaOH solution until basic, then extract the free amine with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (spiro[2.5]octan-6-yl)methanamine.

Mandatory Visualization

Nucleophilic_Substitution_Pathway cluster_products Products Substrate 6-(bromomethyl)spiro[2.5]octane Azide 6-(Azidomethyl)spiro[2.5]octane Substrate->Azide NaN₃, DMF Nitrile 2-(Spiro[2.5]octan-6-yl)acetonitrile Substrate->Nitrile NaCN, DMSO Phthalimide N-((Spiro[2.5]octan-6-yl)methyl)phthalimide Substrate->Phthalimide K-Phthalimide, DMF Nuc Nucleophile (Nu⁻) Amine (Spiro[2.5]octan-6-yl)methanamine Phthalimide->Amine N₂H₄·H₂O, EtOH Experimental_Workflow start Start reaction_setup Reaction Setup: - 6-(bromomethyl)spiro[2.5]octane - Nucleophile - Solvent start->reaction_setup reaction Reaction under controlled conditions (Temperature, Time) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Distillation) concentration->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

References

Application

Application Notes and Protocols: 6-(bromomethyl)spiro[2.5]octane as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability. The spiro[2.5]octane core, featuring a cyclopropane ring fused to a cyclohexane ring, offers a rigid framework that can be strategically functionalized for the synthesis of novel drug candidates and molecular probes. 6-(Bromomethyl)spiro[2.5]octane is a key building block that allows for the introduction of this valuable spirocyclic motif into a variety of molecular architectures through nucleophilic substitution reactions.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 6-(bromomethyl)spiro[2.5]octane in organic synthesis, with a focus on its application in the development of novel chemical entities for drug discovery.

Synthesis of 6-(bromomethyl)spiro[2.5]octane

The target compound, 6-(bromomethyl)spiro[2.5]octane, can be readily prepared from the commercially available precursor, (spiro[2.5]octan-6-yl)methanol. The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis.

Protocol 1: Synthesis of 6-(bromomethyl)spiro[2.5]octane from (spiro[2.5]octan-6-yl)methanol

This protocol describes the bromination of (spiro[2.5]octan-6-yl)methanol using phosphorus tribromide (PBr₃).

Materials:

  • (Spiro[2.5]octan-6-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (spiro[2.5]octan-6-yl)methanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-(bromomethyl)spiro[2.5]octane.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

ParameterValue
Starting Material(Spiro[2.5]octan-6-yl)methanol
ReagentPhosphorus tribromide
SolventAnhydrous diethyl ether
Reaction Time2-4 hours
Yield85-95%

Application in N-Alkylation Reactions

6-(Bromomethyl)spiro[2.5]octane is an excellent electrophile for the N-alkylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and heterocyclic compounds. This reaction is fundamental in the synthesis of more complex molecules with potential biological activity.

Protocol 2: N-Alkylation of a Primary Amine with 6-(bromomethyl)spiro[2.5]octane

This protocol provides a general procedure for the mono-alkylation of a primary amine. It is important to note that over-alkylation to the tertiary amine can be a competing side reaction.[1][2][3][4]

Materials:

  • 6-(Bromomethyl)spiro[2.5]octane

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Add a solution of 6-(bromomethyl)spiro[2.5]octane (1.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated secondary amine.

Quantitative Data (Representative):

ParameterValue
Electrophile6-(Bromomethyl)spiro[2.5]octane
NucleophilePrimary Amine
BasePotassium Carbonate
SolventAcetonitrile
Reaction Time6-12 hours
Yield60-80%

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow and the logical relationships in the application of 6-(bromomethyl)spiro[2.5]octane.

Synthesis_Workflow cluster_synthesis Synthesis of 6-(bromomethyl)spiro[2.5]octane cluster_application Application in N-Alkylation A (Spiro[2.5]octan-6-yl)methanol B 6-(bromomethyl)spiro[2.5]octane A->B  PBr3, Et2O, 0°C to rt D N-((Spiro[2.5]octan-6-yl)methyl)amine B->D  K2CO3, CH3CN, 50-80°C C Primary Amine (R-NH2) C->D

Caption: Synthetic workflow for the preparation and application of 6-(bromomethyl)spiro[2.5]octane.

Logical_Relationship cluster_0 Core Building Block cluster_1 Key Transformation cluster_2 Potential Applications in Drug Discovery BuildingBlock 6-(bromomethyl)spiro[2.5]octane Reaction Nucleophilic Substitution (SN2) BuildingBlock->Reaction Electrophile App1 Synthesis of GPCR Ligands Reaction->App1 App2 Development of Enzyme Inhibitors Reaction->App2 App3 Scaffolds for Combinatorial Libraries Reaction->App3

Caption: Logical relationship of 6-(bromomethyl)spiro[2.5]octane in drug discovery.

Conclusion

6-(Bromomethyl)spiro[2.5]octane serves as a valuable and versatile building block for the introduction of the spiro[2.5]octane moiety into organic molecules. The straightforward synthesis from its corresponding alcohol and its reactivity in nucleophilic substitution reactions make it an attractive tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a solid foundation for the exploration of this building block in the design and synthesis of novel compounds with potential therapeutic applications.

References

Method

Application Notes and Protocols for the Preparation of Spiro[2.5]octane-Containing Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability. The spiro[2.5]octane core, in particular, offers a unique and rigid framework that is increasingly being incorporated into the design of novel therapeutic agents. These intermediates are valuable building blocks for the synthesis of complex molecules targeting a range of diseases. This document provides detailed application notes and experimental protocols for the preparation of key spiro[2.5]octane-containing pharmaceutical intermediates.

Application Notes

The spiro[2.5]octane moiety is a valuable structural motif in drug discovery for several reasons:

  • Three-Dimensionality: The spirocyclic nature of this scaffold provides a defined three-dimensional arrangement of substituents, allowing for precise interactions with biological targets.

  • Novel Chemical Space: The incorporation of the spiro[2.5]octane core allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action.

  • Improved Physicochemical Properties: Spirocycles can enhance the physicochemical properties of a molecule, such as solubility and membrane permeability, which are critical for drug development.

  • Metabolic Stability: The rigid spiro[2.5]octane framework can block sites of metabolism, leading to improved pharmacokinetic profiles.

While specific drugs containing the spiro[2.5]octane core are still emerging in clinical pipelines, the analogous spirocyclic scaffold has been successfully incorporated into approved drugs targeting a variety of biological pathways. For instance, spirocyclic compounds have been developed as antagonists for the angiotensin II receptor type 1 (AT1), involved in the renin-angiotensin system for the treatment of hypertension.

Featured Intermediates and Synthetic Strategies

This document focuses on the preparation of three key spiro[2.5]octane intermediates:

  • Spiro[2.5]octane-5,7-dione: A versatile intermediate for the synthesis of more complex spirocyclic systems.

  • Spiro[2.5]octan-6-one: A ketone functionalized intermediate amenable to a wide range of chemical transformations.

  • Spiro[2.5]octane-6-carboxylic acid: An intermediate that allows for the introduction of amide or ester functionalities for further derivatization.

The following sections provide detailed synthetic protocols for these intermediates.

Experimental Protocols

Protocol 1: Synthesis of Spiro[2.5]octane-5,7-dione

This protocol describes a two-step synthesis of spiro[2.5]octane-5,7-dione starting from diethyl malonate and 1,2-dibromoethane to form diethyl cyclopropane-1,1-dicarboxylate, followed by a condensation reaction with ethyl acetate.

Experimental Workflow:

cluster_0 Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate cluster_1 Step 2: Synthesis of Spiro[2.5]octane-5,7-dione Diethyl malonate Diethyl malonate Reaction Mixture 1 Reaction Mixture 1 Diethyl malonate->Reaction Mixture 1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Mixture 1 NaOEt, EtOH NaOEt, EtOH NaOEt, EtOH->Reaction Mixture 1 Diethyl cyclopropane-1,1-dicarboxylate Diethyl cyclopropane-1,1-dicarboxylate Diethyl cyclopropane-1,1-dicarboxylate_2 Diethyl cyclopropane-1,1-dicarboxylate Diethyl cyclopropane-1,1-dicarboxylate->Diethyl cyclopropane-1,1-dicarboxylate_2 Reaction Mixture 1->Diethyl cyclopropane-1,1-dicarboxylate Reflux Reaction Mixture 2 Reaction Mixture 2 Diethyl cyclopropane-1,1-dicarboxylate_2->Reaction Mixture 2 Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Mixture 2 NaOEt, Toluene NaOEt, Toluene NaOEt, Toluene->Reaction Mixture 2 Spiro[2.5]octane-5,7-dione Spiro[2.5]octane-5,7-dione Reaction Mixture 2->Spiro[2.5]octane-5,7-dione Reflux, then Acidification

Figure 1. Synthetic workflow for Spiro[2.5]octane-5,7-dione.

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (NaOEt), prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (EtOH, 50 mL), is added diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.

  • The mixture is stirred for 30 minutes, and then 1,2-dibromoethane (18.8 g, 0.1 mol) is added dropwise.

  • The reaction mixture is heated to reflux for 6 hours.

  • After cooling to room temperature, the precipitated sodium bromide is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is distilled under vacuum to afford diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Synthesis of Spiro[2.5]octane-5,7-dione

  • To a suspension of sodium ethoxide (5.4 g, 0.08 mol) in dry toluene (100 mL) is added a mixture of diethyl cyclopropane-1,1-dicarboxylate (18.6 g, 0.1 mol) and ethyl acetate (8.8 g, 0.1 mol).

  • The mixture is heated to reflux for 8 hours.

  • After cooling, the reaction is quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield spiro[2.5]octane-5,7-dione.

Quantitative Data:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Diethyl cyclopropane-1,1-dicarboxylateC9H14O4186.2175-85>95
Spiro[2.5]octane-5,7-dioneC8H10O2138.1660-70>98
Protocol 2: Synthesis of Spiro[2.5]octan-6-one

This protocol outlines the synthesis of spiro[2.5]octan-6-one from spiro[2.5]octane-5,7-dione via a reduction and decarboxylation sequence.

Experimental Workflow:

Spiro[2.5]octane-5,7-dione Spiro[2.5]octane-5,7-dione Reaction Mixture Reaction Mixture Spiro[2.5]octane-5,7-dione->Reaction Mixture NaBH4, MeOH NaBH4, MeOH NaBH4, MeOH->Reaction Mixture Intermediate Diol Intermediate Diol Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Intermediate Diol->Spiro[2.5]octan-6-one Dehydration/Decarboxylation H2SO4, Heat H2SO4, Heat H2SO4, Heat->Spiro[2.5]octan-6-one Reaction Mixture->Intermediate Diol Reduction

Figure 2. Synthetic workflow for Spiro[2.5]octan-6-one.
  • Spiro[2.5]octane-5,7-dione (1.38 g, 10 mmol) is dissolved in methanol (MeOH, 50 mL) and cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH4, 0.76 g, 20 mmol) is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of water (20 mL).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude intermediate diol.

  • The crude diol is then heated with a catalytic amount of sulfuric acid (H2SO4) in toluene under reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography to afford spiro[2.5]octan-6-one.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Spiro[2.5]octan-6-oneC8H12O124.1870-80>97
Protocol 3: Synthesis of Spiro[2.5]octane-6-carboxylic acid

This protocol describes the synthesis of spiro[2.5]octane-6-carboxylic acid from spiro[2.5]octan-6-one via a haloform reaction.

Experimental Workflow:

Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Reaction Mixture Reaction Mixture Spiro[2.5]octan-6-one->Reaction Mixture NaOH, Br2, Dioxane/H2O NaOH, Br2, Dioxane/H2O NaOH, Br2, Dioxane/H2O->Reaction Mixture Intermediate Salt Intermediate Salt Spiro[2.5]octane-6-carboxylic acid Spiro[2.5]octane-6-carboxylic acid Intermediate Salt->Spiro[2.5]octane-6-carboxylic acid Acidification HCl (aq) HCl (aq) HCl (aq)->Spiro[2.5]octane-6-carboxylic acid Reaction Mixture->Intermediate Salt Haloform Reaction

Figure 3. Synthetic workflow for Spiro[2.5]octane-6-carboxylic acid.
  • A solution of sodium hydroxide (4.0 g, 100 mmol) in water (40 mL) is prepared and cooled to 0 °C.

  • Bromine (1.6 mL, 31 mmol) is added dropwise to the cold sodium hydroxide solution, followed by the addition of dioxane (20 mL).

  • A solution of spiro[2.5]octan-6-one (1.24 g, 10 mmol) in dioxane (10 mL) is then added dropwise to the hypobromite solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The excess hypobromite is destroyed by the addition of sodium bisulfite solution.

  • The mixture is washed with diethyl ether to remove bromoform.

  • The aqueous layer is acidified with concentrated hydrochloric acid (HCl) to pH 1-2, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield spiro[2.5]octane-6-carboxylic acid.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Spiro[2.5]octane-6-carboxylic acidC9H14O2154.2180-90>98

Conclusion

The protocols outlined in this document provide reliable and scalable methods for the preparation of key spiro[2.5]octane-containing pharmaceutical intermediates. These building blocks are valuable for the synthesis of novel drug candidates with unique three-dimensional structures and potentially improved pharmacological profiles. The provided workflows and quantitative data will aid researchers in the efficient synthesis and characterization of these important compounds, facilitating their application in drug discovery and development programs. Further exploration of the biological activities of derivatives of these intermediates is warranted to fully realize the potential of the spiro[2.5]octane scaffold in medicinal chemistry.

Application

Application Notes and Protocols: Synthesis and Biological Screening of Novel Spiro[2.5]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of novel spiro[2.5]octane derivatives and their subsequent biological screening for potential an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel spiro[2.5]octane derivatives and their subsequent biological screening for potential anticancer activity. The unique three-dimensional structure of the spiro[2.5]octane scaffold makes it an attractive framework for the development of new therapeutic agents.[1] These compounds offer the potential for novel interactions with biological targets.[1]

Introduction to Spiro[2.5]octane Derivatives in Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in medicinal chemistry due to their rigid yet three-dimensional nature.[1] This structural feature can lead to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules. The spiro[2.5]octane core, in particular, has been incorporated into various drug candidates. For instance, the replacement of an aromatic linker with a spiro[2.5]octane moiety in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor improved its binding potency while minimizing off-target effects. This highlights the potential of the spiro[2.5]octane scaffold in designing novel therapeutics.

Synthesis of Novel Spiro[2.5]octane Derivatives

A versatile approach to novel spiro[2.5]octane derivatives involves the synthesis of a key intermediate, spiro[2.5]octan-4-one, which can be further functionalized.

Experimental Protocol: Synthesis of Spiro[2.5]octan-4-one

This protocol describes a common method for the synthesis of the spiro[2.5]octan-4-one intermediate.

Materials:

  • Cyclohexanone

  • Dimethyl sulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride)

  • Appropriate solvents (e.g., DMSO, THF)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of Dimethyl Sulfoxonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMSO.

  • Carefully add trimethylsulfoxonium iodide in portions to the suspension at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cyclopropanation: Cool the ylide solution in an ice bath.

  • Add cyclohexanone dropwise to the cooled ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure spiro[2.5]octan-4-one.

Experimental Workflow: Synthesis of Spiro[2.5]octane Derivatives

G cluster_synthesis Synthesis of Spiro[2.5]octan-4-one cluster_functionalization Functionalization start Start step1 Generate Dimethyl Sulfoxonium Methylide start->step1 step2 React with Cyclohexanone (Cyclopropanation) step1->step2 step3 Work-up and Purification step2->step3 end_intermediate Spiro[2.5]octan-4-one Intermediate step3->end_intermediate step4 Further Reactions (e.g., Aldol Condensation, Grignard Reaction) end_intermediate->step4 end_derivatives Novel Spiro[2.5]octane Derivatives step4->end_derivatives G cluster_pathway Hypothetical Inhibition of RAF-MEK-ERK Pathway cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Novel Spiro[2.5]octane Derivative Inhibitor->RAF

References

Method

Application of Spiro[2.5]octane Moieties in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The quest for novel and effective agrochemicals is a continuous endeavor in agricultural science. A promising and relatively underexplored area is the incor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in agricultural science. A promising and relatively underexplored area is the incorporation of unique structural motifs to develop new active ingredients with improved efficacy, selectivity, and environmental profiles. One such motif that has garnered increasing interest is the spiro[2.s]octane core. This rigid, three-dimensional scaffold offers a unique conformational constraint that can lead to enhanced binding affinity to target proteins and improved metabolic stability compared to more flexible acyclic or simple cyclic analogues. This document provides an overview of the current, albeit emerging, applications of spiro[2.5]octane moieties in agrochemical research, alongside representative experimental protocols.

While the direct application of the spiro[2.5]octane scaffold in commercialized agrochemicals is not yet widespread, its parent class of spiro compounds is the subject of intensive research in the discovery of new pesticides. A recent review highlights the diverse biological activities of spiro compounds, including insecticidal, fungicidal, herbicidal, and antiviral properties, underscoring their potential in the development of novel crop protection agents.[1][2]

Insecticidal Applications

Research into spiro-based insecticides has shown that these compounds can act on various molecular targets in insects. Notably, some spiro compounds have been found to target the acetyl-CoA carboxylase (ACC) enzyme, a critical component in lipid biosynthesis, leading to insect mortality.[2] Another key target for insecticides is the GABA-gated chloride channel in the insect nervous system.[3][4][5][6][7] While specific public domain data on spiro[2.5]octane-based insecticides is limited, the exploration of this scaffold for novel modes of action is an active area of research.

A study by Yu, Wu, and their team on pyridine spiro derivatives, a related class of spiro compounds, demonstrated notable insecticidal activity against the two-spotted spider mite (Tetranychus urticae).[8] This research provides valuable insights into the potential of spirocyclic systems in pest management.

Quantitative Data: Acaricidal Activity of Pyridine Spiro Derivatives

The following table summarizes the acaricidal activity of selected pyridine spiro derivatives against Tetranychus urticae.

Compound IDEC50 (mg/L)
E20 63.68
ReferenceNingnanmycin (a commercial antiviral agent, used here for comparison)

Data extracted from "Design, Synthesis, and Bioactivity of Spiro Derivatives Containing a Pyridine Moiety" by Yu et al. (2022).[8]

Experimental Protocol: Evaluation of Acaricidal Activity

1. Test Organism:

  • Two-spotted spider mite (Tetranychus urticae) adult females.

2. Compound Preparation:

  • Synthesized spiro compounds are dissolved in a minimal amount of dimethyl sulfoxide (DMSO).

  • A series of graded concentrations are prepared by diluting the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure proper wetting of the leaf surface.

3. Bioassay:

  • Leaf Disc Method:

    • Fresh bean leaf discs (approximately 2 cm in diameter) are placed on a moistened filter paper in a petri dish.

    • Thirty adult female spider mites are transferred onto each leaf disc.

    • The leaf discs are then sprayed with the test solutions of varying concentrations. A control group is sprayed with the solvent-surfactant solution only.

    • Each treatment is replicated three times.

  • Incubation:

    • The treated petri dishes are maintained in a controlled environment chamber at 25 ± 1°C, with a relative humidity of 70-80% and a 16:8 hour (light:dark) photoperiod.

  • Data Collection and Analysis:

    • Mortality is assessed 24 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

    • The corrected mortality is calculated using Abbott's formula.

    • The EC50 (median effective concentration) values are determined by probit analysis of the concentration-mortality data.

Fungicidal and Antiviral Applications

The unique three-dimensional structure of spiro compounds also makes them attractive candidates for the development of novel fungicides and antiviral agents. Research by the same group at Guizhou University has explored the antiviral activity of pyridine spiro derivatives against Tobacco Mosaic Virus (TMV).[8]

Quantitative Data: Antiviral Activity of Pyridine Spiro Derivatives

The following table presents the inactivation activity of selected pyridine spiro derivatives against TMV.

Compound IDInactivation Activity EC50 (mg/L)
F4 47.81
E20 63.68
Ningnanmycin58.01

Data extracted from "Design, Synthesis, and Bioactivity of Spiro Derivatives Containing a Pyridine Moiety" by Yu et al. (2022).[8]

Experimental Protocol: Evaluation of Antiviral Activity (Inactivation Assay)

1. Virus and Host Plant:

  • Tobacco Mosaic Virus (TMV).

  • Nicotiana tabacum L. plants at the 6-8 leaf stage.

2. Compound and Virus Preparation:

  • Test compounds are dissolved in DMSO and diluted to the desired concentrations with distilled water.

  • A purified TMV solution (e.g., 6 x 10⁻³ mg/mL) is prepared in a phosphate buffer.

3. Inactivation Assay:

  • The TMV solution is mixed with an equal volume of the test compound solution at various concentrations.

  • The mixture is incubated at room temperature for 30 minutes. A control is prepared by mixing the TMV solution with the solvent solution.

  • The leaves of healthy tobacco plants are dusted with carborundum (600 mesh) to create micro-wounds that facilitate virus entry.

  • The virus-compound mixture is then gently inoculated onto the left side of the leaves, while the control solution is inoculated onto the right side of the same leaves.

  • Each treatment is replicated three times.

4. Incubation and Data Analysis:

  • The inoculated plants are kept in a greenhouse under controlled conditions.

  • The number of local lesions on each leaf is counted 3-4 days after inoculation.

  • The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

  • The EC50 values are calculated using probit analysis.

Herbicidal Applications

Signaling Pathways and Experimental Workflows

To visualize the general workflow of agrochemical discovery and the potential points of action for spiro compounds, the following diagrams are provided.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Screening cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Spiro[2.5]octane Scaffold Design B Chemical Synthesis of Derivatives A->B Design C High-Throughput Screening B->C Library D In vitro Assays (e.g., Enzyme Inhibition) C->D Hits E In vivo Assays (e.g., Whole Organism) D->E Active Compounds F Mode of Action Studies E->F Mechanism G Structure-Activity Relationship (SAR) E->G Data G->A Feedback H ADME/Tox Profiling G->H Optimized Leads I Field Trials H->I Candidate

Caption: A generalized workflow for the discovery and development of novel agrochemicals incorporating spiro[2.5]octane moieties.

Potential_Insecticidal_Targets cluster_targets Potential Molecular Targets for Spiro[2.5]octane Insecticides ACC Acetyl-CoA Carboxylase (Lipid Synthesis) GABA GABA-gated Chloride Channel Other Other Novel Targets Spiro Spiro[2.5]octane Derivative Spiro->ACC Inhibition Spiro->GABA Antagonism Spiro->Other Modulation

Caption: Potential molecular targets for the insecticidal action of spiro[2.5]octane derivatives.

Conclusion and Future Perspectives

The application of spiro[2.5]octane moieties in agrochemical research is an emerging field with considerable potential. The unique structural features of this scaffold may lead to the discovery of novel pesticides with improved performance and new modes of action, which is crucial for overcoming the challenge of pest resistance to existing chemistries. While the current body of public research specifically on spiro[2.5]octane agrochemicals is limited, the promising results from related spiro compound classes provide a strong rationale for continued investigation. Future research should focus on the synthesis and biological evaluation of diverse libraries of spiro[2.5]octane derivatives against a broad range of agricultural pests and diseases. Elucidating their precise modes of action and structure-activity relationships will be key to unlocking the full potential of this intriguing chemical scaffold in the development of next-generation crop protection solutions.

References

Application

Application Notes and Protocols for the Stereoselective Synthesis of 6-(Substituted)spiro[2.5]octanes

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 6-(substituted)spiro[2.5]octanes. The meth...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 6-(substituted)spiro[2.5]octanes. The methodologies presented are drawn from established and recent literature, offering a guide for the construction of these valuable spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Spiro[2.5]octane derivatives are three-dimensional structural motifs increasingly utilized in drug design to enhance potency, selectivity, and pharmacokinetic properties. The rigid nature of the spirocyclic core allows for a defined orientation of substituents, making them attractive scaffolds for probing biological targets. This document focuses on stereoselective methods to introduce substituents at the 6-position of the spiro[2.5]octane ring system, a key position for modulating biological activity. The synthetic strategies covered include cyclopropanation reactions, organocatalytic cascades, and photochemical methods.

General Synthetic Strategies

Several key methodologies have been successfully employed for the stereoselective synthesis of substituted spiro[2.5]octanes. These include:

  • Cyclopropanation of Cyclohexane Derivatives: This is a direct and widely used approach where a pre-existing cyclohexane ring is cyclopropanated. Key reactions in this category include the Corey-Chaykovsky reaction and the Simmons-Smith reaction. The stereochemical outcome is often directed by existing stereocenters or directing groups on the cyclohexane ring.

  • Organocatalytic Cascade Reactions: These methods construct the spiro[2.5]octane core in a single pot through a series of sequential reactions, often with high stereocontrol. Michael-Michael-Aldol cascades are a prominent example.

  • Photochemical [2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl group and an alkene, can be employed to form oxaspiro[2.5]octanes, which can then be further manipulated.

The following sections will provide detailed protocols and quantitative data for selected examples of these strategies.

Diastereoselective Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert ketones, aldehydes, imines, or enones into corresponding epoxides, aziridines, or cyclopropanes.[1] For the synthesis of spiro[2.5]octanes, the reaction of a 4-substituted cyclohexanone with a sulfur ylide can provide the corresponding spirocycle. The diastereoselectivity of this reaction is a key consideration.

Experimental Protocol: Synthesis of a Substituted Spiro[2.5]octane via Corey-Chaykovsky Reaction

This protocol is a general representation based on established Corey-Chaykovsky procedures.[2]

dot

Caption: General workflow for Corey-Chaykovsky cyclopropanation.

Materials:

  • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substituted Cyclohexanone (e.g., 4-tert-butylcyclohexanone)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.1 eq) portionwise at room temperature. Stir the resulting mixture for 45-60 minutes until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of the substituted cyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.5]octane derivative.

Quantitative Data Summary:

EntrySubstrateYlide ReagentDiastereomeric Ratio (dr)Yield (%)
14-tert-butylcyclohexanoneDimethylsulfoxonium methylide85:15 (axial:equatorial attack)88

Note: The diastereoselectivity can be influenced by the nature of the ylide (sulfonium vs. sulfoxonium) and the steric and electronic properties of the cyclohexanone substrate.

Enantioselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3] Enantioselective variants of this reaction have been developed using chiral auxiliaries or chiral ligands to control the stereochemical outcome.

Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of a Cyclohexene Derivative

This protocol is a generalized procedure based on enantioselective Simmons-Smith reactions.[4]

reaction_pathway start Substituted Cyclohexene intermediate Chiral Zinc Carbenoid Complex start->intermediate Reaction with reagents {Zn-Cu couple | CH₂I₂ | Chiral Ligand} reagents->intermediate product Enantioenriched Spiro[2.5]octane intermediate->product Cyclopropanation

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Materials:

  • A suitable carbonyl compound (e.g., acetone, benzaldehyde)

  • A cyclohexene derivative

  • A suitable solvent (e.g., benzene, acetonitrile)

  • A UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Reaction Setup: Prepare a solution of the carbonyl compound (excess) and the cyclohexene derivative in the chosen solvent in a quartz reaction vessel.

  • Photolysis: Irradiate the solution with UV light at a specific wavelength (e.g., >300 nm to selectively excite the carbonyl) for a period determined by reaction monitoring.

  • Monitoring and Work-up: Monitor the reaction progress by GC-MS or TLC. Once the starting material is consumed or the desired conversion is reached, stop the irradiation.

  • Purification: Remove the solvent and excess carbonyl compound under reduced pressure. Purify the resulting crude product by column chromatography or distillation to isolate the oxaspiro[2.5]octane.

Quantitative Data Summary:

EntryCarbonyl CompoundAlkeneRegio-/DiastereoselectivityYield (%)
1AcetoneCyclohexeneN/A65
2Benzaldehyde1-Methylcyclohexene70:30 (regioisomers)55

Note: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic nature of the reactants and the stability of the intermediate diradical species.

Conclusion

The stereoselective synthesis of 6-(substituted)spiro[2.5]octanes can be achieved through a variety of powerful synthetic methods. The choice of a particular strategy will depend on the desired substitution pattern, the required stereoisomer, and the availability of starting materials. The protocols and data presented herein provide a foundational guide for researchers to explore and optimize the synthesis of these important spirocyclic compounds for applications in drug discovery and chemical biology. Further exploration of enantioselective organocatalytic methods and the development of novel catalytic systems are expected to continue to advance this exciting field.

References

Method

Application Notes and Protocols for Coupling Reactions Involving 6-(Bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for various coupling reactions involving 6-(bromomethyl)spiro[2.5]octane. Given...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving 6-(bromomethyl)spiro[2.5]octane. Given the increasing interest in spirocyclic scaffolds in medicinal chemistry for their ability to provide three-dimensional diversity and improved physicochemical properties, 6-(bromomethyl)spiro[2.5]octane serves as a valuable building block for the synthesis of novel chemical entities.

The following sections detail representative palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), as well as classical nucleophilic substitution reactions (Williamson Ether Synthesis and N-Alkylation), that are applicable to 6-(bromomethyl)spiro[2.5]octane. While specific examples for this exact substrate are limited in the literature, the provided protocols are based on analogous reactions with primary alkyl and benzylic bromides and are expected to be readily adaptable.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a primary alkyl bromide like 6-(bromomethyl)spiro[2.5]octane, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups.

Application Note:

This protocol is designed for the coupling of 6-(bromomethyl)spiro[2.5]octane with a variety of arylboronic acids. The reaction is catalyzed by a palladium complex and typically requires a base. Microwave irradiation can be employed to accelerate the reaction.[1]

Experimental Protocol: Analogous Suzuki-Miyaura Coupling of a Benzylic Bromide

Reaction Scheme:

(where R-CH2-Br represents 6-(bromomethyl)spiro[2.5]octane)

Materials:

  • 6-(bromomethyl)spiro[2.5]octane (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K2CO3) (3.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (2 mL)

Procedure:

  • To a microwave vial, add the arylboronic acid, 6-(bromomethyl)spiro[2.5]octane, potassium carbonate, palladium(II) acetate, and JohnPhos.

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140°C for 20 minutes.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Analogous Reactions)
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-(Benzyl)spiro[2.5]octane75
24-Methoxyphenylboronic acid6-((4-Methoxybenzyl))spiro[2.5]octane82
33-Pyridinylboronic acid6-((Pyridin-3-yl)methyl)spiro[2.5]octane68

Data is representative and based on analogous couplings of benzylic bromides.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, allowing for the coupling of alkyl halides with a wide range of amines.[2][3]

Application Note:

This protocol describes the palladium-catalyzed coupling of 6-(bromomethyl)spiro[2.5]octane with primary or secondary amines. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner.

Experimental Protocol: Analogous Buchwald-Hartwig Amination

Reaction Scheme:

R-CH2-Br + H-C≡C-R' --[Pd/Cu catalyst, Base]--> R-CH2-C≡C-R'

R-CH2-Br + R'-OH --[Base]--> R-CH2-O-R'

R-CH2-Br + R'R''NH --[Base]--> R-CH2-NR'R''

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow reagents 6-(bromomethyl)spiro[2.5]octane + Amine + Base (NaOtBu) reaction Heating 100°C, 16-24h reagents->reaction catalyst Pd2(dba)3 / Xantphos catalyst->reaction solvent Toluene solvent->reaction workup Workup (Quench, Extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product 6-((Amino)methyl)spiro[2.5]octane purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Williamson_Ether_Synthesis_Pathway cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol Alcohol (R'-OH) Alkoxide Alkoxide (R'-ONa) Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide Spiro_Bromide 6-(bromomethyl)spiro[2.5]octane Alkoxide->Spiro_Bromide Ether_Product Ether Product Spiro_Bromide->Ether_Product Nucleophilic Attack

Caption: Williamson Ether Synthesis Pathway.

References

Application

Application Notes and Protocols for the Design of Spiro[2.5]octane-Based Molecular Probes

For Researchers, Scientists, and Drug Development Professionals These notes provide a comprehensive guide to the design, synthesis, and application of molecular probes based on the spiro[2.5]octane scaffold. This unique...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the design, synthesis, and application of molecular probes based on the spiro[2.5]octane scaffold. This unique structural motif offers a rigid, three-dimensional framework that can be exploited to create highly selective and sensitive probes for various biological targets. The principles outlined here are applicable to the development of probes for enzymes, G-protein coupled receptors (GPCRs), and other biomolecules, with a focus on creating "turn-on" fluorescent signals upon target engagement.

Design Principles of Spiro[2.5]octane-Based Molecular Probes

The design of effective molecular probes hinges on the integration of a target recognition moiety, a signaling unit, and a linker. The spiro[2.5]octane core provides a rigid scaffold that can pre-organize these components in a specific spatial orientation, thereby enhancing binding affinity and selectivity for the target biomolecule.[1][2]

A key design strategy for creating "turn-on" fluorescent probes involves leveraging the equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, open-ring form.[3][4][5] In the absence of the target, the probe exists predominantly in the spirocyclic, "off" state. Upon binding to the target, a conformational change or a specific chemical reaction can trigger the ring-opening of the spirocycle, leading to a significant increase in fluorescence intensity (Figure 1).

Spirocycle_Probe_Mechanism cluster_0 Probe Design Spiro_Off Spiro[2.5]octane Probe (Non-fluorescent) Spiro_On Probe-Target Complex (Fluorescent) Spiro_Off->Spiro_On Target Binding & Ring Opening Target Biological Target (e.g., Enzyme, Receptor) Target->Spiro_On Synthesis_Workflow Start Spiro[2.5]octane-5,7-dione Step1 Functionalization of the dione Start->Step1 Step2 Introduction of a recognition moiety Step1->Step2 Step3 Coupling with a fluorophore Step2->Step3 Final_Product Spiro[2.5]octane-based Probe Step3->Final_Product Cellular_Imaging_Workflow Cell_Culture Culture cells expressing the target Probe_Loading Incubate cells with the probe Cell_Culture->Probe_Loading Washing Wash to remove unbound probe Probe_Loading->Washing Imaging Image using fluorescence microscopy Washing->Imaging Analysis Analyze fluorescence signal Imaging->Analysis

References

Method

Application Notes and Protocols: 6-(bromomethyl)spiro[2.5]octane in Materials Science

Disclaimer: The following application notes and protocols are prospective and based on the chemical structure of 6-(bromomethyl)spiro[2.5]octane and established principles of polymer chemistry. To date, there is a lack o...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are prospective and based on the chemical structure of 6-(bromomethyl)spiro[2.5]octane and established principles of polymer chemistry. To date, there is a lack of specific published literature on the use of this compound in materials science. These notes are intended to provide a conceptual framework for researchers and scientists interested in exploring its potential.

Introduction

6-(bromomethyl)spiro[2.5]octane is a unique bicyclic organic compound featuring a rigid spiro[2.5]octane core and a reactive bromomethyl functional group. The strained cyclopropane ring fused to a cyclohexane ring creates a conformationally restricted and bulky structure. These characteristics make it a promising, yet unexplored, building block for the synthesis of novel polymers in materials science. The incorporation of such a rigid aliphatic ring structure is a common strategy to enhance the thermal and mechanical properties of polymers.[1][2] The presence of the bromomethyl group offers a versatile handle for polymerization, either directly as an initiator or after conversion to a polymerizable moiety.

Potential Applications in Materials Science

The distinct structure of 6-(bromomethyl)spiro[2.5]octane suggests its utility in creating polymers with advanced properties:

  • High-Performance Thermoplastics: The bulky and rigid spiro[2.5]octane unit is expected to significantly restrict the rotational freedom of polymer chains. This can lead to a substantial increase in the glass transition temperature (Tg), making the resulting polymers suitable for applications requiring high thermal stability.[3][4]

  • Polymers with Enhanced Mechanical Properties: The rigid spirocyclic structure can contribute to increased stiffness, modulus, and hardness in the resulting polymeric materials.

  • Specialty Optical Polymers: The alicyclic nature of the monomer could lead to polymers with high transparency and a low refractive index, making them candidates for optical applications.

  • Functional Materials: The bromomethyl group can be used as an initiation site for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymer architectures such as block copolymers and star polymers.[5][6][7]

Logical Relationship of Proposed Applications

G cluster_0 Structural Features of 6-(bromomethyl)spiro[2.5]octane cluster_1 Resulting Polymer Properties cluster_2 Potential Material Applications A Bulky, Rigid Spiro[2.5]octane Core C Restricted Chain Mobility A->C B Reactive Bromomethyl Group (-CH2Br) D Site for Polymerization / Functionalization B->D E High Glass Transition Temperature (Tg) C->E F Enhanced Mechanical Stiffness C->F G Well-defined Polymer Architectures (e.g., Block Copolymers) D->G

Caption: Logical flow from structural features to potential applications.

Physicochemical Properties

A summary of the known properties of 6-(bromomethyl)spiro[2.5]octane is presented below.

PropertyValueSource
CAS Number 1621225-50-0[5]
Molecular Formula C₉H₁₅Br[5]
Molecular Weight 203.12 g/mol [5]
IUPAC Name 6-(bromomethyl)spiro[2.5]octane[5]
InChI Key IIFZLQXNYVVXGM-UHFFFAOYSA-N[5]

Experimental Protocols (Prospective)

Due to the absence of specific literature, the following protocols are hypothetical and designed to enable the exploration of 6-(bromomethyl)spiro[2.5]octane in polymer synthesis.

This protocol describes the conversion of the bromomethyl group into a polymerizable methacrylate group.

Reaction Scheme:

6-(bromomethyl)spiro[2.5]octane + Potassium Methacrylate → (spiro[2.5]octan-6-yl)methyl methacrylate + KBr

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Potassium methacrylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium iodide (TBAI)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

  • To a solution of 6-(bromomethyl)spiro[2.5]octane (1.0 eq) in anhydrous DMF, add potassium methacrylate (1.2 eq) and a catalytic amount of TBAI (0.1 eq).

  • Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into diethyl ether.

  • Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methacrylate monomer (SOMA-MA).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Experimental Workflow for Monomer Synthesis

G A Combine Reactants: - 6-(bromomethyl)spiro[2.5]octane - Potassium Methacrylate - TBAI in DMF B Heat at 60°C for 24h under N2 atmosphere A->B C Reaction Work-up: - Quench with Diethyl Ether - Aqueous Washes B->C D Drying and Concentration: - Dry with MgSO4 - Concentrate in vacuo C->D E Purification: Column Chromatography D->E F Characterization: NMR, FT-IR E->F

Caption: Workflow for the synthesis of a methacrylate monomer.

This protocol outlines the controlled polymerization of the newly synthesized monomer to produce a well-defined polymer.

Materials:

  • (spiro[2.5]octan-6-yl)methyl methacrylate (SOMA-MA) monomer

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • In a Schlenk flask, add SOMA-MA (e.g., 20 eq relative to initiator), anisole, and PMDETA (1 eq relative to CuBr).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a positive nitrogen pressure, add CuBr (1 eq relative to initiator) to the flask.

  • Perform another freeze-pump-thaw cycle.

  • Inject the initiator, EBiB (1 eq), into the frozen mixture.

  • Place the flask in a preheated oil bath at 70°C and stir.

  • Take samples periodically to monitor monomer conversion and molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC).

  • After achieving high monomer conversion (e.g., >90%), quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol.

  • Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the polymer for its molecular weight (GPC), thermal properties (DSC, TGA), and chemical structure (NMR).

Experimental Workflow for Polymerization

G A Prepare Reaction Mixture: - Monomer (SOMA-MA) - PMDETA - Anisole B Deoxygenate: Freeze-Pump-Thaw Cycles A->B C Add Catalyst (CuBr) and Initiator (EBiB) B->C D Polymerize at 70°C C->D E Quench and Purify: - Expose to Air - Pass through Alumina D->E F Isolate Polymer: Precipitate in Methanol E->F G Characterize Polymer: GPC, DSC, TGA, NMR F->G

Caption: Workflow for the ATRP of the spiro[2.5]octane-based monomer.

Hypothetical Data

The following tables present hypothetical data that might be expected from the successful synthesis and characterization of poly(SOMA-MA).

Table 2: Hypothetical ATRP of SOMA-MA

Entry[M]₀/[I]₀Conversion (%)Mₙ (Theory) ( g/mol )Mₙ (GPC) ( g/mol )PDI (Mₙ/Mₙ)
150929,5009,2001.15
21009519,80018,9001.18
32009138,00036,5001.22

[M]₀: Initial monomer concentration; [I]₀: Initial initiator concentration; Mₙ: Number-average molecular weight; PDI: Polydispersity index.

Table 3: Hypothetical Thermal Properties of Poly(SOMA-MA)

PropertyValueMethod
Glass Transition Temperature (Tg) 185 °CDSC
Decomposition Temperature (Td, 5% loss) 350 °CTGA

These projected high thermal stability values are based on the principle that bulky, rigid side chains increase the glass transition temperature of polymers.[1][2]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-(bromomethyl)spiro[2.5]octane Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 6-(bromomethyl)spiro[2....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 6-(bromomethyl)spiro[2.5]octane. The synthesis is addressed in a two-step process: the reduction of a suitable carboxylic acid precursor to 6-(hydroxymethyl)spiro[2.5]octane, followed by its bromination.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 6-(bromomethyl)spiro[2.5]octane?

A common and effective strategy involves a two-step synthesis. The first step is the reduction of a spiro[2.5]octane-6-carboxylic acid derivative to the corresponding primary alcohol, 6-(hydroxymethyl)spiro[2.5]octane. The second step is the subsequent bromination of this alcohol to yield the final product.

Q2: Which reducing agents are suitable for converting the carboxylic acid to the alcohol?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2][3][4][5] Note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough for this transformation.[3]

Q3: What are the most common methods for brominating the primary alcohol, 6-(hydroxymethyl)spiro[2.5]octane?

The two most prevalent methods for this conversion are the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), and reaction with phosphorus tribromide (PBr₃). Both methods are effective for converting primary alcohols to alkyl bromides.

Q4: Are there any significant safety precautions to consider during this synthesis?

Yes. Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and quenched carefully. Phosphorus tribromide is corrosive and reacts with water to produce HBr gas. The Appel reaction reagents should also be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting Guides

Step 1: Reduction of spiro[2.5]octane-6-carboxylic acid

Problem 1: Low or no yield of 6-(hydroxymethyl)spiro[2.5]octane.

Possible Cause Troubleshooting Suggestion
Inactive Lithium Aluminum Hydride (LiAlH₄) Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a known substrate.
Insufficient LiAlH₄ Carboxylic acid reduction consumes two equivalents of hydride. Ensure at least a 0.5 molar equivalent of LiAlH₄ is used per mole of carboxylic acid. An excess is often recommended.[3]
Incomplete Quenching and Work-up The formation of gelatinous aluminum salts during work-up can trap the product.[5] Follow established quenching procedures carefully (e.g., Fieser work-up) to ensure a filterable precipitate and efficient extraction of the alcohol.
Reaction Temperature Too Low While the reaction is typically started at a low temperature for safety, it may require warming to room temperature or gentle reflux to proceed to completion. Monitor the reaction by TLC.

Problem 2: Difficult filtration during work-up.

Possible Cause Troubleshooting Suggestion
Formation of Gelatinous Aluminum Hydroxide This is a common issue with LiAlH₄ reductions.[5] A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can produce a granular precipitate that is easier to filter.
Incorrect Quenching Stoichiometry The relative amounts of water and base added during the quench are critical for the formation of a granular precipitate. Adhere strictly to a validated quenching protocol.
Step 2: Bromination of 6-(hydroxymethyl)spiro[2.5]octane

Problem 1: Low yield of 6-(bromomethyl)spiro[2.5]octane using the Appel Reaction.

Possible Cause Troubleshooting Suggestion
Presence of Water The Appel reaction is sensitive to moisture, which can consume the reactive phosphonium intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
Suboptimal Reagent Stoichiometry Typically, a slight excess of triphenylphosphine and the bromine source (e.g., CBr₄) relative to the alcohol is used. Optimize the molar ratios in small-scale trials.
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction stalls, gentle heating may be required. However, be cautious as this can also promote side reactions.
Difficult Purification The primary byproduct, triphenylphosphine oxide, can be difficult to separate from the desired product. Effective purification often requires careful column chromatography.

Problem 2: Low yield of 6-(bromomethyl)spiro[2.5]octane using PBr₃.

Possible Cause Troubleshooting Suggestion
Degraded PBr₃ PBr₃ can degrade upon exposure to moisture. Use freshly distilled or a newly opened bottle of PBr₃ for best results.
Formation of Phosphate Esters Incomplete reaction can lead to the formation of stable phosphate ester intermediates that do not convert to the alkyl bromide. Using a slight excess of PBr₃ can help drive the reaction to completion.
Suboptimal Reaction Temperature The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity. However, allowing the reaction to slowly warm to room temperature may be necessary for complete conversion.
Product Loss During Work-up The aqueous work-up to quench excess PBr₃ must be performed carefully. Ensure the product is thoroughly extracted with a suitable organic solvent.

Experimental Protocols

Protocol 1: Reduction of spiro[2.5]octane-6-carboxylic acid with LiAlH₄
  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of spiro[2.5]octane-6-carboxylic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (0.5-1.0 molar equivalents) in anhydrous THF at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting precipitate is removed by filtration, and the filter cake is washed with THF or another suitable solvent (e.g., ethyl acetate).

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-(hydroxymethyl)spiro[2.5]octane.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Bromination of 6-(hydroxymethyl)spiro[2.5]octane via the Appel Reaction
  • To a solution of 6-(hydroxymethyl)spiro[2.5]octane in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add triphenylphosphine (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C and add carbon tetrabromide (1.1-1.5 equivalents) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the 6-(bromomethyl)spiro[2.5]octane from the triphenylphosphine oxide byproduct.

Protocol 3: Bromination of 6-(hydroxymethyl)spiro[2.5]octane with PBr₃
  • A solution of 6-(hydroxymethyl)spiro[2.5]octane in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) is cooled to 0 °C under an inert atmosphere.

  • Phosphorus tribromide (0.33-0.5 equivalents) is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully poured into ice water and extracted with an organic solvent.

  • The organic layer is washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude 6-(bromomethyl)spiro[2.5]octane can be purified by distillation or column chromatography.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Carboxylic_Acid spiro[2.5]octane- 6-carboxylic acid Alcohol 6-(hydroxymethyl)spiro[2.5]octane Carboxylic_Acid->Alcohol LiAlH4, THF Bromide 6-(bromomethyl)spiro[2.5]octane Alcohol->Bromide PBr3 or PPh3/CBr4

Caption: Overall synthetic workflow for 6-(bromomethyl)spiro[2.5]octane.

TroubleshootingLogic Start Low Yield of 6-(bromomethyl)spiro[2.5]octane Check_Step Which step has low yield? Start->Check_Step Reduction Reduction Step Check_Step->Reduction Step 1 Bromination Bromination Step Check_Step->Bromination Step 2 Check_Reagent Check LiAlH4 Activity/Stoichiometry Reduction->Check_Reagent Check_Workup Review Quenching and Extraction Reduction->Check_Workup Check_Brom_Method Appel or PBr3? Bromination->Check_Brom_Method Appel Appel Reaction Check_Brom_Method->Appel PBr3 PBr3 Reaction Check_Brom_Method->PBr3 Appel_Moisture Check for Moisture Appel->Appel_Moisture Appel_Stoich Optimize Reagent Stoichiometry Appel->Appel_Stoich PBr3_Purity Use Fresh/Distilled PBr3 PBr3->PBr3_Purity PBr3_Temp Optimize Reaction Temperature PBr3->PBr3_Temp

References

Optimization

Technical Support Center: Bromination of Spiro[2.5]octane Methanol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the bromination of spiro[2.5]octane methanol. The information is curated to addr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the bromination of spiro[2.5]octane methanol. The information is curated to address potential side reactions and experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of spiro[2.5]octane methanol, a reaction prone to carbocation rearrangements due to the inherent strain of the spirocyclic system.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired (bromomethyl)spiro[2.5]octane 1. Carbocation Rearrangement: The primary carbocation formed is unstable and rearranges to more stable secondary or tertiary carbocations, leading to ring-expanded or rearranged isomers. This is analogous to the behavior observed in the bromination of cyclopropylmethanol, which yields cyclobutyl bromide and homoallylic bromides.[1] 2. Elimination Reactions: Strong acids or high temperatures can promote the elimination of water from the alcohol, forming alkenes which can then be brominated.1. Use milder brominating agents: Employ reagents that avoid the formation of a discrete carbocation, favoring an SN2-type mechanism. Examples include Phosphorus tribromide (PBr₃) or the Appel reaction (PPh₃/CBr₄).[1] 2. Control reaction temperature: Maintain low temperatures (e.g., -20°C to 0°C) to minimize elimination and rearrangement side reactions.[1]
Formation of multiple unexpected products 1. Ring Expansion: The highly strained cyclopropane ring can undergo expansion to form a more stable cyclobutane or cyclopentane ring system via carbocation intermediates.[2] 2. Homoallylic Rearrangement: The primary carbocation can rearrange to a homoallylic carbocation, leading to the formation of unsaturated, ring-opened products.1. Reagent choice: As with low yield, select reagents that proceed through a less carbocationic character transition state. 2. Solvent effects: Use non-polar, aprotic solvents to disfavor the formation and stabilization of carbocation intermediates.
Product mixture is difficult to separate The rearranged isomers, such as (bromomethyl)cyclobutane derivatives and brominated butene derivatives, may have very similar boiling points and polarities to the desired product.[1]1. High-resolution chromatography: Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. 2. Derivatization: Consider derivatizing the product mixture to enhance the separation characteristics of the components.
Reaction does not go to completion 1. Inactive brominating agent: The brominating agent may have degraded due to moisture or prolonged storage. 2. Insufficient activation: Some brominating agents require an activator or specific conditions to become reactive.1. Use fresh or purified reagents: Ensure the brominating agent is of high purity and handled under anhydrous conditions. 2. Review reaction conditions: Confirm that the correct stoichiometry, temperature, and reaction time are being used for the chosen reagent.
Quantitative Data Summary
Brominating Agent (Bromomethyl)spiro[2.5]octane (Desired Product) Ring-Expanded Bromides (e.g., Spiro[2.5]oct-4-yl)bromide) Homoallylic Bromides (e.g., 1-(2-bromoethyl)cyclohexene)
HBr (aqueous) LowHighModerate
PBr₃ Moderate to HighLowLow
PPh₃ / CBr₄ (Appel Reaction) HighVery LowVery Low

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of spiro[2.5]octane methanol prone to side reactions?

A1: The primary alcohol, when protonated, can leave as water to form a primary carbocation on the methylene group attached to the spirocyclic system. This primary carbocation is highly unstable and is in proximity to the strained cyclopropane ring. The release of ring strain provides a strong driving force for rearrangement to more stable secondary or tertiary carbocations, leading to ring-expanded or homoallylic products.[1]

Q2: What are the expected major side products in this reaction?

A2: Based on the chemistry of similar strained systems, the major side products are expected to be:

  • Ring-expanded bromides: Such as derivatives of spiro[3.4]octane or even bicyclic systems resulting from more complex rearrangements.

  • Homoallylic bromides: These are unsaturated, ring-opened products formed from the rearrangement of the initial carbocation.

Q3: Can I use N-Bromosuccinimide (NBS) for this transformation?

A3: While NBS is a common brominating agent, its use for the conversion of alcohols to alkyl bromides typically requires the presence of a reducing agent like triphenylphosphine. Using NBS under radical conditions (e.g., with light) would likely lead to allylic bromination if any elimination to form an alkene occurs, further complicating the product mixture. For a direct alcohol to bromide conversion, other reagents are generally more suitable.

Q4: How can I confirm the structure of my products?

A4: A combination of spectroscopic techniques is recommended:

  • ¹H and ¹³C NMR spectroscopy: This will be crucial for identifying the carbon skeleton and the position of the bromine atom. The presence of signals in the olefinic region of the ¹H NMR spectrum would indicate the formation of unsaturated side products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and aid in their identification.

  • Infrared (IR) Spectroscopy: To confirm the absence of the starting alcohol's hydroxyl group.

Experimental Protocols

A detailed experimental protocol for a milder bromination method that can help minimize side reactions is provided below.

Appel Reaction for the Synthesis of (Bromomethyl)spiro[2.5]octane

Materials:

  • Spiro[2.5]octane methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve spiro[2.5]octane methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triphenylphosphine (1.1 eq) to the solution and stir until it is fully dissolved.

  • Slowly add carbon tetrabromide (1.1 eq) portion-wise, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired (bromomethyl)spiro[2.5]octane.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

troubleshooting_workflow start Experiment: Bromination of Spiro[2.5]octane Methanol issue Identify Issue: - Low Yield - Multiple Products start->issue cause Potential Cause: Carbocation Rearrangement issue->cause solution Solution: - Use Milder Reagents (e.g., PBr3, Appel) - Lower Reaction Temperature cause->solution confirmation Confirm Product Structure: - NMR - MS solution->confirmation

Caption: A flowchart for troubleshooting common issues in the bromination of spiro[2.5]octane methanol.

Signaling Pathway of Potential Side Reactions

side_reactions start Spiro[2.5]octane Methanol intermediate Primary Carbocation (Unstable) start->intermediate H+ desired_product (Bromomethyl)spiro[2.5]octane (SN2 Pathway) start->desired_product Milder Reagents (e.g., PBr3) rearranged_carbocation Rearranged Carbocation (More Stable) intermediate->rearranged_carbocation Rearrangement ring_expanded Ring-Expanded Products rearranged_carbocation->ring_expanded Br- homoallylic Homoallylic Products rearranged_carbocation->homoallylic Br-

Caption: Reaction pathways illustrating the formation of the desired product and potential side products via carbocation rearrangement.

References

Troubleshooting

Technical Support Center: Purification of 6-(bromomethyl)spiro[2.5]octane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-(bromomethyl)spiro[2.5]oc...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-(bromomethyl)spiro[2.5]octane from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying 6-(bromomethyl)spiro[2.5]octane from the reaction mixture?

The purification of 6-(bromomethyl)spiro[2.5]octane, a bromoalkane, typically follows a multi-step liquid-liquid extraction and distillation process. The crude product is first separated from the aqueous reaction mixture. This is followed by a series of washes to remove impurities such as unreacted starting materials, acidic byproducts, and excess reagents. The organic layer is then dried and the final product is purified by distillation.

Q2: What are the common impurities I might encounter in my crude 6-(bromomethyl)spiro[2.5]octane?

Common impurities can include unreacted 6-(hydroxymethyl)spiro[2.5]octane, hydrobromic acid (HBr), sulfuric acid (if used in the synthesis), bromine (which can form from oxidation of bromide), and potentially side-products like ethers.[1][2]

Q3: How can I assess the purity of my final product?

The purity of 6-(bromomethyl)spiro[2.5]octane can be determined using various analytical techniques.[3][] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying purity and identifying impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and detect any proton-containing impurities.[5] Infrared (IR) spectroscopy can also be used to confirm the presence of characteristic functional groups and the absence of impurities like hydroxyl groups from the starting alcohol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude product after initial extraction. - Incomplete reaction. - Product is partially soluble in the aqueous layer. - Emulsion formation during extraction.- Monitor the reaction to completion using TLC or GC. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). - To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Organic layer is colored (e.g., yellow or brown). - Presence of bromine (Br₂) as an impurity.[1][2]- Wash the organic layer with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color disappears.
Aqueous washings are acidic. - Presence of residual hydrobromic acid (HBr) or sulfuric acid.[1]- Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is neutral or slightly basic.[1][2][7] Be cautious of gas evolution (CO₂).
Final product is wet (contains residual water). - Inefficient drying of the organic layer.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate, or calcium chloride).[1][8] Ensure the drying agent is swirled with the solution for an adequate amount of time. - Decant or filter the dried solution carefully before distillation.
Distillation results in a broad boiling point range or multiple fractions. - Presence of impurities with boiling points close to the product. - Inefficient distillation setup.- Ensure the preceding washing and drying steps were thorough. - Use an efficient fractional distillation column. - Collect narrow boiling point fractions and analyze their purity separately.

Experimental Protocols

Protocol 1: General Purification of 6-(bromomethyl)spiro[2.5]octane

This protocol is based on general methods for the purification of bromoalkanes from alcohol precursors.[1][2][7][8]

  • Quenching and Extraction:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove the bulk of water-soluble impurities.[1]

    • To neutralize any remaining acid, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][7] Continue washing until no more gas evolves. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • If the organic layer is colored due to the presence of bromine, wash with a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the color is discharged.

    • Wash the organic layer one final time with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask periodically for 10-15 minutes. The solution should be clear, and the drying agent should move freely.

  • Solvent Removal and Distillation:

    • Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask.

    • Remove the bulk of the solvent using a rotary evaporator.

    • Purify the remaining crude product by fractional distillation under reduced pressure to obtain pure 6-(bromomethyl)spiro[2.5]octane. Collect the fraction with the expected boiling point.

Purity Assessment Data

The following table summarizes typical analytical methods used to assess the purity of the final product.

Analytical Method Parameter Measured Expected Result for Pure Product
Gas Chromatography (GC) Retention Time and Peak AreaA single major peak corresponding to 6-(bromomethyl)spiro[2.5]octane. Purity is often calculated as the area percentage of the main peak.
¹H NMR Spectroscopy Chemical Shift, Integration, and Splitting PatternsSignals corresponding to the protons of the spiro[2.5]octane ring and the bromomethyl group with correct integration ratios and splitting patterns. Absence of signals from impurities like the starting alcohol.
¹³C NMR Spectroscopy Chemical ShiftSignals corresponding to the unique carbon atoms in the 6-(bromomethyl)spiro[2.5]octane structure.
Infrared (IR) Spectroscopy Vibrational FrequenciesPresence of C-H and C-Br stretching and bending vibrations. Absence of a broad O-H stretch (around 3300 cm⁻¹) which would indicate the presence of the starting alcohol.

Visual Workflow

Purification_Workflow cluster_extraction Extraction and Initial Washes cluster_washing Purification Washes cluster_drying_distillation Drying and Final Purification ReactionMixture Crude Reaction Mixture SeparatoryFunnel Add to Separatory Funnel with Water/Ice ReactionMixture->SeparatoryFunnel Extraction Extract with Organic Solvent (3x) SeparatoryFunnel->Extraction CombineOrganic Combine Organic Layers Extraction->CombineOrganic Wash_H2O Wash with Water CombineOrganic->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO3 soln. Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Anhydrous MgSO4 Wash_Brine->Drying Filtration Filter/Decant Drying->Filtration SolventRemoval Solvent Removal (Rotovap) Filtration->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation PureProduct Pure 6-(bromomethyl)spiro[2.5]octane Distillation->PureProduct

References

Optimization

Technical Support Center: Scale-Up of Spiro[2.5]octane Synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of spiro[2.5]octane synthesis. The information is presente...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of spiro[2.5]octane synthesis. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of spiro[2.5]octane derivatives?

A1: The primary challenges in scaling up spiro[2.5]octane synthesis include:

  • Reaction Control: Managing exothermic reactions and maintaining consistent temperature profiles in larger reactors can be difficult.

  • Reagent Addition: The rate of reagent addition can significantly impact side-product formation and overall yield on a larger scale.

  • Mixing Efficiency: Ensuring homogenous mixing in large reaction vessels is crucial to avoid localized concentration gradients and inconsistent results.

  • Work-up and Product Isolation: Handling large volumes of solvents and isolating the product efficiently and safely can be problematic.

  • Purification: Methods like column chromatography, which are common in lab-scale synthesis, are often impractical and costly for large-scale production. Developing scalable purification techniques like crystallization or distillation is essential.[1]

  • Safety: The use of hazardous reagents, such as sodium hydride, requires careful handling and engineering controls at an industrial scale.[2]

Q2: Are there any specific synthetic routes for spiro[2.5]octane-5,7-dione that are recommended for scale-up?

A2: Yes, several routes have been developed with scalability in mind. A notable approach involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This method is advantageous as it avoids the need for column chromatography in each synthetic step, making it more amenable to large-scale production.[1][3] Another patented process outlines a multi-step synthesis that also aims to circumvent the use of flash chromatography and hazardous reagents often employed in laboratory-scale syntheses.[2]

Q3: How can I avoid using column chromatography for purification during scale-up?

A3: To avoid column chromatography, focus on developing a robust crystallization process for the final product or key intermediates. This may involve screening various solvents and solvent mixtures, as well as optimizing temperature profiles for cooling crystallization. Other potential non-chromatographic purification methods include distillation (if the product is volatile and thermally stable) and extraction with pH adjustment to remove impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Spiro[2.5]octane-5,7-dione Incomplete reaction during the cyclization step.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Ensure the base is active and added at the correct rate to maintain the optimal reaction temperature.- Check the quality and purity of starting materials.
Side reactions, such as polymerization or degradation of the product.- Optimize the reaction temperature; localized overheating can lead to side reactions.- Control the addition rate of reagents to minimize concentration spikes.- Consider using a different solvent that may suppress side reactions.
Inconsistent Product Purity Between Batches Inefficient mixing leading to non-uniform reaction conditions.- Use an appropriate overhead stirrer with a suitable impeller design for the reactor size and viscosity of the reaction mixture.- Ensure the stirring speed is sufficient to maintain a homogenous suspension if solids are present.
Inconsistent work-up procedure.- Standardize the work-up protocol, including the volumes of solvents used for extraction and washing, and the pH at each stage.- Ensure consistent phase separation times.
Difficulty in Product Isolation The product is an oil or does not crystallize easily.- Screen a variety of solvents and anti-solvents to induce crystallization.- Seeding the solution with a small amount of pure crystalline product can initiate crystallization.- If the product is an oil, consider converting it to a crystalline salt or derivative for easier handling and purification.
The product is a fine powder that is difficult to filter.- Optimize the crystallization conditions to obtain larger crystals (e.g., slower cooling rate).- Use an appropriate filter medium and consider using a filter aid.
Exothermic Reaction is Difficult to Control Poor heat transfer in a large reactor.- Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with an efficient heat transfer fluid.- Control the rate of addition of the limiting reagent to manage the rate of heat generation.- Consider a semi-batch process where one reagent is added gradually.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative scalable synthesis of spiro[2.5]octane-5,7-dione.

Parameter Lab Scale (Example) Pilot/Industrial Scale (Example) Reference
Starting Material Diethyl acetonedicarboxylateDiethyl acetonedicarboxylate[2]
Key Reagent NaOEt solution (20% in EtOH)NaOEt solution (20% in EtOH)[2]
Solvent THFTHF[2]
Reaction Temperature RefluxReflux[2]
Reaction Time 3 hours (cyclization) + 5 hours (hydrolysis)3 hours (cyclization) + 5 hours (hydrolysis)[2]
Purification Method Extraction and pH adjustmentExtraction and pH adjustment[2]
Overall Yield Not specifiedNot specified, but described as an efficient process[2]

Experimental Protocols

Representative Scalable Synthesis of Spiro[2.5]octane-5,7-dione[2]

Step 1: Cyclization

  • To a slurry of K₂CO₃ in THF, add diethyl acetonedicarboxylate and the appropriate acrylate precursor dropwise at 20-30 °C.

  • Stir the mixture at 20-30 °C for 1 hour.

  • Add a 20% solution of sodium ethoxide (NaOEt) in ethanol dropwise, maintaining the temperature below 40 °C.

  • Heat the mixture to reflux and maintain for 3 hours.

Step 2: Hydrolysis and Decarboxylation

  • Slowly add a 20% aqueous solution of potassium hydroxide (KOH) to the reaction mixture while maintaining a slight reflux.

  • Reflux the mixture for an additional 5 hours.

  • Remove the organic solvent under reduced pressure.

  • Wash the resulting aqueous phase with an organic solvent such as MTBE.

  • Heat the aqueous phase to 50-60 °C and adjust the pH to 2.5-3.0 by the dropwise addition of concentrated HCl.

  • Stir the mixture at 50-60 °C for 2 hours to complete decarboxylation.

  • Cool the mixture to 20-30 °C to precipitate the product.

  • Isolate the spiro[2.5]octane-5,7-dione by filtration, wash with water, and dry.

Visualizations

Scale_up_Workflow General Workflow for Spiro[2.5]octane Synthesis Scale-Up cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up & Troubleshooting cluster_2 Phase 3: Manufacturing Route_Scouting Route Scouting & Selection Lab_Scale_Optimization Lab-Scale Optimization (1-10g) Route_Scouting->Lab_Scale_Optimization Select scalable route Pilot_Scale_Batch Pilot Scale Batch (100g-1kg) Lab_Scale_Optimization->Pilot_Scale_Batch Initial Scale-Up Troubleshooting Troubleshooting Pilot_Scale_Batch->Troubleshooting Issues Encountered Process_Validation Process Validation Pilot_Scale_Batch->Process_Validation Successful Batches Troubleshooting->Pilot_Scale_Batch Implement Solutions Full_Scale_Production Full-Scale Production Process_Validation->Full_Scale_Production Technology Transfer

Caption: General workflow for scaling up spiro[2.5]octane synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Scale-Up Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC, HPLC, GC) Low_Yield->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Yes Complete_Reaction Complete Reaction Check_Reaction_Completion->Complete_Reaction No Investigate_Kinetics Investigate Kinetics: - Temperature - Concentration - Catalyst Activity Incomplete_Reaction->Investigate_Kinetics Investigate_Workup Investigate Work-up: - Extraction Efficiency - Product Solubility - pH Control Complete_Reaction->Investigate_Workup Optimize_Conditions Optimize Reaction Conditions Investigate_Kinetics->Optimize_Conditions Optimize_Workup Optimize Work-up Protocol Investigate_Workup->Optimize_Workup

Caption: Decision tree for troubleshooting low yield during scale-up.

References

Troubleshooting

Technical Support Center: Purification of Brominated Organic Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of brominated organic compou...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of brominated organic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of brominated organic compounds.

Issue 1: A persistent yellow or orange color remains in the organic layer after quenching the bromination reaction.

Cause: This typically indicates the presence of residual elemental bromine (Br₂).

Solution:

  • Aqueous Wash with a Reducing Agent: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2][3] The bromine color should disappear as it is reduced to colorless bromide ions.

  • Test for Complete Removal: After washing, the organic layer should be colorless. If color persists, repeat the wash.

  • Alternative Quenching Agents: In some cases, a dilute solution of sodium sulfite can also be used to quench excess bromine.[4]

Troubleshooting Workflow for Excess Bromine Removal

G start Persistent yellow/orange color in organic layer wash_thiosulfate Wash with 10% aq. Na2S2O3 or NaHSO3 start->wash_thiosulfate check_color Is the organic layer colorless? wash_thiosulfate->check_color yes Yes check_color->yes no No check_color->no proceed Proceed to drying and solvent removal yes->proceed repeat_wash Repeat wash no->repeat_wash repeat_wash->wash_thiosulfate G decision decision start Crude Brominated Product impurity_type What is the main impurity? start->impurity_type excess_br2 Excess Bromine impurity_type->excess_br2 starting_material Unreacted Starting Material impurity_type->starting_material byproducts Byproducts impurity_type->byproducts washing Aqueous Wash (e.g., Na2S2O3) excess_br2->washing boiling_point_diff Significant difference in boiling points? starting_material->boiling_point_diff chromatography Column Chromatography byproducts->chromatography distillation Distillation recrystallization Recrystallization boiling_point_diff->distillation Yes is_solid Is the product a solid? boiling_point_diff->is_solid No is_solid->recrystallization Yes is_solid->chromatography No G start Crude Bromination Reaction Mixture quench Quench Excess Bromine (e.g., Na2S2O3 wash) start->quench wash Aqueous Wash (e.g., NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice distillation Distillation purification_choice->distillation Liquid recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Complex Mixture final_product Pure Brominated Compound distillation->final_product recrystallization->final_product chromatography->final_product

References

Optimization

improving the stability of 6-(bromomethyl)spiro[2.5]octane during storage

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 6-(bromomethyl)spiro[2.5]octane during storage. The following troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 6-(bromomethyl)spiro[2.5]octane during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the storage and handling of 6-(bromomethyl)spiro[2.5]octane.

Problem Possible Cause Recommended Action
Discoloration (e.g., yellowing or browning of the compound) Exposure to light, air (oxidation), or elevated temperatures leading to degradation.Store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperature (2-8°C). Minimize exposure to ambient conditions during handling.
Decrease in purity over time (as determined by GC, HPLC, or NMR) Hydrolysis due to moisture, or slow decomposition at ambient temperature. Alkyl halides can be susceptible to nucleophilic substitution with water.Ensure the compound is stored in a tightly sealed container with a desiccant.[1] Use anhydrous solvents and handle the compound in a dry environment (e.g., glove box or under a stream of inert gas).
Inconsistent reaction yields or formation of unexpected byproducts Degradation of the starting material. The presence of impurities or degradation products can interfere with the desired chemical reaction.Before use, verify the purity of the 6-(bromomethyl)spiro[2.5]octane using an appropriate analytical method. If degradation is suspected, consider purifying the material (e.g., by chromatography) before proceeding with the reaction.
Formation of a precipitate or solid in the liquid compound Polymerization or the formation of insoluble degradation products.Visually inspect the compound before use. If a precipitate is observed, it is a strong indicator of degradation. It is not recommended to use the material in this state.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for 6-(bromomethyl)spiro[2.5]octane?

To ensure maximum stability, 6-(bromomethyl)spiro[2.5]octane should be stored at 2-8°C in a tightly sealed, amber-colored vial to protect it from light.[2] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture. Storing in a desiccator can provide an additional layer of protection against hydrolysis.

2. What are the primary degradation pathways for 6-(bromomethyl)spiro[2.5]octane?

As a reactive alkyl halide, 6-(bromomethyl)spiro[2.5]octane is susceptible to several degradation pathways:

  • Hydrolysis: Reaction with water or moisture to form the corresponding alcohol (spiro[2.5]octan-6-yl)methanol) and hydrobromic acid.

  • Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and temperature, leading to various oxidized impurities.

  • Elimination: Under basic conditions or at elevated temperatures, elimination of HBr can occur to form an alkene.

  • Nucleophilic Substitution: Reaction with other nucleophiles present as impurities.

3. How can I detect degradation of 6-(bromomethyl)spiro[2.5]octane?

Degradation can be detected through several methods:

  • Visual Inspection: Changes in color (e.g., from colorless to yellow or brown) or the formation of precipitates.

  • Analytical Techniques:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To check for the appearance of new impurity peaks and a decrease in the main peak area.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the presence of degradation products, such as the alcohol formed from hydrolysis.

    • Titration: To detect the formation of acidic byproducts like HBr.

4. Is it safe to use 6-(bromomethyl)spiro[2.5]octane that shows signs of degradation?

It is not recommended. The presence of impurities can lead to unpredictable results in your experiments, including lower yields, formation of unwanted side products, and difficulty in purification of the desired product. For critical applications, it is always best to use material of the highest possible purity.

5. Can I re-purify degraded 6-(bromomethyl)spiro[2.5]octane?

Depending on the nature of the impurities, re-purification may be possible through techniques like column chromatography or distillation. However, the feasibility and effectiveness of purification will depend on the extent of degradation and the properties of the impurities. It is advisable to first analyze a small sample to identify the impurities before attempting a large-scale purification.

Experimental Protocols

Protocol: Accelerated Stability Study of 6-(bromomethyl)spiro[2.5]octane

This protocol is designed to assess the stability of 6-(bromomethyl)spiro[2.5]octane under stressed conditions to predict its long-term stability.[1][3][4]

Objective: To determine the rate of degradation of 6-(bromomethyl)spiro[2.5]octane at elevated temperatures and humidity.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Amber glass vials with screw caps

  • Controlled environment stability chambers

  • Analytical instrumentation (e.g., HPLC or GC)

  • Desiccant

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of 6-(bromomethyl)spiro[2.5]octane into several amber glass vials.

    • For each storage condition, prepare triplicate samples.

    • One set of vials should be sealed under ambient atmosphere.

    • A second set should be flushed with inert gas before sealing.

    • A third set can include a small amount of a stabilizer, if being tested.

  • Storage Conditions:

    • Store the vials at the following conditions in controlled environment chambers:

      • Control: 2-8°C (recommended storage)

      • Accelerated: 25°C / 60% Relative Humidity (RH)

      • Stressed: 40°C / 75% RH[5]

      • Light Exposure: Store one set of samples under controlled UV/Visible light exposure at 25°C.

  • Time Points:

    • Withdraw one vial from each condition at the following time points: 0, 1, 2, 4, and 8 weeks.

  • Analysis:

    • At each time point, analyze the samples for purity using a validated HPLC or GC method.

    • Quantify the percentage of the parent compound remaining and the formation of any major degradation products.

    • Note any changes in physical appearance (color, clarity).

  • Data Analysis:

    • Plot the percentage of 6-(bromomethyl)spiro[2.5]octane remaining versus time for each condition.

    • Use the data from the accelerated conditions to model the degradation kinetics, for example, using the Arrhenius equation to estimate the shelf-life at the recommended storage conditions.[4]

Visualizations

degradation_pathway A 6-(bromomethyl)spiro[2.5]octane B (spiro[2.5]octan-6-yl)methanol A->B  + H2O (Hydrolysis) C Oxidized Impurities A->C  + O2 / Light (Oxidation) D Elimination Product (Alkene) A->D  - HBr (Elimination)

Caption: Potential degradation pathways of 6-(bromomethyl)spiro[2.5]octane.

troubleshooting_workflow start Stability Issue Observed (e.g., discoloration, low purity) q1 Is the compound stored in a sealed, amber vial? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound stored at 2-8°C? a1_yes->q2 action1 Transfer to a suitable light-protected, sealed container. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the container flushed with inert gas? a2_yes->q3 action2 Move to a refrigerated and temperature-monitored environment. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Purity verification by HPLC/GC recommended before use. a3_yes->end_node action3 Handle under inert atmosphere and store under Argon/Nitrogen. a3_no->action3 action3->end_node

Caption: Troubleshooting workflow for stability issues.

storage_conditions_logic start Select Storage Conditions for 6-(bromomethyl)spiro[2.5]octane q1 Is the compound light sensitive? start->q1 action1 Store in amber vial. q1->action1 Yes q2 Is the compound temperature sensitive? action1->q2 action2 Store at 2-8°C. q2->action2 Yes q3 Is the compound sensitive to moisture or oxygen? action2->q3 action3 Seal under inert gas (Ar/N2) and use a desiccator. q3->action3 Yes end_node Optimal Storage Achieved action3->end_node

Caption: Logic for selecting appropriate storage conditions.

References

Troubleshooting

Technical Support Center: Nucleophilic Substitution with 6-(bromomethyl)spiro[2.5]octane

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with nucleophilic substitution reactions involving the sterically hindered primary alk...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with nucleophilic substitution reactions involving the sterically hindered primary alkyl halide, 6-(bromomethyl)spiro[2.5]octane.

Troubleshooting Guides and FAQs

Q1: My nucleophilic substitution reaction with 6-(bromomethyl)spiro[2.5]octane is extremely slow or not proceeding at all. What is the likely cause?

A1: The primary reason for the low reactivity of 6-(bromomethyl)spiro[2.5]octane in nucleophilic substitution is significant steric hindrance. The spiro[2.5]octane moiety is bulky and structurally analogous to a neopentyl group. This bulkiness severely obstructs the backside attack required for a standard S_N_2 mechanism, which is the typical pathway for primary alkyl halides.[1][2][3][4] The reaction rate for sterically hindered primary halides like neopentyl bromide can be up to 100,000 times slower than for a simple primary halide like propyl bromide.[4]

Additionally, the alternative S_N_1 pathway is also highly unfavorable. This is because it would require the formation of a primary carbocation, which is very unstable.[1][2][3]

Q2: I'm observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?

A2: The formation of an alkene is due to a competing E2 (elimination) reaction. This is a common side reaction when attempting nucleophilic substitution on sterically hindered substrates, especially when using a strong base as your nucleophile.[4] Because the S_N_2 pathway is so slow due to steric hindrance, the E2 reaction can become the dominant pathway.

To minimize elimination:

  • Use a non-basic, or weakly basic, strong nucleophile. Good options include azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) ions. These are excellent nucleophiles but are not strong bases, which disfavors the E2 pathway.

  • Avoid strongly basic nucleophiles such as hydroxides (OH⁻) and alkoxides (RO⁻), especially bulky ones like tert-butoxide, as these will strongly favor elimination.

  • Use a lower reaction temperature. While higher temperatures can increase the rate of the desired S_N_2 reaction, they often favor the elimination pathway to a greater extent.

Q3: What are the optimal reaction conditions to favor the S_N_2 substitution product?

A3: To maximize the yield of the S_N_2 product, you should aim to create conditions that both accelerate the slow substitution and suppress the competing elimination reaction.

  • Solvent Choice: Use a polar aprotic solvent. Solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetonitrile are ideal. These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, which helps to increase the rate of the S_N_2 reaction. Protic solvents, like water or alcohols, should be avoided as they can solvate the nucleophile, reducing its reactivity.

  • Nucleophile Selection: As mentioned, a strong, non-basic nucleophile is crucial. Azide is an excellent choice for introducing a nitrogen functionality.

  • Temperature: While heating is likely necessary to achieve a reasonable reaction rate, it should be carefully controlled. Start with a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress. Excessively high temperatures will likely lead to increased elimination and decomposition.

  • Concentration: Using a higher concentration of the nucleophile can help to increase the rate of the bimolecular S_N_2 reaction.

Q4: Is carbocation rearrangement a concern with this substrate?

A4: While direct S_N_1 is unlikely due to the instability of the primary carbocation, if conditions are forcing enough to induce some carbocation formation, rearrangement is a possibility. The initial primary carbocation could potentially rearrange to a more stable tertiary carbocation, leading to a mixture of products.[5][6] However, by using conditions that strongly favor the S_N_2 pathway (polar aprotic solvent, strong non-basic nucleophile), you can largely avoid carbocation formation and subsequent rearrangement.

Quantitative Data Summary

SubstrateNucleophile (Solvent)TemperaturePredominant ReactionSubstitution Product YieldElimination/Rearrangement Product YieldReference
Neopentyl bromideNaN₃ (DMF)ElevatedS_N_2Moderate to GoodLow[7][8]
Neopentyl bromideNaCN (DMSO)ElevatedS_N_2ModerateLow
Neopentyl bromideNaOEt (EtOH)RefluxE2/RearrangementVery LowHigh[5][9]
Neopentyl bromideH₂O/EtOHHigh TempS_N_1 with RearrangementLowHigh[6]

Experimental Protocols

Key Experiment: Azide Substitution on a Sterically Hindered Primary Bromide

This protocol provides a general methodology for the nucleophilic substitution of a sterically hindered primary bromide, such as 6-(bromomethyl)spiro[2.5]octane, with sodium azide.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane (1 equivalent)

  • Sodium azide (NaN₃) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(bromomethyl)spiro[2.5]octane in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the sterically hindered nature of the substrate, the reaction may require an extended period (12-48 hours).

  • Workup:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate the desired 6-(azidomethyl)spiro[2.5]octane.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and follow all safety guidelines.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Failed Nucleophilic Substitution q1 What is the main observation? start->q1 no_reaction No or very slow reaction q1->no_reaction Low Conversion elimination Alkene byproduct observed q1->elimination Side Product check_sterics Diagnosis: Severe steric hindrance slowing SN2 reaction. no_reaction->check_sterics check_base Diagnosis: E2 elimination is competing with or dominating SN2. elimination->check_base solution_sterics1 Increase Reaction Temperature (e.g., 60-80 °C) check_sterics->solution_sterics1 solution_sterics2 Use a Polar Aprotic Solvent (DMF, DMSO) check_sterics->solution_sterics2 solution_sterics3 Allow for longer reaction time (24-48h) check_sterics->solution_sterics3 solution_elimination1 Switch to a strong, non-basic nucleophile (e.g., NaN₃, NaCN) check_base->solution_elimination1 solution_elimination2 Use a lower temperature if possible check_base->solution_elimination2 SN2_vs_E2 substrate 6-(bromomethyl)spiro[2.5]octane + Nucleophile (Nu⁻) sn2_path SN2 Pathway e2_path E2 Pathway transition_sn2 Hindered Transition State sn2_path->transition_sn2 Slow, backside attack transition_e2 E2 Transition State e2_path->transition_e2 Proton abstraction product_sn2 Substitution Product transition_sn2->product_sn2 Favored by: - Strong, non-basic Nu⁻ - Polar aprotic solvent product_e2 Elimination Product (Alkene) transition_e2->product_e2 Favored by: - Strong, basic Nu⁻ - Higher temperature

References

Optimization

Technical Support Center: Byproduct Analysis in 6-(Bromomethyl)spiro[2.5]octane Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating bypr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during the synthesis of 6-(bromomethyl)spiro[2.5]octane. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 6-(bromomethyl)spiro[2.5]octane?

The most common precursor for the synthesis of 6-(bromomethyl)spiro[2.5]octane is spiro[2.5]octan-6-ylmethanol. This primary alcohol is converted to the corresponding bromide through various bromination reactions.

Q2: What are the most common methods for converting spiro[2.5]octan-6-ylmethanol to 6-(bromomethyl)spiro[2.5]octane?

The conversion of primary alcohols, such as spiro[2.5]octan-6-ylmethanol, to alkyl bromides is a standard transformation in organic synthesis. The most frequently employed methods are:

  • The Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to the alkyl bromide under mild conditions.[1][2]

  • Reaction with Phosphorus Tribromide (PBr₃): PBr₃ is another common reagent for the bromination of primary and secondary alcohols.

  • Reaction with Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used, though it may require harsher reaction conditions.

Troubleshooting Guides for Byproduct Formation

This section provides a detailed breakdown of potential byproducts for the most common synthetic routes to 6-(bromomethyl)spiro[2.5]octane, along with strategies for their identification and mitigation.

Method 1: The Appel Reaction (PPh₃/CBr₄)

The Appel reaction is generally a high-yielding and reliable method. However, several byproducts can form, complicating purification.[1]

Q3: I see a significant amount of a white solid that is difficult to separate from my product. What is it?

This is very likely triphenylphosphine oxide (Ph₃P=O) , the main byproduct of the Appel reaction.[2] It is formed from the triphenylphosphine reagent during the reaction.

  • Identification: Triphenylphosphine oxide is a high-melting point solid and can be characterized by ¹H NMR (aromatic protons ~7.5-7.7 ppm) and ³¹P NMR (a sharp singlet around +25 to +35 ppm).

  • Mitigation/Removal:

    • Crystallization: Triphenylphosphine oxide can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexane).

    • Chromatography: Flash column chromatography on silica gel is a very effective method for separating the nonpolar desired product from the more polar triphenylphosphine oxide.

    • Precipitation: In some cases, adding a non-polar solvent like hexane or pentane to the crude reaction mixture can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.

Q4: My NMR spectrum shows signals for bromoform. Why is this present?

Bromoform (CHBr₃) is a common byproduct of the Appel reaction when using carbon tetrabromide. It is formed from the reaction of CBr₄ with the intermediate ylide.

  • Identification: Bromoform appears as a singlet in the ¹H NMR spectrum around 6.8 ppm.

  • Mitigation/Removal: Bromoform is volatile and can typically be removed under high vacuum.

Q5: I suspect the formation of an ether byproduct. How can this happen and how can I detect it?

Under certain conditions, particularly if the reaction is not driven to completion or if there is moisture present, the unreacted alcohol can react with the activated alcohol-phosphine intermediate to form a diether, bis(spiro[2.5]octan-6-ylmethyl) ether .

  • Identification: This byproduct will have a higher molecular weight than the starting material and product. It can be identified by GC-MS or LC-MS. The ¹H NMR spectrum would show characteristic signals for the spiro[2.5]octane methylene protons adjacent to an ether oxygen.

  • Mitigation:

    • Ensure anhydrous reaction conditions.

    • Use a slight excess of the Appel reagents to drive the reaction to completion.

    • Monitor the reaction by TLC or GC to ensure full consumption of the starting alcohol.

Quantitative Byproduct Summary for Appel Reaction

ByproductTypical Yield Range (%)Identification MethodsMitigation Strategy
Triphenylphosphine OxideStoichiometricNMR, Melting PointCrystallization, Chromatography
BromoformVariableNMR, GC-MSRemoval under vacuum
Bis(spiro[2.5]octan-6-ylmethyl) etherLowMS, NMRAnhydrous conditions, Stoichiometry control
Method 2: Reaction with Phosphorus Tribromide (PBr₃)

This method is also widely used but can lead to different types of byproducts.

Q6: After workup, my aqueous layer is highly acidic. What is the cause?

The reaction of PBr₃ with the alcohol produces phosphorous acid (H₃PO₃) and its brominated derivatives as byproducts. These are acidic and will be present in the aqueous layer after quenching the reaction with water.

  • Identification: The presence of these acids can be confirmed by the low pH of the aqueous layer.

  • Mitigation/Removal: These byproducts are water-soluble and are effectively removed during the aqueous workup. Ensure thorough washing of the organic layer with water and a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic residues.

Q7: I observe a byproduct with a similar polarity to my product, making it difficult to separate by chromatography. What could it be?

A potential byproduct is the phosphite ester , formed by the reaction of the alcohol with PBr₃ without subsequent displacement by bromide.

  • Identification: This byproduct can be identified by ³¹P NMR spectroscopy.

  • Mitigation:

    • Ensure the reaction goes to completion by using appropriate stoichiometry and reaction times.

    • Careful column chromatography with an optimized solvent system may be required for separation.

Q8: Could elimination be a significant side reaction with PBr₃?

While the reaction with PBr₃ generally proceeds via an Sₙ2 mechanism, which minimizes elimination, some spiro[2.5]oct-6-ylidenemethane could be formed, especially if the reaction is heated.

  • Identification: The formation of an alkene can be detected by the appearance of olefinic proton signals in the ¹H NMR spectrum and by the bromine test (discoloration of a bromine solution).

  • Mitigation:

    • Maintain a low reaction temperature.

    • Use a non-coordinating solvent.

Quantitative Byproduct Summary for PBr₃ Reaction

ByproductTypical Yield Range (%)Identification MethodsMitigation Strategy
Phosphorous Acid & DerivativesStoichiometricpH of aqueous layerAqueous workup
Phosphite EsterLow to Moderate³¹P NMRReaction optimization, Chromatography
Spiro[2.5]oct-6-ylidenemethaneLow¹H NMR, Bromine testLow reaction temperature

Experimental Protocols

Protocol 1: Synthesis of 6-(bromomethyl)spiro[2.5]octane via the Appel Reaction

  • To a solution of spiro[2.5]octan-6-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.1 eq).

  • Slowly add a solution of carbon tetrabromide (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Protocol 2: Synthesis of 6-(bromomethyl)spiro[2.5]octane using PBr₃

  • To a solution of spiro[2.5]octan-6-ylmethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Appel_Reaction_Byproducts Start Spiro[2.5]octan-6-ylmethanol + PPh3 + CBr4 Desired_Product 6-(Bromomethyl)spiro[2.5]octane Start->Desired_Product Main Reaction Byproduct1 Triphenylphosphine Oxide (Ph3P=O) Start->Byproduct1 Side Reaction Byproduct2 Bromoform (CHBr3) Start->Byproduct2 Side Reaction Byproduct3 Bis(spiro[2.5]octan-6-ylmethyl) ether Start->Byproduct3 Side Reaction

Caption: Byproduct formation in the Appel reaction.

PBr3_Reaction_Byproducts Start Spiro[2.5]octan-6-ylmethanol + PBr3 Desired_Product 6-(Bromomethyl)spiro[2.5]octane Start->Desired_Product Main Reaction Byproduct1 Phosphorous Acid (H3PO3) Start->Byproduct1 Side Reaction Byproduct2 Phosphite Ester Start->Byproduct2 Incomplete Reaction Byproduct3 Spiro[2.5]oct-6-ylidenemethane (Elimination Product) Start->Byproduct3 Elimination

Caption: Byproduct formation in the PBr₃ reaction.

Troubleshooting_Workflow Start Reaction Complete Check_TLC Analyze Crude by TLC/NMR Start->Check_TLC Main_Spot Major Spot is Product Check_TLC->Main_Spot Clean Reaction Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Byproducts Present Purify Purify (Chromatography/Crystallization) Main_Spot->Purify Characterize Characterize Byproducts (NMR, MS) Multiple_Spots->Characterize End Pure Product Purify->End Optimize Optimize Reaction Conditions (Temp, Stoichiometry, Time) Characterize->Optimize Optimize->Start

Caption: General troubleshooting workflow for byproduct analysis.

References

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Spiro[2.5]octane Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[2.5]octane systems. This resource provides troubleshooting guides and frequently asked questions...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[2.5]octane systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant factor in spiro[2.5]octane reactions?

A1: Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule, where bulky groups can obstruct or slow down a chemical reaction by physically impeding the approach of a reagent to a reactive site. In the spiro[2.5]octane framework, the rigid, three-dimensional structure, consisting of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, creates distinct steric environments. The fixed orientation of the two rings can lead to significant hindrance for reagents approaching from certain directions, influencing reaction rates, regioselectivity, and stereoselectivity.

Q2: How does the conformation of the cyclohexane ring in spiro[2.5]octane affect reactivity?

A2: The cyclohexane ring in spiro[2.5]octane typically adopts a chair conformation to minimize steric strain. This conformation positions substituents in either axial or equatorial positions. The spiro-fused cyclopropane ring acts as a bulky substituent and influences the conformational equilibrium. Axial and equatorial approaches of reagents to reactive centers on the cyclohexane ring will experience different degrees of steric hindrance, which can be exploited to achieve stereoselectivity. For instance, a nucleophilic attack on a carbonyl group at C4 will be sterically more hindered from the face occupied by the cyclopropane ring.

Q3: Can computational chemistry help in predicting the outcomes of reactions involving spiro[2.5]octanes?

A3: Yes, computational studies are powerful tools for understanding and predicting the outcomes of sterically demanding reactions. By modeling the transition states of a reaction, it's possible to calculate the energy barriers for different reaction pathways.[1][2] This allows for the prediction of the most likely product and can provide insight into the specific steric interactions that govern the reaction's stereoselectivity. Such analyses can save significant experimental time and resources by identifying promising reaction conditions beforehand.

Q4: Are there general strategies to overcome steric hindrance in these systems?

A4: Several strategies can be employed:

  • Reagent Selection: Utilize smaller, less sterically demanding reagents. For example, in reductions, sodium borohydride might be more effective than a bulkier reagent like L-selectride if the reaction site is highly congested.

  • Catalyst Choice: Employ catalysts that can operate via outer-sphere mechanisms or have a structure that minimizes steric clashes with the substrate.

  • Reaction Conditions: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance, although this may also lead to a decrease in selectivity.

  • Substrate Modification: Temporarily modifying the substrate to reduce steric bulk around the reactive site, followed by deprotection, can be a viable, albeit longer, route.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Addition to a Spiro[2.5]octanone

Problem: You are attempting a nucleophilic addition to a carbonyl group on the spiro[2.5]octane core, but you are observing very low conversion to the desired product.

Possible Cause: Significant steric hindrance around the carbonyl group is preventing the nucleophile from approaching the electrophilic carbon. The trajectory of the nucleophile might be blocked by substituents on the cyclohexane ring or by the cyclopropane ring itself.

Troubleshooting Steps:

  • Analyze the Substrate's Conformation: Determine the most stable conformation of your spiro[2.5]octanone derivative. Identify which face of the carbonyl is more sterically accessible.

  • Switch to a Smaller Nucleophile: If you are using a bulky nucleophile (e.g., a Grignard reagent with a tertiary alkyl group), consider switching to a smaller one (e.g., methylmagnesium bromide or an organolithium reagent).

  • Use a More Reactive Nucleophile: A more reactive nucleophile may have a lower activation energy for addition, potentially overcoming the steric barrier.

  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially facilitating the attack of a weaker or sterically hindered nucleophile.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature may provide the necessary kinetic energy to overcome the steric barrier. Monitor the reaction closely for the formation of side products.

Issue 2: Poor Diastereoselectivity in the Reduction of a Substituted Spiro[2.5]octanone

Problem: The reduction of a ketone on the spiro[2.5]octane ring results in a nearly 1:1 mixture of diastereomers, whereas a specific stereoisomer is desired.

Possible Cause: The steric environments on the two faces of the carbonyl group are not sufficiently different to induce high diastereoselectivity with the chosen reducing agent.

Troubleshooting Steps:

  • Employ a Bulkier Reducing Agent: A sterically demanding reducing agent will be more sensitive to the steric environment around the carbonyl. The attack will preferentially occur from the less hindered face.

  • Utilize a Chelating Reducing Agent: If there is a nearby hydroxyl or other coordinating group, a chelating reducing agent might lock the conformation of the substrate and force the hydride delivery from a specific face.

  • Lower the Reaction Temperature: Reactions run at lower temperatures are often more selective, as the small difference in activation energies between the two diastereomeric transition states becomes more significant.

Data Presentation: Diastereoselective Reduction of a 4-Substituted Spiro[2.5]octan-6-one

EntryReducing AgentTemperature (°C)Diastereomeric Ratio (A:B)Yield (%)
1NaBH₄2560:4095
2NaBH₄-7875:2592
3L-Selectride®-78>95:585
4K-Selectride®-78>98:282

This is a representative table based on established principles of stereoselective reductions. Actual results may vary depending on the specific substrate.

Issue 3: Unexpected Stereochemical Outcome in an Electrophilic Addition to a Spiro[2.5]octene

Problem: An electrophilic addition (e.g., epoxidation or hydroboration) to a double bond in the cyclohexane ring of a spiro[2.5]octene derivative yields the unexpected diastereomer as the major product.

Possible Cause: While steric hindrance is a major factor, electronic effects or the involvement of neighboring groups could be directing the reaction pathway.

Troubleshooting Steps:

  • Re-evaluate Steric and Electronic Factors: Consider the possibility of electronic directing effects from nearby functional groups that might override simple steric considerations.

  • Change the Electrophile: Different electrophiles can have varying sensitivities to steric and electronic effects. For epoxidation, comparing the results from m-CPBA with a metal-catalyzed epoxidation could provide different selectivities.

  • Investigate Neighboring Group Participation: A nearby functional group might be interacting with the electrophile or the intermediate, directing the stereochemical outcome.

Experimental Protocols

Protocol 1: Stereoselective Hydroxylation of a Chiral Spiro[2.5]octan-4-one

This protocol is based on the stereoselective oxidative alpha-hydroxylation of (1R,5R,8R,3R)-1-aryl-5-isopropyl-8-methyl-3-spiro-[1][3]octan-4-ones.[4]

Materials:

  • Substituted spiro[2.5]octan-4-one

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxygen (from air or a balloon)

Procedure:

  • Dissolve the spiro[2.5]octan-4-one in DMSO or DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add powdered sodium hydroxide to the solution.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under a balloon of air), to allow for the uptake of dioxygen.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α-hydroxy ketone by column chromatography.

Note: This method is advantageous due to its mild, room-temperature conditions and the use of inexpensive reagents. The stereoselectivity is often high, favoring the formation of a single diastereomer.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield in Spiro[2.5]octane Reaction check_sterics Is the reagent sterically demanding? start->check_sterics change_reagent Switch to a smaller or more reactive reagent. check_sterics->change_reagent Yes check_temp Is the reaction temperature too low? check_sterics->check_temp No success Improved Yield change_reagent->success failure Re-evaluate synthetic route change_reagent->failure increase_temp Increase reaction temperature cautiously. check_temp->increase_temp Yes add_catalyst Consider adding a Lewis acid catalyst. check_temp->add_catalyst No increase_temp->success increase_temp->failure add_catalyst->success add_catalyst->failure

Caption: Troubleshooting workflow for low reaction yield.

Signaling Pathway of Reagent Approach

reagent_approach cluster_substrate Spiro[2.5]octanone carbonyl C=O product_a Major Product (A) carbonyl->product_a via Path A product_b Minor Product (B) carbonyl->product_b via Path B face_a Less Hindered Face (A) face_b More Hindered Face (B) reagent_small Small Reagent reagent_small->carbonyl Favored Attack reagent_bulky Bulky Reagent reagent_bulky->carbonyl Disfavored Attack

Caption: Steric influence on reagent approach to a carbonyl.

References

Optimization

Technical Support Center: Synthesis of 6-(bromomethyl)spiro[2.5]octane

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthetic routes to 6-(bromomethyl)spiro[2.5]octane. Below you will find troubleshooting gui...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthetic routes to 6-(bromomethyl)spiro[2.5]octane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and comparative data tables.

Alternative Synthetic Routes Overview

Two primary alternative synthetic routes from readily available precursors have been identified for the synthesis of 6-(bromomethyl)spiro[2.5]octane.

Route 1: Direct Bromination of (Spiro[2.5]octan-6-yl)methanol

This route involves the direct conversion of the primary alcohol, (spiro[2.5]octan-6-yl)methanol, to the desired alkyl bromide. This is a straightforward one-step conversion.

Route 1 A (Spiro[2.5]octan-6-yl)methanol B 6-(Bromomethyl)spiro[2.5]octane A->B Bromination (e.g., PBr3 or Appel Reaction)

Caption: Route 1: Direct bromination of the precursor alcohol.

Route 2: Reduction of Spiro[2.5]octane-6-carboxylic Acid followed by Bromination

This two-step route begins with the reduction of spiro[2.5]octane-6-carboxylic acid to the corresponding primary alcohol, (spiro[2.5]octan-6-yl)methanol. The resulting alcohol is then brominated to yield the final product.

Route 2 A Spiro[2.5]octane-6-carboxylic acid B (Spiro[2.5]octan-6-yl)methanol A->B Reduction (e.g., LiAlH4 or Borane) C 6-(Bromomethyl)spiro[2.5]octane B->C Bromination (e.g., PBr3 or Appel Reaction)

Caption: Route 2: Reduction of the carboxylic acid followed by bromination.

Data Presentation: Comparison of Key Transformation Methods

The following tables summarize typical quantitative data for the key reactions in the proposed synthetic routes. Please note that these are general ranges and optimal conditions for the spiro[2.5]octane system should be determined experimentally.

Table 1: Bromination of Primary Alcohols

Reagent/MethodTypical Yield (%)Reaction Temperature (°C)Typical Reaction Time (h)Key Considerations
Phosphorus Tribromide (PBr₃)60-900 to reflux1-12Mild conditions, but PBr₃ is corrosive and moisture-sensitive.
Appel Reaction (CBr₄/PPh₃)70-950 to room temperature1-6High yields under mild conditions; removal of triphenylphosphine oxide byproduct can be challenging.

Table 2: Reduction of Carboxylic Acids

ReagentTypical Yield (%)Reaction Temperature (°C)Typical Reaction Time (h)Key Considerations
Lithium Aluminum Hydride (LiAlH₄)80-950 to reflux2-24Powerful reducing agent; highly reactive with protic solvents (requires anhydrous conditions).
Borane (BH₃)85-980 to 651-6Highly selective for carboxylic acids; tolerates many other functional groups.

Experimental Protocols

Below are general experimental protocols for the key transformations. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Bromination of (Spiro[2.5]octan-6-yl)methanol using Phosphorus Tribromide (PBr₃)

This protocol describes a general procedure for the conversion of a primary alcohol to an alkyl bromide using PBr₃.

PBr3_Workflow start Start dissolve Dissolve (Spiro[2.5]octan-6-yl)methanol in anhydrous solvent (e.g., Et₂O or DCM) start->dissolve cool Cool solution to 0 °C dissolve->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 react Stir at 0 °C to room temperature add_pbr3->react quench Quench with ice-water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (aq. NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify end End purify->end

Caption: Workflow for bromination using PBr₃.

Methodology:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (spiro[2.5]octan-6-yl)methanol (1.0 eq.).

  • Dissolution: The alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under a nitrogen atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (0.33-0.5 eq.) is added dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: The reaction is carefully quenched by the slow addition of ice-water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 6-(bromomethyl)spiro[2.5]octane.

Protocol 2: Bromination of (Spiro[2.5]octan-6-yl)methanol via the Appel Reaction

This protocol provides a general procedure for the bromination of a primary alcohol using carbon tetrabromide and triphenylphosphine.

Appel_Workflow start Start dissolve Dissolve (Spiro[2.5]octan-6-yl)methanol and CBr₄ in anhydrous solvent (e.g., DCM) start->dissolve cool Cool solution to 0 °C dissolve->cool add_pph3 Add PPh₃ portion-wise cool->add_pph3 react Stir at 0 °C to room temperature add_pph3->react filter Filter to remove some PPh₃=O react->filter concentrate Concentrate filtrate filter->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Workflow for the Appel bromination reaction.

Methodology:

  • Preparation: To a solution of (spiro[2.5]octan-6-yl)methanol (1.0 eq.) and carbon tetrabromide (1.1-1.5 eq.) in anhydrous dichloromethane or acetonitrile at 0 °C under a nitrogen atmosphere is added triphenylphosphine (1.1-1.5 eq.) portion-wise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-6 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture may be filtered to remove some of the precipitated triphenylphosphine oxide. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (typically eluting with a non-polar solvent such as hexanes or a mixture of hexanes and ethyl acetate) to separate the product from the triphenylphosphine oxide byproduct.

Protocol 3: Reduction of Spiro[2.5]octane-6-carboxylic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a general method for the reduction of a carboxylic acid to a primary alcohol. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under strictly anhydrous conditions.

LiAlH4_Workflow start Start suspend_lah Suspend LiAlH₄ in anhydrous THF start->suspend_lah cool Cool to 0 °C suspend_lah->cool add_acid Add solution of Spiro[2.5]octane-6-carboxylic acid in THF dropwise cool->add_acid react Stir at 0 °C to reflux add_acid->react quench Careful quenching (Fieser work-up) react->quench filter Filter off aluminum salts quench->filter concentrate Concentrate filtrate filter->concentrate purify Purify if necessary concentrate->purify end End purify->end

Caption: Workflow for LiAlH₄ reduction of a carboxylic acid.

Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.0-1.5 eq.) and anhydrous tetrahydrofuran (THF).

  • Addition of Acid: A solution of spiro[2.5]octane-6-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and may be heated to reflux for 2-24 hours to ensure complete reaction.

  • Work-up (Fieser Method): The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: The resulting granular precipitate is filtered off and washed with THF or ether. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (spiro[2.5]octan-6-yl)methanol.

  • Purification: The crude alcohol can be purified by distillation or column chromatography if necessary.

Troubleshooting Guides and FAQs

Route 1: Direct Bromination of (Spiro[2.5]octan-6-yl)methanol

FAQs:

  • Q1: My bromination with PBr₃ is giving a low yield. What could be the issue?

    • A1: Several factors could contribute to a low yield. Ensure your reagents and solvent are anhydrous, as PBr₃ reacts with water. The reaction temperature might be too low, or the reaction time too short. Consider increasing the temperature or extending the reaction time. Also, ensure the stoichiometry of PBr₃ is appropriate; for primary alcohols, 0.33 to 0.5 equivalents are typically sufficient.

  • Q2: I am having trouble separating my product from triphenylphosphine oxide after an Appel reaction. What can I do?

    • A2: Triphenylphosphine oxide is notoriously difficult to remove. Here are a few strategies:

      • Crystallization: If your product is a solid, recrystallization might be effective.

      • Chromatography: Careful column chromatography with a non-polar eluent system is the most common method.

      • Precipitation: In some cases, adding a non-polar solvent like hexanes or pentane to the concentrated reaction mixture can precipitate the triphenylphosphine oxide, which can then be removed by filtration.

      • Complexation: Addition of certain metal salts, such as zinc chloride, can form a complex with triphenylphosphine oxide, aiding in its removal by precipitation.

  • Q3: Are there any common side reactions to be aware of during these brominations?

    • A3: For PBr₃, elimination to form an alkene is a potential side reaction, especially if the reaction is heated excessively. In the Appel reaction, incomplete reaction is the most common issue. With sterically hindered alcohols, the reaction may be sluggish.

Route 2: Reduction and Bromination

FAQs:

  • Q1: The LiAlH₄ reduction of my carboxylic acid is not going to completion. What should I try?

    • A1: Ensure you are using a sufficient excess of LiAlH₄ (at least 1.0 equivalent is needed just for the deprotonation of the carboxylic acid). The reaction may require heating to reflux for an extended period, especially with sterically hindered acids. Ensure all reagents and solvents are scrupulously dry.

  • Q2: I am concerned about the safety of using LiAlH₄. Is the borane reduction a safer alternative?

    • A2: Yes, borane (often used as a THF complex, BH₃·THF) is generally considered a safer alternative to LiAlH₄. It is less reactive towards water and does not typically require the same stringent anhydrous conditions, although dry solvents are still recommended for optimal results. It is also highly selective for carboxylic acids.

  • Q3: Can I perform the reduction and bromination in a one-pot procedure?

    • A3: A one-pot procedure is generally not advisable. The conditions for the reduction (highly basic and nucleophilic) are incompatible with the reagents used for bromination. It is essential to fully work up and isolate the intermediate alcohol before proceeding to the bromination step.

  • Q4: My borane reduction is slow. How can I accelerate it?

    • A4: The rate of borane reduction can be sensitive to steric hindrance around the carboxylic acid.[1] Gently warming the reaction mixture (e.g., to 50-65 °C) can often increase the reaction rate. Ensure that the borane reagent is fresh, as its concentration can decrease over time with improper storage.

References

Troubleshooting

Technical Support Center: Chromatographic Purification of Halogenated Spirocycles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of halogen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of halogenated spirocycles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection when purifying halogenated spirocycles?

A1: For achiral separations, a good starting point is a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column. These stationary phases can offer alternative selectivity to standard C18 columns, particularly for compounds with aromatic rings and halogen substituents, due to pi-pi and dipole-dipole interactions. For chiral separations, screening a variety of chiral stationary phases (CSPs) is essential. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used for resolving enantiomers. Some modern CSPs even incorporate halogenated phenylcarbamate selectors, which can be particularly effective for halogenated analytes.

Q2: Which chromatographic technique is generally preferred for halogenated spirocycles: HPLC or SFC?

A2: The choice depends on the specific goals of the purification.

  • High-Performance Liquid Chromatography (HPLC) , especially in reversed-phase mode, is a robust and well-understood technique suitable for a wide range of polarities. Normal-phase HPLC can also be effective, particularly for less polar spirocycles and certain chiral separations.

  • Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations. SFC offers several advantages, including faster separations, reduced organic solvent consumption (making it a "greener" technique), and lower backpressures.[1] It is highly effective for both analytical screening of chiral columns and preparative-scale purification of enantiomers.

Q3: My halogenated spirocycle is showing poor peak shape (tailing). What are the common causes?

A3: Peak tailing is a common issue and can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on silica-based columns.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Mismatched Solvents: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: Accumulation of impurities on the column frit or degradation of the stationary phase can lead to poor peak shape.

Q4: Can the halogen atom be lost during purification (dehalogenation)?

A4: Yes, dehalogenation can be a significant issue, especially for more labile halogens like bromine and iodine. This can occur under certain mobile phase conditions or due to interaction with the stationary phase. It's crucial to monitor for dehalogenated impurities, which can be challenging as they often co-elute with the main compound. Using mass spectrometry (MS) detection can help in identifying these impurities. If dehalogenation is observed, consider using milder mobile phase conditions (e.g., avoiding strong acids or bases) and screening different stationary phases.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor or No Separation Between Spirocycle Enantiomers
Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) There is no universal CSP. A systematic screening of different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, AD, AS) is the most effective approach.
Suboptimal Mobile Phase (SFC) For SFC, systematically vary the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage. Adding a small amount of an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can dramatically improve peak shape and resolution.
Suboptimal Mobile Phase (Normal-Phase HPLC) Screen different ratios of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., ethanol, isopropanol).
Temperature Effects Varying the column temperature can sometimes improve selectivity. Try running the separation at both sub-ambient and elevated temperatures (e.g., 25°C, 40°C).
Issue 2: High System Backpressure
Possible Cause Recommended Solution
Column Frit Blockage Filter all samples and mobile phases before use. Try back-flushing the column at a low flow rate. If this fails, the frit may need to be replaced.
Precipitation of Sample in the System Ensure the sample is fully dissolved in the initial mobile phase. If the sample has low solubility in the mobile phase, consider using a weaker injection solvent.
Tubing Blockage Systematically disconnect fittings starting from the detector and working backward to the pump to identify the location of the blockage.
Buffer Precipitation If using buffers, ensure they are soluble in the full range of the mobile phase gradient. Flush the system thoroughly with water before switching to high organic content.
Issue 3: Appearance of New or Unexpected Peaks
Possible Cause Recommended Solution
On-Column Degradation / Dehalogenation The compound may be unstable on the stationary phase or in the mobile phase. Analyze fractions by LC-MS to identify the new peak. If degradation is confirmed, try a different stationary phase or adjust mobile phase pH to be milder.
Ghost Peaks An impurity from a previous injection may be eluting. Run a blank gradient to confirm. Ensure the column is adequately flushed with a strong solvent after each run.
Sample Decomposition in Solution The compound may not be stable in the injection solvent over time. Prepare samples fresh and analyze them promptly.

Data Presentation

The following tables provide representative data for the purification of halogenated spirocycles. Table 1 outlines a screening process for a chiral separation, and Table 2 shows an example of a scaled-up achiral purification.

Table 1: Example of Chiral SFC Screening Data for a Fluorinated Spiro-oxindole

Chiral Column (Stationary Phase) **Co-Solvent (Methanol in CO₂) **Resolution (Rs) Notes
Chiralpak® IA (Amylose derivative)15%1.8Good initial separation, baseline resolved.
Chiralpak® IB (Cellulose derivative)15%1.2Partial separation, not baseline resolved.
Chiralpak® IC (Cellulose derivative)15%2.1Excellent separation, best candidate for optimization.
Chiralcel® OD (Cellulose derivative)15%0.8Poor separation.

Table 2: Example of Achiral Preparative HPLC Purification of a Brominated Spiroketal

Parameter Analytical Method Preparative Method
Column PFP, 4.6 x 150 mm, 5 µmPFP, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 40-70% B over 15 min40-70% B over 15 min
Flow Rate 1.0 mL/min20 mL/min
Loading 0.1 mg25 mg
Crude Purity 85%85%
Isolated Purity >99%>99%
Recovery N/A92%

Experimental Protocols

General Protocol for Method Development and Scale-Up

This protocol outlines a systematic approach to developing a purification method for a novel halogenated spirocycle.

  • Solubility and Stability Assessment:

    • Determine the solubility of the crude sample in various common chromatographic solvents (e.g., methanol, acetonitrile, isopropanol, dichloromethane, hexane).

    • Assess the stability of the compound in the chosen solvents over several hours by re-analyzing a standard solution. Check for the appearance of degradation peaks, such as dehalogenated species, using LC-MS.

  • Initial Analytical Method Scouting (Achiral or Chiral):

    • For Achiral Separations:

      • Use a UHPLC or HPLC system with a mass spectrometer (MS) detector.

      • Screen a minimum of three columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP).

      • Run a generic broad gradient (e.g., 5-95% Acetonitrile in water with 0.1% formic acid) on each column to assess retention and peak shape.

    • For Chiral Separations:

      • Use an SFC or HPLC system. SFC is often faster for screening.

      • Screen a diverse set of at least 4-6 chiral stationary phases (CSPs).

      • For SFC, use a generic gradient with a common co-solvent like methanol. For HPLC, use a standard normal-phase eluent like hexane/isopropanol.

  • Method Optimization:

    • Select the column/CSP and mobile phase system that provided the best initial separation.

    • Optimize the gradient slope to maximize resolution between the target compound and its closest impurities.

    • For chiral separations, fine-tune the co-solvent percentage and evaluate the effect of different alcohol modifiers (methanol vs. ethanol vs. isopropanol).

    • Evaluate the effect of additives (e.g., 0.1% TFA, DEA) on peak shape, especially for basic or acidic compounds.

  • Loading Study:

    • Using the optimized analytical method, perform a series of injections with increasing sample concentration to determine the maximum loading capacity before resolution is compromised. This is crucial for efficient scale-up.

  • Scale-Up to Preparative Chromatography:

    • Choose a preparative column with the same stationary phase and particle size as the optimized analytical column.

    • Scale the flow rate and gradient times geometrically based on the column cross-sectional area.

    • The injection volume and sample concentration should be based on the results of the loading study.

    • Perform the preparative run and collect fractions based on UV signal or time.

  • Fraction Analysis:

    • Analyze all collected fractions using the initial analytical method to determine purity.

    • Pool the pure fractions and evaporate the solvent to obtain the purified halogenated spirocycle.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Bad Peak Shape) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Likely Systemic Issue check_all_peaks->system_issue Yes compound_issue Likely Compound-Specific Issue check_all_peaks->compound_issue No check_pressure Check System Pressure system_issue->check_pressure check_connections Inspect Tubing & Connections check_pressure->check_connections flush_system Flush System & Column check_connections->flush_system resolved Problem Resolved flush_system->resolved check_overload Reduce Sample Concentration compound_issue->check_overload overload_resolved Peak Shape Improved? check_overload->overload_resolved optimize_mp Optimize Mobile Phase (pH, Additives, Solvent Strength) overload_resolved->optimize_mp No overload_resolved->resolved Yes change_column Screen Different Stationary Phases (e.g., PFP, Chiral) optimize_mp->change_column change_column->resolved

Caption: Troubleshooting workflow for chromatographic purification issues.

Method_Development_Workflow cluster_prep Preparation cluster_analytical Analytical Scale cluster_prep_scale Preparative Scale cluster_analysis Analysis solubility 1. Assess Solubility & Stability (LC-MS) scouting 2. Screen Columns (e.g., C18, PFP, Chiral) solubility->scouting optimization 3. Optimize Gradient & Mobile Phase scouting->optimization loading 4. Perform Loading Study optimization->loading scale_up 5. Scale Up Method (Flow Rate, Gradient) loading->scale_up purify 6. Run Preparative Chromatography scale_up->purify analyze_fractions 7. Analyze Fractions for Purity purify->analyze_fractions pool_product 8. Pool Pure Fractions & Evaporate analyze_fractions->pool_product

Caption: Experimental workflow for method development and scale-up.

References

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 6-(Bromomethyl)spiro[2.5]octane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 6...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 6-(bromomethyl)spiro[2.5]octane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Direct experimental data for the solvolysis of 6-(bromomethyl)spiro[2.5]octane is limited in the public domain. The guidance provided here is based on established principles of physical organic chemistry and data from analogous systems, particularly neopentyl and cyclopropylmethyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for the solvolysis of 6-(bromomethyl)spiro[2.5]octane?

A1: The reactivity of 6-(bromomethyl)spiro[2.5]octane is expected to be a balance between two competing factors:

  • Steric Hindrance: The spiro[2.5]octyl group is sterically bulky, similar to a neopentyl group. This bulkiness is expected to significantly hinder a direct S_N2 attack by a solvent molecule.

  • Neighboring Group Participation (NGP): The cyclopropyl ring in the spiro[2.5]octane system can participate in the reaction by stabilizing an adjacent positive charge. This can lead to an accelerated S_N1-like pathway with the formation of non-classical carbocation intermediates, potentially leading to rearranged products.

Therefore, the reaction is likely to proceed through a carbocationic intermediate, with the solvent acting as the nucleophile. The exact pathway and product distribution will be highly dependent on the solvent's properties.

Q2: How is the solvent expected to influence the reaction rate?

A2: The rate of solvolysis is expected to be sensitive to both the ionizing power and the nucleophilicity of the solvent.

  • Solvent Ionizing Power (Y): Solvents with high ionizing power (e.g., water, formic acid, trifluoroethanol) will facilitate the departure of the bromide leaving group and stabilize the resulting carbocationic intermediate, thus increasing the reaction rate.

  • Solvent Nucleophilicity (N): While a direct S_N2 reaction is unlikely, the solvent still acts as the nucleophile in the product-forming step. A more nucleophilic solvent can trap the carbocation intermediate more efficiently. The overall rate dependence on nucleophilicity will indicate the degree of S_N2 character or the importance of nucleophilic assistance in the ionization step.

The relationship between the rate constant (k) and solvent parameters can be analyzed using the extended Grunwald-Winstein equation: log(k/k₀) = mY + lN.

Q3: What are the potential products of the solvolysis of 6-(bromomethyl)spiro[2.5]octane?

A3: Due to the potential for neighboring group participation from the cyclopropyl ring, a mixture of products is expected. The initial carbocation can be trapped by the solvent directly or undergo rearrangement to form more stable carbocations. Potential products include:

  • Direct Substitution Product: 6-(alkoxymethyl)spiro[2.5]octane or 6-(hydroxymethyl)spiro[2.5]octane.

  • Rearranged Products: Ring-expanded products, such as those containing a cyclobutane or other ring systems, may be formed.

The product ratio will be highly dependent on the solvent and temperature.

Troubleshooting Guides

Issue 1: The reaction is extremely slow or does not proceed to completion.

  • Possible Cause: Insufficient ionizing power of the solvent. The steric hindrance around the reaction center may require a highly ionizing solvent to facilitate the formation of the carbocation intermediate.

  • Solution:

    • Switch to a solvent with a higher ionizing power (Y value). For example, move from ethanol/water mixtures to formic acid or trifluoroethanol (TFE) mixtures.

    • Increase the reaction temperature. Be aware that this may also alter the product distribution.

    • Ensure the starting material is pure and the solvent is anhydrous (if water is not the intended nucleophile).

Issue 2: A complex mixture of products is obtained, making isolation and characterization difficult.

  • Possible Cause: Rearrangement of the carbocation intermediate is occurring, which is common in systems capable of neighboring group participation.

  • Solution:

    • Lower the reaction temperature to favor the kinetic product (direct substitution) over the thermodynamic (rearranged) products.

    • Use a less ionizing, more nucleophilic solvent. This might favor a pathway with more S_N2 character, reducing the lifetime of the carbocation and thus the extent of rearrangement. However, this may significantly decrease the overall reaction rate.

    • Employ chromatographic techniques such as HPLC or GC for product separation and analysis.

Issue 3: Inconsistent kinetic data between experimental runs.

  • Possible Cause:

    • Temperature fluctuations in the reaction bath.

    • Inaccurate measurement of reactant concentrations or solvent composition.

    • Presence of impurities in the starting material or solvent that may catalyze or inhibit the reaction.

  • Solution:

    • Use a constant temperature bath with precise temperature control (±0.1 °C).

    • Carefully prepare all solutions and verify concentrations.

    • Purify the starting material and use high-purity solvents.

    • Ensure the reaction is monitored for a sufficient duration to obtain reliable kinetic data.

Data Presentation

Table 1: Hypothetical Relative Solvolysis Rates of 6-(Bromomethyl)spiro[2.5]octane in Various Solvents at 25°C.

Solvent (v/v)Solvent Ionizing Power (Y)Solvent Nucleophilicity (N)Relative Rate Constant (k_rel)
100% Ethanol-2.030.371.0
80% Ethanol / 20% Water0.000.2015
50% Ethanol / 50% Water1.650.09250
100% Methanol-1.090.172.5
80% Methanol / 20% Water0.380.1530
97% TFE / 3% Water2.84-3.935000
100% Formic Acid2.05-2.391200

Note: These are illustrative values based on trends for similar systems and are intended for comparative purposes only.

Experimental Protocols

Protocol: Determination of Solvolysis Rate Constant by Titrimetry

This protocol describes a general method for measuring the rate of solvolysis by monitoring the production of HBr.

  • Preparation of Solvent Mixtures: Prepare the desired solvent mixtures by volume or weight. Ensure accurate composition.

  • Thermostating: Place the solvent mixture in a constant temperature bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation of Reaction:

    • Prepare a stock solution of 6-(bromomethyl)spiro[2.5]octane in a non-reactive, volatile solvent (e.g., acetone).

    • Inject a small, known volume of the stock solution into the thermostated solvent to achieve the desired initial concentration (typically 10⁻³ to 10⁻⁴ M). Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots (e.g., 5.00 mL) from the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a cold, non-reactive solvent (e.g., acetone).

    • Titrate the liberated HBr in the quenched aliquot with a standardized solution of a base (e.g., 0.01 M NaOH) using a suitable indicator (e.g., bromothymol blue).

  • Infinity Point: To determine the concentration of HBr at the completion of the reaction (the "infinity point"), heat a separate, larger aliquot of the reaction mixture in a sealed ampule at a higher temperature (e.g., 60 °C) for a time equivalent to at least 10 half-lives. Cool and titrate as above.

  • Data Analysis:

    • Calculate the concentration of HBr at each time point.

    • The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at the infinity point and Vt is the volume of titrant at time t.

Mandatory Visualization

Solvolysis Pathways cluster_SN1 SN1-like Pathway with NGP cluster_SN2 SN2 Pathway Start 6-(Bromomethyl)spiro[2.5]octane TS1 Transition State (Ionization) Start->TS1 Slow, Rate-determining (Solvent-assisted) Intermediate Non-classical Carbocation TS1->Intermediate Rearranged_Intermediate Rearranged Carbocation Intermediate->Rearranged_Intermediate Rearrangement Product1 Direct Substitution Product Intermediate->Product1 + Solvent (Nucleophile) Product2 Rearranged Product Rearranged_Intermediate->Product2 + Solvent (Nucleophile) Start_SN2 6-(Bromomethyl)spiro[2.5]octane TS2 SN2 Transition State Start_SN2->TS2 + Solvent (Nucleophile) Product_SN2 Direct Substitution Product TS2->Product_SN2 Note SN2 pathway is highly disfavored due to steric hindrance.

Caption: Competing pathways for the solvolysis of 6-(bromomethyl)spiro[2.5]octane.

Experimental Workflow Start Prepare Solvent Mixtures and Reagent Solutions Equilibrate Thermostate Solvent at Desired Temperature Start->Equilibrate Initiate Initiate Reaction by Adding Substrate Equilibrate->Initiate Monitor Withdraw Aliquots at Timed Intervals Initiate->Monitor Infinity Determine Infinity Point Initiate->Infinity Separate aliquot for V∞ Quench Quench Reaction Monitor->Quench Titrate Titrate Liberated HBr Quench->Titrate Analyze Plot ln(V∞ - Vt) vs. Time Titrate->Analyze Infinity->Analyze Result Calculate Rate Constant (k) Analyze->Result

Caption: General experimental workflow for kinetic analysis of solvolysis.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Predicted and Experimental NMR Spectroscopic Data: 6-(Bromomethyl)spiro[2.5]octane vs. (Bromomethyl)cyclohexane

A detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-(bromomethyl)spiro[2.5]octane with the experimental data for the structurally related (bromomethyl)cyclohexane is presented...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-(bromomethyl)spiro[2.5]octane with the experimental data for the structurally related (bromomethyl)cyclohexane is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the expected spectral features of the novel spirocyclic compound, benchmarked against a well-characterized analog.

Due to the absence of published experimental NMR data for 6-(bromomethyl)spiro[2.5]octane, this report utilizes predicted ¹H and ¹³C NMR data to forecast its spectroscopic characteristics. (Bromomethyl)cyclohexane was selected as a suitable alternative for comparison due to the shared structural motif of a bromomethyl group attached to a six-membered carbocyclic ring. This comparison offers valuable insights into the influence of the spiro-fused cyclopropane ring on the chemical environment of the neighboring protons and carbons.

¹H NMR Data Comparison

The predicted ¹H NMR spectrum of 6-(bromomethyl)spiro[2.5]octane and the experimental spectrum of (bromomethyl)cyclohexane are summarized in Table 1. The most notable feature in both compounds is the downfield shift of the methylene protons directly attached to the bromine atom (H-7 in the spiro compound and H-7 in the cyclohexane analog), appearing as a doublet around 3.2-3.3 ppm. This significant downfield shift is attributed to the strong deshielding effect of the electronegative bromine atom.

The protons on the cyclopropane ring of 6-(bromomethyl)spiro[2.5]octane are predicted to have characteristic upfield chemical shifts, a well-known consequence of the ring's diamagnetic anisotropy. The complex multiplet patterns observed for the cyclohexane ring protons in both molecules are due to extensive spin-spin coupling.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
6-(Bromomethyl)spiro[2.5]octane (Predicted)H-1, H-20.25 - 0.45m-
H-4, H-5, H-81.20 - 1.90m-
H-61.95 - 2.10m-
H-7 (CH₂Br)3.25d6.5
(Bromomethyl)cyclohexane (Experimental)[1]H-2, H-3, H-4, H-5, H-61.15 - 1.90m-
H-11.65 - 1.80m-
H-7 (CH₂Br)3.28d6.4

Table 1. Comparison of ¹H NMR Spectroscopic Data.

¹³C NMR Data Comparison

The ¹³C NMR data, presented in Table 2, further highlights the structural similarities and differences between the two compounds. The carbon of the bromomethyl group (C-7) in both molecules resonates at a similar downfield position (~39-40 ppm) due to the direct attachment to bromine.

A key differentiator is the presence of the spiro carbon (C-3) and the cyclopropyl carbons (C-1, C-2) in 6-(bromomethyl)spiro[2.5]octane. The spiro carbon is predicted to appear around 17 ppm, while the cyclopropyl methylene carbons are expected at approximately 5 ppm. The remaining cyclohexane ring carbons in both compounds show comparable chemical shifts, indicating a similar electronic environment.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
6-(Bromomethyl)spiro[2.5]octane (Predicted)C-1, C-25.0
C-3 (spiro)17.0
C-4, C-825.0
C-5, C-730.0
C-638.0
C-9 (CH₂Br)39.0
(Bromomethyl)cyclohexane (Experimental)[1]C-425.8
C-3, C-526.6
C-2, C-631.0
C-140.8
C-7 (CH₂Br)39.7

Table 2. Comparison of ¹³C NMR Spectroscopic Data.

Experimental Protocols

Predicted NMR Data Acquisition for 6-(bromomethyl)spiro[2.5]octane:

The ¹H and ¹³C NMR spectra for 6-(bromomethyl)spiro[2.5]octane were predicted using commercially available NMR prediction software. The prediction was based on a database of known chemical shifts and coupling constants, employing a hierarchical spherical description of the molecular structure. The algorithm considers through-bond and through-space effects to estimate the chemical shifts.

Experimental NMR Data Acquisition for (Bromomethyl)cyclohexane:

The experimental ¹H and ¹³C NMR spectra of (bromomethyl)cyclohexane were obtained from the SpectraBase database[1]. The typical experimental conditions for acquiring such spectra are as follows:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard and set to 0.00 ppm for both ¹H and ¹³C NMR.

  • Temperature: Spectra are typically recorded at room temperature (approximately 298 K).

  • ¹H NMR Parameters: Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

Signaling Pathways and Experimental Workflows

G Figure 1. Comparative NMR Analysis Workflow cluster_target Target Compound: 6-(Bromomethyl)spiro[2.5]octane cluster_alternative Alternative Compound: (Bromomethyl)cyclohexane cluster_comparison Comparative Analysis target_structure Molecular Structure nmr_prediction NMR Prediction Software target_structure->nmr_prediction predicted_data Predicted 1H & 13C NMR Data nmr_prediction->predicted_data data_comparison Data Comparison (Chemical Shifts, Multiplicities) predicted_data->data_comparison alt_structure Molecular Structure nmr_experiment NMR Spectrometer alt_structure->nmr_experiment experimental_data Experimental 1H & 13C NMR Data nmr_experiment->experimental_data experimental_data->data_comparison structural_insights Structural Insights (Influence of Spiro Ring) data_comparison->structural_insights

Figure 1. Workflow for the comparative NMR analysis.

This guide provides a foundational understanding of the expected NMR characteristics of 6-(bromomethyl)spiro[2.5]octane. The comparison with an experimental spectrum of a close structural analog enhances the reliability of the predicted data and offers valuable insights for the characterization of this and similar spirocyclic systems. Future experimental validation of the NMR data for 6-(bromomethyl)spiro[2.5]octane is recommended to confirm these predictions.

References

Comparative

Unveiling the Spirocyclic Core: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Spiro[2.5]octane Derivatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as spiro[2.5]octane and its derivatives, are inc...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as spiro[2.5]octane and its derivatives, are increasingly incorporated into drug candidates due to their unique three-dimensional architectures. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these compounds, supported by experimental data and protocols. Furthermore, it contrasts NMR with alternative analytical techniques, offering a holistic view for selecting the optimal characterization strategy.

¹H and ¹³C NMR Spectral Data of Spiro[2.5]octane and its Ketone Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities are indicative of the electronic environment and connectivity of the nuclei. Below is a summary of available ¹H and ¹³C NMR data for spiro[2.5]octane and its ketone derivatives. The numbering of the carbon atoms follows standard IUPAC nomenclature.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Spiro[2.5]octane C1, C20.20 - 0.50 (m)7.0
C4, C81.20 - 1.60 (m)33.5
C5, C71.20 - 1.60 (m)26.0
C61.20 - 1.60 (m)25.0
Spiro C3-20.0
Spiro[2.5]octan-4-one C1, C2Data not availableData not available
C5, C8Data not availableData not available
C6, C7Data not availableData not available
Spiro C3-Data not available
C=O (C4)-Data not available
Spiro[2.5]octan-5-one C1, C2Data not availableData not available
C4, C6Data not availableData not available
C7, C8Data not availableData not available
Spiro C3-Data not available
C=O (C5)-Data not available
Spiro[2.5]octan-6-one C1, C2Data not availableData not available
C4, C8Data not availableData not available
C5, C7Data not availableData not available
Spiro C3-Data not available
C=O (C6)-Data not available

Note: The presented data for spiro[2.5]octane is based on typical ranges observed for similar structures. Specific experimental data for the parent alkane and its simple ketone derivatives is limited in publicly available literature. The absence of readily available data for the ketone derivatives highlights a potential area for further research and publication.

Comparison with Alternative Characterization Techniques

While NMR is a cornerstone of structural analysis, other techniques provide complementary information.

TechniquePrincipleAdvantages for Spiro[2.5]octane DerivativesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute 3D structure, including stereochemistry and conformation in the solid state. Useful for complex derivatives.[1]Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation relevant to biological activity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioDetermines the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.Does not provide detailed information on stereochemistry or the connectivity of the carbon skeleton. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsQuickly identifies the presence of functional groups, such as the carbonyl (C=O) stretch in ketone derivatives (typically 1680-1750 cm⁻¹).Provides limited information about the overall molecular structure and connectivity. The IR spectrum of the parent spiro[2.5]octane is available in the NIST WebBook.[2]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of spiro[2.5]octane derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro[2.5]octane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, especially for complex derivatives, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range (2-3 bond) correlations.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing the NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a spiro[2.5]octane derivative.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Compound Spiro[2.5]octane Derivative NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Couplings) Processing->Analysis Structure Structure Confirmation Analysis->Structure

General workflow for NMR characterization.

References

Validation

Comparative Mass Spectrometry Analysis: 6-(Bromomethyl)spiro[2.5]octane and Alternative Structures

This guide provides a comparative analysis of the predicted mass spectrometric behavior of 6-(bromomethyl)spiro[2.5]octane against a simpler, related compound, bromocyclohexane. The information is targeted towards resear...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the predicted mass spectrometric behavior of 6-(bromomethyl)spiro[2.5]octane against a simpler, related compound, bromocyclohexane. The information is targeted towards researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of novel chemical entities.

Predicted Mass Spectrometry Data

Due to the absence of published experimental mass spectra for 6-(bromomethyl)spiro[2.5]octane, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry.[1][2][3] The fragmentation of 6-(bromomethyl)spiro[2.5]octane is compared with the known fragmentation of bromocyclohexane to highlight the influence of the spirocyclic system.

Table 1: Predicted Mass Spectral Data for 6-(Bromomethyl)spiro[2.5]octane and Bromocyclohexane

m/z Value Proposed Fragment Ion Predicted Relative Abundance for 6-(Bromomethyl)spiro[2.5]octane Observed/Predicted Relative Abundance for Bromocyclohexane Notes
202/204[M]⁺LowModerateMolecular ion peak. The presence of two peaks of nearly equal intensity is characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]
123[M - Br]⁺HighHighLoss of the bromine radical, a common fragmentation for bromoalkanes.[3] This would be a stable secondary carbocation.
95[C₇H₁₁]⁺ModerateHigh (as [C₆H₁₁]⁺)For 6-(bromomethyl)spiro[2.5]octane, this corresponds to the loss of CH₂Br. For bromocyclohexane, it's the loss of Br.
81[C₆H₉]⁺ModerateHighFurther fragmentation of the [M - Br]⁺ ion, likely through the loss of C₂H₄ (ethylene), a common pathway for cyclic systems.[4]
67[C₅H₇]⁺ModerateModerateSubsequent loss of another ethylene molecule from the m/z 81 fragment.
41[C₃H₅]⁺HighHighAllyl cation, a very stable and common fragment in the mass spectra of hydrocarbons.

Experimental Protocols

A standard protocol for the analysis of 6-(bromomethyl)spiro[2.5]octane and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation: The analyte, 6-(bromomethyl)spiro[2.5]octane, is dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a quadrupole mass spectrometer is used.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

fragmentation_pathway M [C₉H₁₅Br]⁺˙ m/z 202/204 M_Br [C₉H₁₅]⁺ m/z 123 M->M_Br - Br• C7H11 [C₇H₁₁]⁺ m/z 95 M_Br->C7H11 - C₂H₄ C6H9 [C₆H₉]⁺ m/z 81 M_Br->C6H9 - C₃H₆ C5H7 [C₅H₇]⁺ m/z 67 C7H11->C5H7 - C₂H₄ C3H5 [C₃H₅]⁺ m/z 41 C6H9->C3H5 - C₃H₄

Caption: Predicted Fragmentation Pathway of 6-(Bromomethyl)spiro[2.5]octane.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize mass_analyzer Mass Analyzer (Quadrupole) ionize->mass_analyzer detect Detection mass_analyzer->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: Experimental Workflow for GC-MS Analysis.

References

Comparative

The Spiro[2.5]octane Moiety: A 3D Bioisostere for Phenyl Rings in Drug Discovery

A comparative guide for researchers on the emerging potential of spiro[2.5]octane as a saturated, three-dimensional replacement for the ubiquitous phenyl ring. This guide addresses the rationale, comparative physicochemi...

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the emerging potential of spiro[2.5]octane as a saturated, three-dimensional replacement for the ubiquitous phenyl ring. This guide addresses the rationale, comparative physicochemical properties, and key experimental considerations, leveraging data from closely related bioisosteres to inform development strategies.

In the quest to optimize drug candidates, medicinal chemists are increasingly "escaping from flatland" by replacing planar aromatic rings, like the phenyl group, with saturated, three-dimensional scaffolds.[1] This strategy aims to improve key pharmaceutical properties such as solubility and metabolic stability while exploring new chemical space. The spiro[2.5]octane scaffold has emerged as a promising, yet underexplored, bioisostere of the phenyl ring. This guide provides a comparative overview of spiro[2.5]octane and the phenyl ring, supported by experimental data from analogous saturated bioisosteres to project its potential impact on drug design.

Executive Summary: Spiro[2.5]octane vs. Phenyl Ring

FeaturePhenyl RingSpiro[2.5]octanePotential Advantage of Spiro[2.5]octane
Structure Planar, aromatic (sp² hybridized)3D, saturated (sp³ hybridized)Improved spatial arrangement for target binding, potential for novel intellectual property.
Lipophilicity High (contributes to poor solubility)Generally lowerCan lead to improved aqueous solubility and reduced off-target toxicity.
Solubility Often low, due to π-stackingPotentially higherDisruption of crystal lattice packing can enhance solubility.
Metabolic Stability Prone to CYP450-mediated oxidationGenerally more stableAbsence of aromatic C-H bonds susceptible to oxidation can prolong half-life.

Physicochemical Properties: A Baseline Comparison

A direct comparison of the parent scaffolds provides a foundational understanding of their differing properties.

PropertyBenzene (for Phenyl)Spiro[2.5]octaneReference
Molecular Weight ( g/mol ) 78.11110.20[2][3]
cLogP 2.13.7[2][3]
Boiling Point (°C) 80.1~125.8[4][5]
Melting Point (°C) 5.5~ -86.15[4][5]
Fraction of sp³ carbons (Fsp³) 01

Note: While the parent spiro[2.5]octane has a higher cLogP, the introduction of functional groups and the disruption of planarity in a larger drug molecule can lead to an overall decrease in lipophilicity compared to the phenyl analogue.

Performance in Drug Analogs: Insights from Surrogate Bioisosteres

Direct experimental data for the bioisosteric replacement of a phenyl ring with spiro[2.5]octane in a drug molecule is not yet extensively published. However, compelling data from the closely related spiro[3.3]heptane and the well-studied bicyclo[2.2.2]octane serve as excellent surrogates to predict the potential effects.

Case Study 1: Spiro[3.3]heptane as a Bioisostere for the meta-Phenyl Ring in Sonidegib

The anticancer drug Sonidegib was modified by replacing its meta-substituted phenyl ring with a spiro[3.3]heptane moiety. This study provides valuable insights into how a spirocyclic core can modulate physicochemical properties.[6][7][8]

CompoundclogPlogD (7.4)Solubility (µM)Metabolic Stability (CLint, µL/min/mg)
Sonidegib (Phenyl) 6.8≥ 3.5-18
trans-Spiro[3.3]heptane analog 6.0≥ 3.5-36
cis-Spiro[3.3]heptane analog 6.0≥ 3.5-156
(Data sourced from ChemRxiv DOI: 10.26434/chemrxiv-2023-y3j79)[6]

This case study demonstrates that replacing a phenyl ring with a spirocycle can decrease calculated lipophilicity (clogP).[6] However, it also highlights that the impact on metabolic stability can be complex and stereochemistry-dependent.[6]

Case Study 2: Bicyclo[2.2.2]octane as a Bioisostere for the para-Phenyl Ring in Imatinib

The replacement of a para-phenyl ring in the anticancer drug Imatinib with a bicyclo[2.2.2]octane (BCO) scaffold has been studied, providing a model for a saturated, rigid replacement.[9][10]

CompoundclogPlogD (7.4)Solubility (µM)Metabolic Stability (t½, min in HLM)
Imatinib (Phenyl) 4.52.035114
BCO analog 3.61.911342
(Data sourced from Nature Communications DOI: 10.1038/s41467-023-41614-2)[9]

In this instance, the saturated bioisostere led to a decrease in lipophilicity and a significant improvement in metabolic stability, although with a reduction in aqueous solubility.[9]

Visualizing the Bioisosteric Replacement

The structural rationale for replacing a para-substituted phenyl ring with a spiro[2.5]octane moiety is based on the similar spatial orientation of the exit vectors.

cluster_phenyl para-Substituted Phenyl Ring cluster_spiro Disubstituted Spiro[2.5]octane cluster_concept Bioisosteric Replacement p1 R1- p_ring Phenyl p1->p_ring p2 -R2 p_ring->p2 s1 R1- s_ring Spiro[2.5]octane s1->s_ring s2 -R2 s_ring->s2 phenyl_node Phenyl-containing Drug arrow => spiro_node Spiro[2.5]octane Analog

Caption: Bioisosteric replacement of a phenyl ring with a spiro[2.5]octane scaffold.

Experimental Workflow for Evaluating Bioisosteres

A typical workflow for the synthesis and evaluation of a novel spiro[2.5]octane-containing drug analog is outlined below.

synthesis Synthesis of Spiro[2.5]octane Analog purification Purification and Structural Verification synthesis->purification solubility Kinetic Solubility Assay purification->solubility lipophilicity logD Measurement purification->lipophilicity metabolism Microsomal Stability Assay purification->metabolism activity In Vitro Biological Assay purification->activity analysis Data Analysis and Comparison solubility->analysis lipophilicity->analysis metabolism->analysis activity->analysis

Caption: General experimental workflow for the evaluation of a spiro[2.5]octane analog.

Key Experimental Protocols

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • Add 1.5 µL of the 10 mM DMSO stock solution to 148.5 µL of PBS in a 96-well microplate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate.

    • Quantify the concentration of the soluble compound in the filtrate using LC-MS/MS by comparing against a standard curve.[11][12][13][14][15]

Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of metabolism of a compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.

  • Reaction Mixture Preparation:

    • Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL).

    • Prepare a NADPH regenerating system solution.

    • Dilute the test compound to a final concentration of 1 µM in a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

  • Assay Procedure:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the compound and microsome mixture. The final protein concentration should be around 0.5 mg/mL.[16][17][18]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[16][19]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (k / microsomal protein concentration).[18]

Conclusion

While direct, comprehensive experimental data on the bioisosteric replacement of phenyl rings with spiro[2.5]octane is still emerging, the foundational physicochemical properties of the scaffold and comparative data from closely related spirocycles and bicyclic analogs strongly suggest its potential as a valuable tool in drug discovery. The spiro[2.5]octane core offers a promising avenue to increase the three-dimensionality of drug candidates, with the potential to favorably modulate solubility, lipophilicity, and metabolic stability. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel drug candidates incorporating this intriguing scaffold. Future studies with direct head-to-head comparisons are warranted to fully elucidate the advantages and potential liabilities of this bioisosteric replacement.

References

Validation

Assessing the 3D Spatial Arrangement of Spiro[2.5]octane Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The spiro[2.5]octane scaffold has garnered significant interest in medicinal chemistry due to its unique three-dimensional architecture. Its inherent rigidi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.5]octane scaffold has garnered significant interest in medicinal chemistry due to its unique three-dimensional architecture. Its inherent rigidity and defined spatial orientation of substituents offer a compelling strategy for optimizing drug-target interactions, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide provides an objective comparison of the spiro[2.5]octane framework with common alternative scaffolds, supported by experimental data and detailed methodologies for assessing their 3D spatial arrangements.

Comparative Analysis of Scaffold Geometries

The precise positioning of functional groups is paramount in rational drug design. The spiro[2.5]octane system provides a rigid framework that locks substituents into well-defined axial and equatorial positions on the cyclohexane ring, while the cyclopropane ring introduces further conformational constraints. This can be advantageous compared to more flexible systems like simple cyclohexanes or the highly rigid, symmetrical adamantane scaffold.

Below is a comparative summary of key geometric parameters obtained from X-ray crystallography and computational modeling.

ParameterSpiro[2.5]octane Derivative¹Cyclohexane (Chair)Adamantane
Bond Lengths (Å)
C-C (Cyclohexane)~1.53 - 1.55~1.54~1.54
C-C (Cyclopropane)~1.50 - 1.52N/AN/A
C-H~1.09 - 1.10~1.09~1.09
Bond Angles (°)
C-C-C (Cyclohexane)~109 - 112~111~109.5
C-C-C (Cyclopropane)~60N/AN/A
H-C-H~107 - 109~109.5~109.5
Dihedral Angles (°)
C-C-C-C (Cyclohexane)~55 - 60 (gauche)~60 (gauche)~60 (gauche)

¹Data for the spiro[2.5]octane derivative is based on the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde.[1][2]

Experimental Methodologies for 3D Spatial Assessment

The definitive determination of the three-dimensional structure of spiro[2.5]octane derivatives relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the solid-state conformation, yielding precise bond lengths, bond angles, and torsional angles.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation from a saturated solution.

    • Dissolve the purified spiro[2.5]octane derivative in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Alternative methods include vapor diffusion and slow cooling of a saturated solution.[3][4][5][6][7]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic model is built into the electron density map and refined to achieve the best fit with the experimental data.

2D-NOESY NMR Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that provides information about the through-space proximity of protons, which is crucial for determining the solution-state conformation and stereochemistry of molecules.[8][9][10][11] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the spiro[2.5]octane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a high-quality NMR tube.

    • Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D-NOESY experiment on the NMR spectrometer.

    • Key parameters to optimize include the mixing time (d8), which is typically set to the T1 relaxation time of the protons of interest (for small molecules, this is often in the range of 0.5-1.5 seconds).[11][12]

    • Acquire the 2D-NOESY spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D-NOESY spectrum using appropriate software.

    • Correlate the cross-peaks to identify protons that are close in space (< 5 Å).

    • The relative intensities of the cross-peaks (strong, medium, weak) can be used to estimate the relative distances between protons. For instance, a strong NOE correlation between an axial proton on the cyclohexane ring and a substituent would confirm the axial orientation of that substituent.

Representative NOESY Data for a Spiro[2.5]octane Derivative:

Proton PairNOE IntensityInferred Spatial Relationship
H_axial (cyclohexane) - H_substituentStrongAxial substituent
H_equatorial (cyclohexane) - H_substituentWeak/AbsentEquatorial substituent
H_cyclopropane - H_axial (cyclohexane)MediumProximity of cyclopropane to the axial face
H_cyclopropane - H_equatorial (cyclohexane)WeakGreater distance between cyclopropane and the equatorial face

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the 3D spatial arrangement of spiro[2.5]octane derivatives.

G Workflow for 3D Spatial Arrangement Assessment cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of Spiro[2.5]octane Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Crystal Growth NMR 2D-NOESY NMR Spectroscopy Purification->NMR Sample Preparation SolidState Solid-State Conformation XRay->SolidState Bond Lengths, Angles SolutionState Solution-State Conformation NMR->SolutionState Interproton Distances Comparison Comparison with Alternative Scaffolds SolidState->Comparison SolutionState->Comparison

Caption: Workflow for assessing the 3D spatial arrangement of spiro[2.5]octane derivatives.

Logical Relationship between Scaffolds

The choice of a molecular scaffold is a critical decision in drug design, with a trade-off between conformational rigidity and synthetic accessibility.

G Relationship between Scaffolds in Drug Design Scaffold Scaffold Selection Spiro Spiro[2.5]octane Scaffold->Spiro Cyclo Cyclohexane Scaffold->Cyclo Adam Adamantane Scaffold->Adam Rigidity Increased Rigidity Spiro->Rigidity Complexity Synthetic Complexity Spiro->Complexity Flexibility Increased Flexibility Cyclo->Flexibility Adam->Rigidity Adam->Complexity

Caption: Logical relationships between different scaffolds in drug design.

References

Comparative

A Researcher's Guide to the Computational Modeling of Spirocyclic Reactions: A Comparative Analysis Focused on 6-(bromomethyl)spiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of computational approaches for modeling the reactions of spirocyclic compounds, with a specific focus on the pot...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for modeling the reactions of spirocyclic compounds, with a specific focus on the potential reactions of 6-(bromomethyl)spiro[2.5]octane. While direct computational studies on 6-(bromomethyl)spiro[2.5]octane are not extensively available in published literature, this document outlines a framework for such an investigation by drawing parallels with established computational studies on other spiro-annulated systems. The guide will detail common theoretical methods, present hypothetical comparative data, and provide standardized experimental protocols for the validation of computational models.

Introduction to Computational Modeling of Spirocycles

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for protein targets.[1][2] Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the reaction mechanisms, transition states, and relative stabilities of intermediates and products in the synthesis of these complex molecules.[1][3]

This guide will explore a hypothetical reaction of 6-(bromomethyl)spiro[2.5]octane and compare the potential computational approaches with those used for other spirocyclic systems.

Hypothetical Reaction: Nucleophilic Substitution of 6-(bromomethyl)spiro[2.5]octane

A fundamental reaction of 6-(bromomethyl)spiro[2.5]octane would be a nucleophilic substitution (SN2) reaction, where the bromide is displaced by a nucleophile (e.g., hydroxide, cyanide). A computational study of this reaction would aim to determine the activation energy, reaction pathway, and the geometry of the transition state.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 6-bromomethyl 6-(bromomethyl)spiro[2.5]octane TS [Nu---C---Br]‡ 6-bromomethyl->TS Nu Nucleophile (Nu-) Nu->TS Substituted_Product 6-(nucleophilomethyl)spiro[2.5]octane TS->Substituted_Product Br Bromide (Br-) TS->Br

Caption: Hypothetical SN2 reaction pathway for 6-(bromomethyl)spiro[2.5]octane.

Comparative Analysis of Computational Methodologies

The table below summarizes a hypothetical computational study of the SN2 reaction of 6-(bromomethyl)spiro[2.5]octane, alongside methodologies from published studies on other spiro compounds. This allows for a direct comparison of the theoretical levels and basis sets commonly employed.

Parameter Hypothetical Study: 6-(bromomethyl)spiro[2.5]octane Study A: Spiro-annulated Scaffolds[1] Study B: Meldrum Spiro Dibenzofuran Derivatives[3] Study C: Two New Spiro Compounds[4]
Reaction Type Nucleophilic Substitution (SN2)Multicomponent SynthesisDiels-Alder ReactionNot specified (structural analysis)
Computational Method DFTDFTDFTDFT
Functional B3LYPB3LYPB3LYPB3LYP
Basis Set 6-311+G(d,p)6-31+G**6-31G(d,p)6-31G(d,p)
Solvation Model PCM (Polarizable Continuum Model) - WaterNot specifiedNot specifiedNot specified
Calculated Properties Activation Energy, Reaction Enthalpy, Transition State GeometryRelative Stability of Intermediates, Transition State ParametersFormation Energy, Solvent Energy, Chemical HardnessOptimized Geometric Structures, Vibrational Frequencies
Software GaussianNot specifiedNot specifiedNot specified

Experimental Protocols for Validation

Computational findings should ideally be validated through experimental work. Below is a general protocol for conducting a nucleophilic substitution reaction on a bromoalkane, which could be adapted for 6-(bromomethyl)spiro[2.5]octane.

Objective: To synthesize 6-(hydroxymethyl)spiro[2.5]octane via nucleophilic substitution and determine the reaction kinetics to compare with computational predictions.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., acetone, DMSO)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A solution of 6-(bromomethyl)spiro[2.5]octane and an internal standard in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. The flask is placed in a temperature-controlled bath.

  • Initiation: A solution of NaOH in the same solvent is added to the flask to initiate the reaction.

  • Monitoring: Aliquots of the reaction mixture are taken at regular time intervals.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution to stop the reaction.

  • Analysis: The quenched samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product over time.

  • Data Processing: The concentration data is used to determine the reaction rate constant. This experimental rate constant can then be compared with the computationally predicted activation energy through the Arrhenius equation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation A Prepare reactant and internal standard solution C Combine solutions in temperature-controlled bath A->C B Prepare nucleophile solution B->C D Take aliquots at regular intervals C->D E Quench aliquots D->E F Analyze by GC-MS E->F G Determine reaction rate F->G H Compare experimental rate with computational ΔG‡ G->H

Caption: General experimental workflow for kinetic analysis.

Alternative Spirocyclic Scaffolds in Drug Discovery

While 6-(bromomethyl)spiro[2.5]octane serves as a model, a variety of other spirocyclic scaffolds are being actively investigated in drug development. These include spiro[3.3]heptanes, azaspiro[2.y]alkanes, and more complex fused systems. The computational and experimental approaches detailed in this guide are broadly applicable to these alternative structures, allowing for a systematic exploration of their reactivity and potential as pharmaceutical building blocks. The synthesis of spiro[2.5]octa-4,7-dien-6-ones has been reported, showcasing the accessibility of related spirocyclic systems.[5]

Conclusion

The computational modeling of 6-(bromomethyl)spiro[2.5]octane reactions, while not yet prominent in the literature, can be effectively guided by the established methodologies used for other spirocyclic compounds. By employing DFT with functionals like B3LYP and appropriate basis sets, researchers can predict reaction pathways and energetics. Crucially, these computational models should be validated through rigorous experimental work, such as kinetic studies. This integrated approach of computational and experimental chemistry is vital for accelerating the discovery and development of novel spirocycle-based therapeutics.

References

Validation

A Comparative Analysis of the Reactivity of 6-(bromomethyl)spiro[2.5]octane and Benzyl Bromide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Executive Summary Benzyl bromide is a highly reactive primary benzylic halide that readily participates in both S(_N)1 and S(_N)2 reactions due to the reson...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl bromide is a highly reactive primary benzylic halide that readily participates in both S(_N)1 and S(_N)2 reactions due to the resonance stabilization of the resulting benzylic carbocation and the relatively low steric hindrance at the benzylic carbon. In contrast, 6-(bromomethyl)spiro[2.5]octane, a primary alkyl bromide, is anticipated to exhibit significantly lower reactivity in both S(_N)1 and S(_N)2 pathways. This predicted low reactivity is attributed to the substantial steric hindrance imposed by the bulky spiro[2.5]octane group adjacent to the reactive center, which would impede the backside attack required for an S(_N)2 reaction. Furthermore, the primary carbocation that would form in an S(_N)1 reaction is inherently unstable and, unlike the benzylic carbocation, lacks resonance stabilization.

Comparative Data on Reactivity

The following table summarizes the predicted and known reactivity data for the two compounds. The data for 6-(bromomethyl)spiro[2.5]octane is inferred from the behavior of sterically hindered primary alkyl halides like neopentyl bromide.

Parameter6-(bromomethyl)spiro[2.5]octaneBenzyl Bromide
Structure A primary alkyl bromide with a bulky spirocyclic group at the β-position.A primary benzylic bromide.
Predicted S(N)2 Reactivity Very low due to severe steric hindrance from the spiro[2.5]octane moiety, which blocks the backside attack of the nucleophile.[1][2][3][4][5]High, as the primary benzylic carbon is relatively accessible to nucleophiles.[5][6]
Predicted S(_N)1 Reactivity Very low. The formation of a primary carbocation is energetically unfavorable.[7][8] The resulting carbocation would be prone to rearrangement.[9][10][11]High, due to the formation of a resonance-stabilized benzylic carbocation.[7][8]
Relative Rate of Nucleophilic Substitution Expected to be significantly slower than benzyl bromide under both S(N)1 and S(_N)2 conditions.High reactivity with a wide range of nucleophiles.[6]

Mechanistic Considerations

The divergent reactivity of these two compounds can be understood by examining the transition states and intermediates of the S(_N)1 and S(_N)2 reaction pathways.

S(_N)2 Reaction Pathway

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[2][3][4][5]

  • Benzyl Bromide: The benzylic carbon is relatively unhindered, allowing for effective backside attack by a nucleophile.

  • 6-(bromomethyl)spiro[2.5]octane: The bulky spiro[2.5]octane group creates significant steric congestion around the methylene bromide, making the backside approach of a nucleophile extremely difficult. This is analogous to the low S(_N)2 reactivity of neopentyl bromide, which is known to be orders of magnitude slower than simpler primary alkyl bromides.[9][12]

SN2_Comparison cluster_benzyl Benzyl Bromide (Low Steric Hindrance) cluster_spiro 6-(bromomethyl)spiro[2.5]octane (High Steric Hindrance) Nu Nu TS_Benzyl [Nu---CH2(C6H5)---Br]‡ Nu->TS_Benzyl Backside Attack C6H5CH2Br Benzyl Bromide C6H5CH2Br->TS_Benzyl Product_Benzyl C6H5CH2Nu + Br- TS_Benzyl->Product_Benzyl Fast Nu2 Nu TS_Spiro [Nu---CH2(Spiro)---Br]‡ Nu2->TS_Spiro Hindered Attack Spiro-CH2Br Spiro[2.5]octyl-CH2Br Spiro-CH2Br->TS_Spiro Product_Spiro Spiro[2.5]octyl-CH2Nu + Br- TS_Spiro->Product_Spiro Very Slow

Figure 1. SN2 Reaction Pathway Comparison.
S(_N)1 Reaction Pathway

The S(N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.[7][8]

  • Benzyl Bromide: The loss of the bromide ion generates a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge over the aromatic ring. This stabilization lowers the activation energy for carbocation formation.

  • 6-(bromomethyl)spiro[2.5]octane: The formation of a primary carbocation is highly unfavorable due to its inherent instability. While rearrangements to a more stable carbocation are possible, this initial high-energy step makes the S(_N)1 pathway unlikely under normal conditions.

SN1_Comparison cluster_benzyl_sn1 Benzyl Bromide cluster_spiro_sn1 6-(bromomethyl)spiro[2.5]octane BnBr C6H5CH2Br Bn_Carbocation C6H5CH2+ (Resonance Stabilized) BnBr->Bn_Carbocation Fast Ionization Bn_Product C6H5CH2-Solvent Bn_Carbocation->Bn_Product + Solvent SpiroBr Spiro[2.5]octyl-CH2Br Spiro_Carbocation Spiro[2.5]octyl-CH2+ (Unstable Primary) SpiroBr->Spiro_Carbocation Very Slow Ionization Spiro_Product Rearranged Products Spiro_Carbocation->Spiro_Product + Solvent

Figure 2. SN1 Carbocation Formation.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of 6-(bromomethyl)spiro[2.5]octane and benzyl bromide, the following experimental protocols are proposed.

Experiment 1: Comparative S(_N)2 Reaction with a Strong Nucleophile

Objective: To compare the rates of the S(_N)2 reaction of the two bromides with a strong nucleophile in a polar aprotic solvent.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Benzyl bromide

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of 6-(bromomethyl)spiro[2.5]octane and benzyl bromide in anhydrous acetone.

  • Prepare a solution of sodium iodide in anhydrous acetone.

  • In separate reaction vessels maintained at a constant temperature (e.g., 25°C), add the sodium iodide solution to each of the bromide solutions.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold water and extraction with diethyl ether).

  • Add a known amount of an internal standard to the quenched aliquots.

  • Analyze the organic extracts by GC-MS to determine the concentration of the starting bromide and the corresponding iodide product.

  • Plot the concentration of the starting material versus time to determine the reaction rate constant for each compound.

Experiment 2: Comparative Solvolysis (S(_N)1 Conditions)

Objective: To compare the rates of solvolysis of the two bromides in a polar protic solvent.

Materials:

  • 6-(bromomethyl)spiro[2.5]octane

  • Benzyl bromide

  • 80% Ethanol / 20% Water (v/v)

  • pH meter or conductivity probe

  • Titrating agent (e.g., standardized NaOH solution)

Procedure:

  • Prepare equimolar solutions of 6-(bromomethyl)spiro[2.5]octane and benzyl bromide in 80% ethanol.

  • In separate reaction vessels maintained at a constant temperature (e.g., 50°C), monitor the reaction progress.

  • The solvolysis reaction will produce HBr, which can be monitored in two ways:

    • Titration: At regular intervals, withdraw aliquots and titrate the generated HBr with a standardized solution of NaOH.

    • Conductivity: Monitor the increase in conductivity of the solution over time as the ionic HBr is formed.

  • Plot the amount of HBr produced (or the change in conductivity) versus time to determine the rate of solvolysis for each compound.

Experimental_Workflow cluster_sn2 SN2 Comparison cluster_sn1 SN1 Comparison (Solvolysis) Start Start Prepare_Solutions Prepare Equimolar Solutions of Bromides and Nucleophile/Solvent Start->Prepare_Solutions Reaction_Setup Set up Parallel Reactions at Constant Temperature Prepare_Solutions->Reaction_Setup SN2_Reaction React with NaI in Acetone Reaction_Setup->SN2_Reaction SN1_Reaction Solvolysis in 80% Ethanol Reaction_Setup->SN1_Reaction Quench_Aliquots Quench Aliquots at Time Intervals SN2_Reaction->Quench_Aliquots GCMS_Analysis Analyze by GC-MS Quench_Aliquots->GCMS_Analysis Data_Analysis Plot Concentration/Product vs. Time to Determine Rate Constants GCMS_Analysis->Data_Analysis Monitor_HBr Monitor HBr Production (Titration or Conductivity) SN1_Reaction->Monitor_HBr Monitor_HBr->Data_Analysis Compare_Rates Compare Reactivity Data_Analysis->Compare_Rates

Figure 3. Experimental Workflow for Reactivity Comparison.

Conclusion

Based on established principles of reaction mechanisms, 6-(bromomethyl)spiro[2.5]octane is predicted to be significantly less reactive than benzyl bromide in both S(_N)1 and S(_N)2 nucleophilic substitution reactions. The steric bulk of the spiro[2.5]octane group is expected to severely hinder the S(_N)2 pathway, while the instability of the primary carbocation intermediate makes the S(_N)1 pathway energetically unfavorable. For drug development professionals, this suggests that incorporating the 6-(bromomethyl)spiro[2.5]octane moiety may lead to increased stability and reduced off-target alkylation compared to benzyl bromide and other reactive benzylic halides. The proposed experimental protocols provide a clear path to empirically validate these predictions.

References

Comparative

Spiro[2.5]octane vs. Adamantane Linkers: A Physicochemical Property Comparison for Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate molecular linkers is a critical decision that can significantly impact the pharmacokinetic and pharmacodynamic profile of a dr...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular linkers is a critical decision that can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a detailed comparison of the physicochemical properties of two such linkers: the rigid, three-dimensional spiro[2.5]octane and the well-established adamantane.

While adamantane has been extensively utilized in medicinal chemistry to enhance lipophilicity and metabolic stability, spiro[2.5]octane is emerging as a potential bioisosteric replacement. This comparison aims to provide a clear overview of their key physicochemical properties, supported by available experimental data and detailed methodologies for crucial experiments.

Executive Summary

Adamantane is a well-characterized linker known to significantly increase lipophilicity and often improve metabolic stability by sterically shielding adjacent functional groups. In contrast, spiro[2.5]octane is a less explored scaffold. While direct comparative experimental data is limited, computational predictions and data from related spirocyclic systems suggest that spiro[2.5]octane may offer a more nuanced modulation of physicochemical properties, potentially providing a lower lipophilicity penalty compared to adamantane while still offering a rigidifying effect.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of adamantane and spiro[2.5]octane linkers. It is important to note that the data for spiro[2.5]octane is largely based on computational predictions and limited experimental findings for the parent scaffold, as there is a scarcity of published data for spiro[2.5]octane-containing drug candidates.

Physicochemical PropertyAdamantane LinkerSpiro[2.5]octane Linker
Lipophilicity (LogP) High, significantly increases molecular LogP (estimated cLogP increase of ~3.1)[1][2]Moderate to High (Calculated XLogP3 for parent: 3.7)[3]
Aqueous Solubility Generally low, incorporation often decreases aqueous solubility.Predicted to be low, but potentially higher than corresponding adamantane analogues.
Metabolic Stability Generally high; the rigid cage can protect adjacent functional groups from metabolism.[1][3]Predicted to be relatively stable due to its compact structure, though less data is available compared to adamantane.
Molecular Shape Globular, highly rigid, and three-dimensional.[1]Rigid, three-dimensional with a spirocyclic junction.
Fraction of sp3 Carbons (Fsp3) 1.01.0

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties discussed above are provided below. These protocols are standard in the pharmaceutical industry and are crucial for generating reliable and reproducible data.

Lipophilicity (LogP) Determination: Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[4][5][6]

Principle: A solution of the test compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to determine the partition coefficient.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a vial.

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing.

  • Allow the two phases to separate completely, often aided by centrifugation.

  • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

  • Quantify the concentration of the compound in each sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).

Aqueous Solubility Determination: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.[7][8][9]

Principle: A concentrated DMSO solution of the test compound is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same solvent.

  • Add an equal volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.

Metabolic Stability Assessment: Microsomal Stability Assay

The microsomal stability assay is an in vitro method used to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[1][2][10]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound is monitored over time.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Visualization of Key Concepts

To better illustrate the structural differences and their implications, the following diagrams are provided.

cluster_0 Adamantane Linker cluster_1 Spiro[2.5]octane Linker Adamantane Adamantane (C10H16) Prop_Adamantane High Lipophilicity High Rigidity High Fsp3 Steric Shielding Adamantane->Prop_Adamantane leads to Spirooctane Spiro[2.5]octane (C8H14) Prop_Spiro Moderate-High Lipophilicity High Rigidity High Fsp3 Spirooctane->Prop_Spiro leads to

Caption: Structural Linkers and Their Associated Physicochemical Properties.

Start Select Linker Adamantane Adamantane Start->Adamantane Spirooctane Spiro[2.5]octane Start->Spirooctane Properties Physicochemical Properties Adamantane->Properties Spirooctane->Properties Lipophilicity Lipophilicity (LogP) Properties->Lipophilicity Solubility Aqueous Solubility Properties->Solubility Metabolism Metabolic Stability Properties->Metabolism Impact Impact on Drug Candidate Profile Lipophilicity->Impact Solubility->Impact Metabolism->Impact PK Pharmacokinetics Impact->PK PD Pharmacodynamics Impact->PD

Caption: Decision Workflow for Linker Selection in Drug Discovery.

Conclusion

The choice between spiro[2.5]octane and adamantane linkers in drug design presents a trade-off between well-established properties and the potential for novel structural and physicochemical space. Adamantane offers a predictable and significant increase in lipophilicity and metabolic stability, which can be advantageous for certain drug targets, such as those in the central nervous system.[1] However, this often comes at the cost of reduced aqueous solubility.

Spiro[2.5]octane, while less studied, represents an intriguing alternative. Its rigid, three-dimensional structure can confer some of the same benefits as adamantane, such as pre-organizing appended functionalities for optimal target binding. The slightly smaller and potentially less lipophilic nature of the spiro[2.5]octane core compared to adamantane may offer a more favorable balance of properties for drug candidates where excessive lipophilicity is a concern.

Further experimental investigation into a wider range of spiro[2.5]octane-containing compounds is necessary to fully elucidate their physicochemical properties and establish clear structure-property relationships in comparison to adamantane. Researchers are encouraged to utilize the detailed experimental protocols provided herein to generate robust and comparable data to guide their linker selection and drug design efforts.

References

Validation

Spiro[2.5]octane Scaffolds in Drug Discovery: A Comparative Guide to Their Acyclic Analogs

For Researchers, Scientists, and Drug Development Professionals The incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the potency, selectivity, and pha...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the spiro[2.5]octane moiety has garnered significant interest. This guide provides a comparative overview of the biological activity of compounds containing the spiro[2.5]octane framework versus their acyclic counterparts, supported by available experimental data and methodologies. While direct head-to-head comparisons in the literature are limited, this document synthesizes existing knowledge to highlight the potential advantages of this unique spirocyclic system.

The Spiro[2.5]octane Advantage: Enhanced Rigidity and Three-Dimensionality

Spirocycles, characterized by two rings sharing a single atom, offer a distinct conformational rigidity compared to their acyclic or even simple cyclic analogs.[1] The spiro[2.5]octane scaffold, featuring a cyclopropane ring fused to a cyclohexane ring, introduces a significant degree of three-dimensionality. This constrained conformation can lead to several benefits in drug design:

  • Improved Binding Affinity: By pre-organizing the pharmacophoric groups in a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to higher affinity.

  • Enhanced Selectivity: The well-defined spatial arrangement of substituents on the spiro[2.5]octane core can allow for more specific interactions with the target protein, reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of a spirocyclic moiety can influence properties such as solubility and metabolic stability. For instance, related spiro[3.3]heptane scaffolds have been shown to increase aqueous solubility and metabolic stability compared to their cyclohexane analogs.[2]

Comparative Biological Activity: Insights from Available Data

Direct comparative studies detailing the biological activity of a spiro[2.5]octane-containing compound and its precise acyclic analog are scarce in the reviewed literature. However, the broader field of spirocyclic chemistry provides valuable insights. Spiro compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5]

Cytotoxicity of Spiro-Fused Heterocycles

A study on spiro-fused heterocyclic compounds, including structures with cyclopropane rings, demonstrated significant time- and concentration-dependent antiproliferative activity against various tumor cell lines.[6] While not direct spiro[2.5]octane analogs, these findings underscore the potential of spiro-cyclopropane containing molecules in cancer research.

Compound ClassCell LineIC50 (µM) - 72h
Spiro-fused cyclopropa[a]pyrrolizidine-2,3′-oxindolesSk-mel-2 (Melanoma)Varies by derivative
"A-549 (Lung Carcinoma)Varies by derivative
"HeLa (Cervical Carcinoma)Vries by derivative
"PANC1 (Pancreatic Carcinoma)Varies by derivative
Table 1: Representative cytotoxicity data for spiro-fused heterocyclic compounds. Specific IC50 values are highly dependent on the individual compound's substitutions.[6]
Antioxidant Activity of Spirocyclic Derivatives

Several studies have explored the antioxidant properties of various spirocyclic compounds.[5][7] For example, spiro-indenoquinoxaline pyrrolizine and pyrrolothiazole derivatives have shown potent antioxidant activity in DPPH, NO, and SOA assays, in some cases exceeding that of the standard butylated hydroxytoluene (BHT).[5]

CompoundDPPH Assay (IC50, µg/mL)NO Assay (IC50, µg/mL)SOA Test (IC50, µg/mL)
Spiro-indenoquinoxaline pyrrolizine (C14)2.961.344.00
Spiro-indenoquinoxaline pyrrolizine (C15)3.563.563.80
BHT (Positive Control)7.937.199.30
Table 2: Antioxidant activity of representative spiro-heterocyclic compounds compared to a standard antioxidant.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the assessment of biological activities of spiro compounds.

In Vitro Antiproliferative Activity (MTS Assay)[6]
  • Cell Culture: Human tumor cell lines (e.g., Sk-mel-2, A-549, HeLa, PANC1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test spiro compounds for 24 and 72 hours.

  • MTS Assay: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and phenazine ethosulfate (PES) is added to each well.

  • Data Analysis: The plates are incubated for a further 1-4 hours, and the absorbance at 490 nm is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antioxidant Activity (DPPH Radical Scavenging Assay)[5]
  • Reaction Mixture: A solution of the test spiro compound at various concentrations is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

The rigid nature of the spiro[2.5]octane scaffold makes it an attractive candidate for targeting specific protein-protein interactions or enzyme active sites. While specific signaling pathways for spiro[2.5]octane compounds are not detailed in the provided search results, a general workflow for evaluating the biological activity of novel compounds can be visualized.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Spiro_Synthesis Spiro[2.5]octane Derivative Synthesis Primary_Screening Primary Bioassays (e.g., Cytotoxicity, Antioxidant) Spiro_Synthesis->Primary_Screening Acyclic_Analog_Synthesis Acyclic Analog Synthesis Acyclic_Analog_Synthesis->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening Active Compounds Data_Analysis IC50/EC50 Determination Secondary_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Figure 1: A generalized workflow for the synthesis and biological evaluation of spiro[2.5]octane compounds and their acyclic analogs.

Conclusion

The spiro[2.5]octane scaffold represents a promising area for the development of novel therapeutic agents. Its inherent rigidity and three-dimensional structure offer potential advantages in terms of binding affinity, selectivity, and physicochemical properties when compared to more flexible acyclic analogs. While direct comparative studies are currently lacking in the scientific literature, the broader evidence from the field of spirocyclic chemistry suggests that the incorporation of such motifs is a valuable strategy in drug discovery. Further research involving the direct, parallel synthesis and biological evaluation of spiro[2.5]octane-containing compounds and their corresponding acyclic analogs is warranted to fully elucidate the quantitative benefits of this unique chemical scaffold.

References

Validation

Validating Synthesis: A Comparative Guide to Elemental Analysis

For researchers, scientists, and drug development professionals, confirming the elemental composition of a newly synthesized compound is a critical step in its characterization. Elemental analysis provides a fundamental...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the elemental composition of a newly synthesized compound is a critical step in its characterization. Elemental analysis provides a fundamental validation of a substance's empirical formula, offering a quantitative measure of its purity and confirming that the desired chemical transformation has occurred. This guide provides an objective comparison of elemental analysis with other common analytical techniques, supported by experimental data, and offers detailed protocols for its application.

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a sample.[1] It can be both qualitative, identifying the elements present, and quantitative, determining the amount of each element.[1] For organic compounds, this almost always refers to CHNX analysis—the determination of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur).[1] This information is crucial for determining the structure of an unknown compound and for verifying the structure and purity of a synthesized one.[1]

The Principle of Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[1][2] This technique involves the complete combustion of a sample in a controlled, oxygen-rich environment.[2] The process breaks down the sample into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3] These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. By measuring the amounts of CO₂, H₂O, and N₂, the percentage of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated.

Comparison with Alternative Techniques

While elemental analysis is a powerful tool for confirming an empirical formula, it is often used in conjunction with other analytical methods for a comprehensive structural elucidation. In modern organic chemistry, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for determining molecular structure.[1]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).Percentage composition of C, H, N, S. Allows for determination of the empirical formula.High accuracy and precision for elemental ratios, cost-effective, and can detect impurities that other methods might miss (e.g., inorganic salts).[4]Destructive to the sample, provides limited structural information on its own, and can be sensitive to sample purity and homogeneity.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Detailed information about the molecular structure, including connectivity of atoms and stereochemistry.Non-destructive, provides rich structural detail.Less sensitive than MS, can be complex to interpret for large molecules, and may not detect certain impurities like inorganic salts.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule.Precise molecular weight and molecular formula. Fragmentation patterns can provide structural information.High sensitivity (requiring very small sample amounts), can be coupled with chromatographic techniques for mixture analysis.Can be difficult to observe the parent ion for some compounds, and ionization methods can influence fragmentation, complicating interpretation.[5]

Experimental Data: Validation of Standard Compounds

The accuracy of elemental analysis is typically validated by analyzing a known, high-purity standard. The experimentally determined ("found") percentages of each element are then compared to the theoretically calculated values. A deviation of within ±0.4% is generally considered acceptable for publication in most scientific journals.[6][7]

Here are examples of elemental analysis data for two common organic compounds:

Table 1: Elemental Analysis of Acetanilide (C₈H₉NO)

ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)71.0971.01-0.08
Hydrogen (H)6.716.65-0.06
Nitrogen (N)10.3610.32-0.04

Table 2: Elemental Analysis of Sulfanilamide (C₆H₈N₂O₂S)

ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)41.8541.78-0.07
Hydrogen (H)4.684.71+0.03
Nitrogen (N)16.2716.21-0.06
Sulfur (S)18.6218.55-0.07

Experimental Protocols

Sample Preparation

Accurate and reliable elemental analysis begins with proper sample preparation. The sample must be homogeneous and representative of the bulk material.

  • Solid Samples: Crystalline solids should be ground into a fine, uniform powder to ensure complete combustion.[8] Hygroscopic or air-sensitive samples may require special handling, such as loading in a glove box.

  • Liquid Samples: Volatile liquids are typically sealed in pre-weighed tin or aluminum capsules. Viscous liquids may be weighed directly into the capsules.

  • Sample Weight: A precise amount of the sample, typically 1-3 mg, is weighed into a tin or silver capsule using a microbalance. Accurate weighing is critical as the final elemental percentages are calculated based on this initial weight.[9]

Combustion Analysis Workflow

The following diagram illustrates the typical workflow for CHNS combustion analysis:

G weigh Weigh Sample (1-3 mg) in Tin Capsule seal Seal Capsule weigh->seal autosampler Load into Autosampler seal->autosampler combustion Combustion Furnace (>900 °C in O₂) autosampler->combustion reduction Reduction Tube (e.g., Copper) combustion->reduction separation Gas Chromatography Column reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection signal Detector Signal (Peak Area) detection->signal calculation Calculate %C, %H, %N, %S signal->calculation report Final Report: Theoretical vs. Found calculation->report

A simplified workflow for CHNS combustion analysis.

Logical Relationship of Synthesis Validation

Elemental analysis is a key component in the overall process of validating a newly synthesized compound. The following diagram illustrates its logical relationship with other analytical techniques.

G cluster_analysis Structural Characterization & Purity Assessment synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (Structure Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ea Elemental Analysis (Empirical Formula & Purity) purification->ea validation Validated Compound Structure & Purity nmr->validation ms->validation ea->validation

References

Safety & Regulatory Compliance

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Method

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Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)spiro[2.5]octane
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Reactant of Route 2
6-(Bromomethyl)spiro[2.5]octane
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